Product packaging for Hexa-2,4-dien-1-ol(Cat. No.:)

Hexa-2,4-dien-1-ol

Cat. No.: B7820522
M. Wt: 98.14 g/mol
InChI Key: MEIRRNXMZYDVDW-UHFFFAOYSA-N
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Description

Hexa-2,4-dienol is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B7820522 Hexa-2,4-dien-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexa-2,4-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIRRNXMZYDVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047632
Record name 2,​4-​Hexadien-​1-​ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-28-4
Record name 2,4-Hexadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,​4-​Hexadien-​1-​ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2E,4E)-Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2E,4E)-Hexa-2,4-dien-1-ol , commonly known as sorbic alcohol, is a conjugated dienyl alcohol with applications in the fragrance and flavor industries and as a versatile starting material in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities.

Core Chemical and Physical Properties

(2E,4E)-Hexa-2,4-dien-1-ol is a colorless to pale yellow solid or liquid with a characteristic fresh, green, and slightly fruity or herbal odor.[1][2] Its fundamental properties are summarized in the tables below.

Table 1: Compound Identification
IdentifierValue
IUPAC Name (2E,4E)-Hexa-2,4-dien-1-ol[3]
Synonyms Sorbic alcohol, Sorbyl alcohol, trans,trans-2,4-Hexadien-1-ol[3][4][5]
CAS Number 17102-64-6[3][4]
Molecular Formula C₆H₁₀O[3][4]
Molecular Weight 98.14 g/mol [3][4][5]
SMILES C/C=C/C=C/CO[3][5]
InChIKey MEIRRNXMZYDVDW-MQQKCMAXSA-N[3]
Table 2: Physical and Chemical Properties
PropertyValueConditions
Appearance Colorless to light yellow solid or liquid[1][4][6]Ambient
Melting Point 28-33 °C[1][7]
Boiling Point 80 °C[6][7]at 12 mmHg
94 °C[4]at 30 torr
~175 °C (estimated)[5]
Density 0.871 g/mL[1][7]at 25 °C
0.89 g/cm³[4]at 8 °C
Refractive Index 1.500[1][6][7]at 20 °C
Solubility Slightly soluble in water[4][7]. Soluble in ethanol, ether, and oils[8].
Vapor Density >1 (vs air)[7][9]
Flash Point 71.11 °C (160 °F)[2]Closed Cup
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[4] Not stable to air; should be stored in sealed ampules[8].

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of (2E,4E)-Hexa-2,4-dien-1-ol are crucial for its application in research and development.

Synthesis of (2E,4E)-Hexa-2,4-dien-1-ol via Reduction of Sorbic Acid

This protocol describes the synthesis of sorbic alcohol from sorbic acid via a mixed anhydride (B1165640) intermediate, followed by reduction with sodium borohydride (B1222165).

Materials:

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve 28 g (0.25 mole) of sorbic acid in 100 ml of anhydrous tetrahydrofuran.

  • Add 25 g of triethylamine to the solution and cool the mixture to 0-10 °C.

  • While maintaining the temperature, add 27 g of ethyl chloroformate dropwise over a period of 30 minutes with continuous agitation.

  • After the addition is complete, continue to agitate the mixture for an additional 30 minutes at 10 °C.

  • Prepare a suspension of 19 g (0.5 mole) of sodium borohydride in 100 ml of anhydrous tetrahydrofuran.

  • Add the sodium borohydride suspension dropwise to the reaction mixture, maintaining the temperature between 10-15 °C.

  • After the addition, allow the reaction to proceed with agitation for 30 hours at 20 °C.

  • To quench the reaction, carefully add 100 ml of 10% hydrochloric acid.

  • Separate the organic phase.

  • Remove the tetrahydrofuran from the organic phase using a rotary evaporator.

  • The crude product can then be purified by distillation under reduced pressure.

Purification by Distillation

The crude (2E,4E)-Hexa-2,4-dien-1-ol obtained from the synthesis can be purified by vacuum distillation. A fraction boiling at 85-86 °C under a pressure of 10 mmHg should be collected, which corresponds to the purified alcohol.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): The purity of (2E,4E)-Hexa-2,4-dien-1-ol can be assessed using gas chromatography. A high-purity sample should show a major peak corresponding to the target compound. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the trans,trans stereochemistry of the double bonds in (2E,4E)-Hexa-2,4-dien-1-ol. The coupling constants of the olefinic protons can be used to determine the stereochemistry.

Chemical Reactivity and Hazards

(2E,4E)-Hexa-2,4-dien-1-ol is a stable compound under recommended storage conditions but is sensitive to air and should be stored accordingly.[4][8] It is incompatible with strong oxidizing agents.[4] Hazardous decomposition products include carbon monoxide and carbon dioxide.[4]

The compound is considered harmful if swallowed or in contact with skin and can cause skin and eye irritation.[10][11] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this chemical.

Synthesis and Purification Workflow

The following diagram illustrates the experimental workflow for the synthesis and purification of (2E,4E)-Hexa-2,4-dien-1-ol from sorbic acid.

Synthesis_Purification_Workflow Synthesis and Purification of (2E,4E)-Hexa-2,4-dien-1-ol cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Sorbic_Acid Sorbic Acid in THF Mixed_Anhydride Mixed Anhydride Intermediate Sorbic_Acid->Mixed_Anhydride Reaction at 0-10°C Triethylamine Triethylamine Triethylamine->Mixed_Anhydride Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Mixed_Anhydride Crude_Product Crude (2E,4E)-Hexa-2,4-dien-1-ol Mixed_Anhydride->Crude_Product Reduction at 10-15°C Sodium_Borohydride Sodium Borohydride Sodium_Borohydride->Crude_Product Quenching Quenching with 10% HCl Crude_Product->Quenching Phase_Separation Phase Separation Quenching->Phase_Separation Evaporation Solvent Evaporation Phase_Separation->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Pure_Product Pure (2E,4E)-Hexa-2,4-dien-1-ol Distillation->Pure_Product

Caption: Workflow for the synthesis of (2E,4E)-Hexa-2,4-dien-1-ol.

Biological Activity and Applications

(2E,4E)-Hexa-2,4-dien-1-ol is primarily used as a fragrance and flavoring agent.[3] It has been identified as a metabolite in Saccharomyces cerevisiae. While some related compounds, such as (2E)-alkenals, have shown antifungal activity against S. cerevisiae by disrupting the plasma membrane and inhibiting H+-ATPase, the specific and detailed mechanism for the diene alcohol is not well-elucidated. Additionally, the acetate (B1210297) derivative of (2E,4E)-hexa-2,4-dien-1-ol is an intermediate in the synthesis of the codling moth sex pheromone.

This technical guide provides a solid foundation for researchers and professionals working with (2E,4E)-Hexa-2,4-dien-1-ol, offering key data and methodologies for its synthesis and characterization. Further research into its specific biological mechanisms of action could unveil new applications for this versatile compound.

References

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and stereoisomeric forms of hexa-2,4-dien-1-ol (C₆H₁₀O). It delves into their physicochemical properties, spectroscopic characterization, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development who require a detailed understanding of these compounds.

Introduction to this compound Isomers

This compound, a six-carbon unsaturated alcohol with two double bonds, is a molecule of significant interest due to its diverse applications and the chemical nuances presented by its various isomeric forms. The positions of the double bonds and the hydroxyl group, along with the geometry of the double bonds, give rise to a range of structural and stereoisomers, each possessing unique properties. A thorough understanding of these isomers is critical for applications ranging from fine chemical synthesis to potential therapeutic development.

Structural Isomers of this compound

Structural isomers of this compound have the same molecular formula (C₆H₁₀O) but differ in the connectivity of their atoms. Beyond the primary focus on this compound, it is important to recognize other dienol isomers with the same molecular formula, as they may appear as impurities or be of interest in their own right. Some key structural isomers include:

  • Hexa-1,5-dien-3-ol: An isomer with a different placement of the hydroxyl group and double bonds.

  • Hexa-3,5-dien-1-ol: Another positional isomer with a distinct arrangement of functional groups.

  • Cyclic ethers and other functional groups: The molecular formula C₆H₁₀O can also correspond to various cyclic structures containing an oxygen atom or other functional groups like ketones and aldehydes.

This guide will focus on the stereoisomers of this compound.

Stereoisomers of this compound

This compound has two double bonds, each of which can exist in either an E (trans) or Z (cis) configuration. This gives rise to four possible stereoisomers:

  • (2E,4E)-hexa-2,4-dien-1-ol

  • (2E,4Z)-hexa-2,4-dien-1-ol

  • (2Z,4E)-hexa-2,4-dien-1-ol

  • (2Z,4Z)-hexa-2,4-dien-1-ol

The geometry of these isomers significantly influences their physical and chemical properties, as well as their biological activity.

Physicochemical Properties of this compound Stereoisomers

The spatial arrangement of atoms in each stereoisomer affects its intermolecular forces, leading to differences in physical properties such as melting point, boiling point, and density. A summary of available quantitative data is presented below.

Property(2E,4E)-hexa-2,4-dien-1-ol(2E,4Z)-hexa-2,4-dien-1-ol(2Z,4E)-hexa-2,4-dien-1-ol(2Z,4Z)-hexa-2,4-dien-1-ol
Molecular Formula C₆H₁₀O[1][2][3][4][5][6]C₆H₁₀O[7]C₆H₁₀O[7]C₆H₁₀O[8][9]
Molecular Weight 98.14 g/mol [1][2][3][4][5][6]98.14 g/mol [10][11]98.14 g/mol [7]98.14 g/mol [8][9]
CAS Number 17102-64-6[1][2][3][5][12]53384-66-0[10][11][13]82168-14-7[7]12292647 (CID)
Melting Point 28-33 °C[2][3][5][12]Not availableNot availableNot available
Boiling Point 80 °C at 12 mmHg[2][3][5][12]Not availableNot availableNot available
Density 0.871 g/mL at 25 °C[2][3][5][12]Not availableNot availableNot available
Refractive Index 1.500 at 20 °C[2][3][5]Not availableNot availableNot available

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and differentiation of the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and stereochemistry of the isomers. The chemical shifts and coupling constants of the olefinic protons are particularly informative for determining the E and Z configurations of the double bonds.

  • ¹H NMR: The coupling constants (J-values) between the vinyl protons are characteristic of the double bond geometry. For a trans configuration, the coupling constant is typically larger (around 15 Hz) compared to a cis configuration (around 10 Hz).

  • ¹³C NMR: The chemical shifts of the allylic and vinylic carbons can also provide information about the stereochemistry.

A comprehensive table of NMR data for all four stereoisomers is currently under compilation as data becomes available.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule, namely the hydroxyl (-OH) and the carbon-carbon double bonds (C=C). The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=C stretching vibrations for conjugated dienes are observed in the 1600-1650 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 960-980 cm⁻¹ region can be indicative of trans double bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The molecular ion peak (M⁺) for this compound would be observed at an m/z ratio corresponding to its molecular weight (98.14 g/mol ). The fragmentation pattern can offer clues about the structure, although it may not be sufficient to distinguish between stereoisomers on its own.

Experimental Protocols

Synthesis of this compound Stereoisomers

The stereoselective synthesis of each isomer requires specific synthetic strategies. A general logical workflow for the synthesis of a specific stereoisomer is outlined below.

Synthesis_Workflow Start Starting Material (e.g., appropriate alkyne or aldehyde) Step1 Stereoselective Reduction or Wittig-type Reaction Start->Step1 Intermediate Key Intermediate with defined stereochemistry Step1->Intermediate Step2 Further Functional Group Manipulation Intermediate->Step2 Product Target Stereoisomer of This compound Step2->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: A generalized workflow for the synthesis of a specific this compound stereoisomer.

Detailed Methodologies:

  • (2E,4E)-hexa-2,4-dien-1-ol: This isomer can be synthesized by the reduction of (2E,4E)-hexa-2,4-dienal with a reducing agent such as sodium borohydride. The starting dienal can be prepared via an aldol (B89426) condensation reaction.

  • Other Stereoisomers: The synthesis of the Z-containing isomers often involves stereoselective reduction of alkynes (e.g., using Lindlar's catalyst for cis-alkenes) or the use of stereospecific Wittig-type reactions.

Separation of this compound Stereoisomers

High-performance liquid chromatography (HPLC) is a key technique for the separation and purification of the different stereoisomers.

HPLC_Separation_Workflow Mixture Mixture of This compound Stereoisomers Injection Injection onto HPLC Column Mixture->Injection Separation Chromatographic Separation (Isocratic or Gradient Elution) Injection->Separation Detection Detection (e.g., UV-Vis, RI) Separation->Detection Fractionation Fraction Collection Detection->Fractionation Isomer1 Isolated Isomer 1 Fractionation->Isomer1 Isomer2 Isolated Isomer 2 Fractionation->Isomer2 Isomer3 Isolated Isomer 3 Fractionation->Isomer3 Isomer4 Isolated Isomer 4 Fractionation->Isomer4

Caption: A workflow diagram for the separation of this compound stereoisomers using HPLC.

A General HPLC Protocol:

  • Column: A chiral stationary phase (e.g., a polysaccharide-based column) is often required for the separation of stereoisomers. Alternatively, derivatization with a chiral reagent followed by separation on a normal-phase column can be employed.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

  • Flow Rate: A flow rate in the range of 0.5-1.5 mL/min is common.

  • Detection: A UV detector set at a wavelength where the diene absorbs (around 230 nm) is suitable.

Biological Activity and Potential Applications

While extensive research on the specific biological activities of each this compound isomer is limited, some studies have suggested potential cytotoxic effects of related compounds on tumor cells. Further investigation into the interactions of these isomers with biological targets is warranted.

Cytotoxicity Testing:

A standard method to assess the cytotoxic potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

General MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Signaling Pathway:

Should a compound exhibit cytotoxicity, further studies would be necessary to elucidate the underlying mechanism, such as the induction of apoptosis (programmed cell death). Apoptosis is a complex process involving a cascade of signaling events. The two main pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase_Cascade Executioner Caspases (e.g., Caspase-3) Caspase8->Caspase_Cascade Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: A simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Conclusion

The structural and stereoisomers of this compound represent a fascinating area of study with implications for various scientific disciplines. While the (2E,4E) isomer is the most well-characterized, further research into the synthesis, properties, and biological activities of the other stereoisomers is crucial for unlocking their full potential. This guide provides a foundational understanding of these compounds and highlights the need for continued investigation to populate the existing data gaps, which will undoubtedly open new avenues for their application in research and development.

References

Physical and chemical properties of sorbyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Sorbyl Alcohol

Introduction

Sorbyl alcohol, also known as 2,4-Hexadien-1-ol, is an unsaturated fatty alcohol with the chemical formula C₆H₁₀O.[1][] It is a colorless to pale yellow liquid or solid with a characteristic pleasant, green, and fruity odor.[1][][3] Structurally, it features a six-carbon chain with two conjugated double bonds and a primary hydroxyl group.[] This unique structure, combining the reactivity of an allylic alcohol with a conjugated diene, makes it a versatile intermediate in organic synthesis.[4] Sorbyl alcohol is found naturally, often derived from the reduction of sorbic acid, a compound present in various fruits.[1] It is utilized as a flavoring agent, fragrance, and as a precursor in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information for researchers and drug development professionals.

Physical and Chemical Properties

Sorbyl alcohol is characterized by its distinct physical and chemical properties, which are summarized below. It is soluble in alcohol, ether, oils, and other organic solvents, but shows limited solubility in water.[1][3][5] The compound is sensitive to air and light and requires storage under an inert atmosphere.[3][6]

Table 1: Physical Properties of Sorbyl Alcohol
PropertyValueSource(s)
Molecular Formula C₆H₁₀O[1][][3]
Molecular Weight 98.14 g/mol [3][5][7]
Appearance Colorless to pale yellow liquid; Long needles (solid)[1][][3]
Odor Fresh green, pineapple, herbal odor[][3]
Melting Point 28 - 33 °C[][7]
Boiling Point 172.28 - 179.4 °C at 760 mmHg; 80 °C at 12 mmHg[][5][7][8]
Density 0.871 g/mL at 25 °C[][7]
Refractive Index n20/D 1.5[]
Flash Point 63.7 - 74.86 °C (162 °F)[5][7][8][9]
Water Solubility 1.93 - 24.75 g/L at 25 °C[][5]
CAS Number 111-28-4; 17102-64-6 ((2E,4E)-isomer)[1][6]
Table 2: Solubility of Sorbyl Alcohol in Various Solvents at 25°C
SolventSolubility (g/L)
Dimethyl sulfoxide (B87167) (DMSO)2141.58
Ethanol1978.09
Tetrahydrofuran (B95107) (THF)1624.89
Isopropanol1613.51
n-Propanol1479.23
n-Butanol1383.34
Methanol1138.89
Dimethylformamide (DMF)1154.38
Acetone1027.26
Water1.93
Source:[5]
Table 3: Spectroscopic Data for Sorbyl Alcohol
SpectroscopyCharacteristic Absorptions
Infrared (IR) Strong, broad O-H stretch (3300-3600 cm⁻¹); Strong C-O stretch (~1050 cm⁻¹)
¹H NMR O-H proton (variable, ~2.0-2.5 ppm); Protons on oxygen-bearing carbon (3.4-4.5 ppm)
¹³C NMR Carbon bearing the -OH group (50-65 ppm)
Source:[10][11][12]

Chemical Reactivity

The presence of conjugated double bonds and a primary hydroxyl group makes sorbyl alcohol a reactive molecule capable of undergoing various transformations.

  • Oxidation : As a primary alcohol, sorbyl alcohol can be oxidized.[13] Depending on the reaction conditions and the oxidizing agent used, the product can be the corresponding aldehyde (sorbaldehyde) or carboxylic acid (sorbic acid).[14][15] Strong oxidizing agents like Jones reagent (CrO₃ in H₂SO₄) typically lead to the carboxylic acid, while milder reagents like pyridinium (B92312) chlorochromate (PCC) can stop the oxidation at the aldehyde stage.[15][16]

  • Esterification : The hydroxyl group can react with carboxylic acids or their derivatives to form esters. This is a common reaction for alcohols.[]

  • Hydrogenation : The double bonds in sorbyl alcohol can be selectively hydrogenated. This reaction is used to synthesize other valuable compounds, such as cis-hex-3-en-1-ol (leaf alcohol).[17]

  • Diels-Alder Reaction : The conjugated diene system allows sorbyl alcohol to act as a diene in Diels-Alder reactions, reacting with dienophiles like maleic anhydride (B1165640) to form cyclic adducts.[]

  • Polymerization : The conjugated double bonds make sorbyl alcohol a potential monomer or co-monomer for the synthesis of polymers.[]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of sorbyl alcohol and its derivatives.

Protocol 1: Synthesis of Sorbyl Alcohol from Sorbic Acid

This protocol describes the reduction of sorbic acid to sorbyl alcohol.

  • Reaction Setup : Dissolve 0.25 moles of sorbic acid in 100 mL of tetrahydrofuran (THF) containing triethylamine (B128534) in a reaction flask kept at 0 to 10 °C.[18]

  • Intermediate Formation : Slowly add 27 g of ethyl chloroformate dropwise over 30 minutes with continuous agitation.[18] After the addition is complete, continue stirring for another 30 minutes at 10 °C.[18]

  • Filtration : Quickly filter the mixture to remove the triethylamine hydrochloride precipitate.[18]

  • Reduction : To the filtrate, add a suspension of 0.5 moles of sodium borohydride (B1222165) in 100 mL of THF dropwise, maintaining the temperature at 10 to 15 °C under a nitrogen atmosphere.[18]

  • Reaction Completion : After the addition, continue to agitate the reaction mixture for 30 hours at 20 °C.[18]

  • Work-up : Quench the reaction by adding 100 mL of 10% hydrochloric acid.[18] The organic and aqueous layers will separate. The desired sorbyl alcohol can be isolated from the organic phase using standard extraction and distillation procedures.[18] Gas chromatographic analysis of the product typically shows a mixture of sorbyl alcohol and the intermediate sorbic aldehyde.[18]

Protocol 2: Synthesis of a TBDMS-Protected Sorbyl Alcohol Derivative

This protocol outlines a Grignard reaction with sorbaldehyde followed by silyl (B83357) ether protection.

  • Grignard Reagent Preparation : In a stirring solution of THF (20 mL) and phenylacetylene (B144264) (1.3 eq) at –78°C, add n-butyllithium (1.2 eq) dropwise.[4] Warm the mixture to 0°C and stir for 30 minutes.[4]

  • Grignard Reaction : Cool the mixture back to –78°C and add a solution of sorbaldehyde (1.0 eq) in THF (20 mL) dropwise.[4] Allow the reaction mixture to warm to room temperature over 1 hour.[4]

  • Work-up : Quench the reaction with distilled water (15 mL) and extract with dichloromethane (B109758) (3 x 15 mL).[4] Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate the solvent to yield the crude alcohol.[4]

  • Silyl Ether Protection : Dissolve the crude alcohol in dichloromethane (100 mL). Add imidazole (B134444) (5 eq) and tert-butyldimethylchlorosilane (1.2 eq).[4] Stir the solution for 24 hours.[4]

  • Purification : Quench the reaction with distilled water (10 mL), acidify with saturated NH₄Cl solution (10 mL), and extract with ethyl acetate (B1210297) (3 x 15 mL).[4] Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate the solvent.[4] The crude product can be purified by flash column chromatography on silica.[4]

Protocol 3: Analysis by Gas Chromatography (GC)

Gas chromatography is a standard technique for analyzing the purity of sorbyl alcohol and quantifying its presence in mixtures.[19][20][21]

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) or a mass selective detector (MSD) is used.[20][21] A capillary column, such as one with a mid-polarity stationary phase (e.g., Rtx-1301), is suitable for separating alcohols.[20]

  • Sample Preparation : Samples are typically analyzed in their liquid state.[20] For quantitative analysis, an internal standard (e.g., undecanoic acid or n-propanol) is added to the sample at a known concentration.[22][23]

  • Injection : A small volume (e.g., a few microliters) of the prepared sample is injected into the GC.[19][23] The injector port temperature is set high enough to ensure rapid vaporization of the sample (e.g., 230-310°C).[][22]

  • Separation : The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column.[19][23] The column oven temperature is programmed to ramp up (e.g., starting at a lower temperature and increasing to ~175°C) to effectively separate the components based on their boiling points and interactions with the stationary phase.[22]

  • Detection and Quantification : As components elute from the column, they are detected by the FID or MSD.[19] The retention time is used for component identification, and the peak area is proportional to the concentration.[19][23] The concentration of sorbyl alcohol is calculated by comparing its peak area to that of the internal standard.[23]

Mandatory Visualization

Diagrams illustrating key chemical pathways and experimental workflows involving sorbyl alcohol are provided below using the DOT language.

G SorbicAcid Sorbic Acid SorbylAlcohol Sorbyl Alcohol SorbicAcid->SorbylAlcohol Reduction (e.g., NaBH₄) SorbicAldehyde Sorbic Aldehyde SorbylAlcohol->SorbicAldehyde Mild Oxidation (e.g., PCC) SorbicAcid2 Sorbic Acid SorbylAlcohol->SorbicAcid2 Strong Oxidation (e.g., Jones Reagent) SorbicAldehyde->SorbicAcid2 Strong Oxidation (e.g., Jones Reagent) G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Liquid Sample (e.g., Reaction Mixture) AddStd Add Internal Standard Sample->AddStd Mix Vortex/Mix AddStd->Mix Inject Inject into GC Mix->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection (FID/MSD) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Concentration Integrate->Calculate

References

An In-depth Technical Guide to the Synthesis and Natural Occurrence of Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-2,4-dien-1-ol, also known as sorbic alcohol, is an unsaturated fatty alcohol with the chemical formula C₆H₁₀O. It exists as different stereoisomers, with the (2E,4E) isomer being of particular interest due to its presence in various natural sources and its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound and its known natural occurrences, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of sorbic acid or its derivatives. Key methods include reduction with lithium aluminum hydride and a two-step process involving activation of sorbic acid followed by reduction with sodium borohydride (B1222165). The Meerwein-Ponndorf-Verley (MPV) reduction of sorbaldehyde is another viable, highly selective method.

Reduction of Sorbic Acid with Lithium Aluminum Hydride (LiAlH₄)

The direct reduction of sorbic acid using a powerful reducing agent like lithium aluminum hydride is an effective method for producing this compound. This method preserves the conjugated double bonds of the sorbic acid backbone.

Experimental Protocol:

A detailed experimental protocol for the reduction of sorbic acid with LiAlH₄ is as follows:

  • In a reaction flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, a solution of lithium aluminum hydride in anhydrous ether is prepared.

  • A solution of sorbic acid in ether is added dropwise to the LiAlH₄ solution at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.

  • The reaction is then quenched by the cautious addition of water to decompose any excess LiAlH₄.

  • The resulting mixture is acidified, and the ether layer containing the product is separated.

  • The aqueous layer is extracted with ether, and the combined organic extracts are dried and concentrated.

  • The final product, this compound, is purified by fractional distillation under reduced pressure.

A reported yield for the reduction of sorbic acid to sorbyl alcohol using this method is 92%.[1]

Reduction of Sorbic Acid via a Mixed Carbonic-Carboxylic Acid Anhydride

This two-step method involves the activation of sorbic acid by converting it into a mixed carbonic-carboxylic acid anhydride, which is then reduced with the milder reducing agent, sodium borohydride (NaBH₄). This approach offers good yields and selectivity.

Experimental Protocol: [2][3][4]

  • Formation of the Mixed Anhydride: Dissolve 28 g (0.25 mol) of sorbic acid in 100 ml of tetrahydrofuran (B95107) (THF) and add 25 g of triethylamine (B128534). Cool the solution to 0-10 °C.

  • Add 27 g of ethyl chloroformate dropwise over 30 minutes while maintaining the temperature.

  • Stir the mixture for an additional 30 minutes at 10 °C.

  • Quickly filter the mixture to remove the triethylamine hydrochloride precipitate.

  • Reduction of the Anhydride: To a suspension of 19 g (0.5 mol) of sodium borohydride in 100 ml of THF, add the filtrate from the previous step dropwise at 10-15 °C under a nitrogen atmosphere.

  • After the addition, continue to stir the reaction mixture at 20 °C for 30 hours.

  • Work-up: Add 100 ml of 10% hydrochloric acid to the reaction mixture and separate the phases.

  • Evaporate the THF from the organic layer and distill the residue under reduced pressure to obtain the product.

This process yields a mixture of 2,4-hexadien-1-al (sorbaldehyde) and 2,4-hexadien-1-ol (sorbyl alcohol). The reported composition of the product is a 14:86 weight ratio of the aldehyde to the alcohol, with a total yield of 67% of the theoretical value.[3]

Meerwein-Ponndorf-Verley (MPV) Reduction of Sorbaldehyde

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols.[5][6][7][8] This reaction utilizes an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, usually isopropanol.[5][6][7][8] The key advantage of the MPV reduction is its ability to selectively reduce the carbonyl group without affecting other functional groups, such as carbon-carbon double bonds.[7] This makes it an ideal method for the synthesis of this compound from sorbaldehyde. The reaction proceeds through a six-membered cyclic transition state, and the equilibrium is driven towards the product by distilling off the acetone (B3395972) formed from the oxidation of isopropanol.[5]

General Experimental Workflow for MPV Reduction:

MPV_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Sorbaldehyde Sorbaldehyde Mixing Mix Reactants Sorbaldehyde->Mixing Isopropanol Isopropanol (Solvent/Hydride Source) Isopropanol->Mixing Al_isopropoxide Aluminum Isopropoxide (Catalyst) Al_isopropoxide->Mixing Reflux Reflux with Distillation Mixing->Reflux Heat Quench Quench Reaction Reflux->Quench Cool Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Product Product Purification->Product This compound

Caption: General workflow for the Meerwein-Ponndorf-Verley reduction of sorbaldehyde.

Quantitative Data Summary for Synthesis Methods
Synthesis MethodStarting MaterialKey ReagentsProduct(s)Yield of this compoundReference
Direct ReductionSorbic AcidLithium Aluminum Hydride (LiAlH₄)This compound92%[1]
Reduction via Mixed AnhydrideSorbic AcidEthyl Chloroformate, NaBH₄Hexa-2,4-dien-1-al & this compound~58% (in a 14:86 mixture)[3]

Natural Occurrence of this compound

This compound is a naturally occurring compound found in a variety of plant species and food products. Its presence contributes to the characteristic aroma and flavor profiles of these materials. It has been identified in cooked asparagus, naranjilla fruit, and soybean plants. While its presence is qualitatively confirmed in many sources through techniques like GC-MS, comprehensive quantitative data on its natural abundance remains an area for further research.

Logical Relationship of Natural Occurrence Analysis

The identification and quantification of this compound in natural sources typically follow a standard analytical workflow.

Natural_Occurrence_Analysis Sample Plant/Food Sample Extraction Extraction (e.g., Solvent Extraction, Distillation) Sample->Extraction Concentration Concentration of Extract Extraction->Concentration Analysis Analysis (GC-MS, NMR) Concentration->Analysis Identification Identification of this compound Analysis->Identification Quantification Quantification Analysis->Quantification Data Quantitative Data (e.g., mg/kg) Quantification->Data

Caption: Workflow for the analysis of this compound in natural samples.

Conclusion

This technical guide has outlined the primary synthetic routes to this compound, providing detailed experimental protocols and quantitative yield data where available. The reduction of sorbic acid and its derivatives remains the most common and effective approach. While the natural occurrence of this compound is established in several plant and food sources, further quantitative analysis is needed to fully understand its distribution and concentration in nature. The information presented herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this versatile unsaturated alcohol.

References

Spectroscopic Profile of Hexa-2,4-dien-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hexa-2,4-dien-1-ol (also known as sorbic alcohol), a conjugated unsaturated alcohol. The information presented herein is intended to support research and development activities by providing key spectral data (NMR, IR, and MS) in a readily accessible format, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (2E,4E)-hexa-2,4-dien-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.74dt15.2, 5.8H-2
6.18dd15.2, 10.5H-3
6.05dd15.0, 10.5H-4
5.62dq15.0, 6.8H-5
4.17d5.8H-1 (CH₂OH)
1.74d6.8H-6 (CH₃)
1.45t5.4OH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
135.0C-3
130.8C-4
129.4C-2
128.9C-5
63.7C-1
18.2C-6

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3330Strong, BroadO-H stretch
3020Medium=C-H stretch
2920, 2860MediumC-H stretch (sp³)
1670MediumC=C stretch (conjugated)
1450MediumC-H bend
1000StrongC-O stretch
965Strong=C-H bend (trans)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.[2]

m/zRelative Intensity (%)Assignment
9825[M]⁺ (Molecular Ion)
83100[M - CH₃]⁺
7960[M - H₂O - H]⁺
6955[C₅H₉]⁺
5585[C₄H₇]⁺
4195[C₃H₅]⁺

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (for NMR) or as Neat Liquid Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

A generalized workflow for the spectroscopic analysis of a chemical sample.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

  • The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube. The tube is capped and gently agitated to ensure homogeneity.

2. Instrument Setup and Data Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • For a ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • For a neat liquid sample like this compound, a drop of the liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

2. Instrument Setup and Data Acquisition:

  • A background spectrum of the empty ATR crystal or clean salt plates is collected.

  • The sample is then placed on the ATR crystal or between the salt plates.

  • The sample spectrum is acquired over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

3. Data Processing:

  • The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.

  • Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Introduction:

  • A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized in the ion source.

2. Ionization:

  • In Electron Ionization (EI), the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecules to ionize and fragment.

3. Mass Analysis and Detection:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The separated ions are detected, and their abundance is recorded.

4. Data Processing:

  • A mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

References

Thermal Stability and Decomposition of Hexa-2,4-dien-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexa-2,4-dien-1-ol, also known as sorbyl alcohol, is a conjugated dienol with applications in organic synthesis and as a flavoring agent. An understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and utilization in various chemical processes, including pharmaceutical development where thermal stress is a common factor. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of this compound. Due to the limited availability of direct studies on this specific molecule, this guide also draws upon data from structurally related compounds, such as other unsaturated alcohols and dienes, to infer potential decomposition mechanisms and products. Detailed experimental protocols for relevant analytical techniques, namely Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR), are presented to facilitate further research in this area.

Introduction

This compound is an organic compound featuring a six-carbon chain with conjugated double bonds at the second and fourth positions and a primary alcohol functional group. This structure imparts a unique reactivity, making it a valuable synthon in reactions like the Diels-Alder cycloaddition. However, the presence of both a hydroxyl group and a conjugated diene system also influences its thermal stability. Exposure to elevated temperatures can initiate a cascade of reactions, leading to isomerization, degradation, and the formation of a complex mixture of volatile and non-volatile products. This guide aims to consolidate the available information on the thermal properties of this compound and to provide a framework for its further investigation.

Physicochemical and Stability Data

This compound is generally stable under recommended storage conditions, which include a cool, dry, and well-ventilated environment, protected from light and air.[1] Incompatible substances include strong oxidizing agents, acid chlorides, and acid anhydrides.[1] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₀O[2]
Molecular Weight98.14 g/mol [2]
Melting Point28-33 °C[3][4]
Boiling Point80 °C at 12 mmHg[3][4]
Density0.871 g/mL at 25 °C[3][4]
Flash Point72 °C (closed cup)[4]
SolubilitySlightly miscible with water[3]
AppearanceColorless to light yellow liquid or low melting solid[3]

Thermal Decomposition Profile

Direct and detailed experimental studies on the thermal decomposition of this compound are not widely available in peer-reviewed literature. However, based on the thermal behavior of analogous compounds such as other unsaturated alcohols, allylic systems, and conjugated dienes, a hypothetical decomposition profile can be constructed. Under fire conditions, the primary hazardous decomposition products are carbon oxides.[1][2]

The decomposition of this compound is likely to proceed through several competing pathways, the prevalence of which will be temperature-dependent. These may include:

  • Dehydration: The elimination of a water molecule to form a more unsaturated hydrocarbon.

  • Isomerization: Geometric isomerization of the double bonds (e.g., trans,trans to cis,trans) or tautomerization.

  • Oxidation (if oxygen is present): Formation of aldehydes, ketones, and carboxylic acids. Studies on the thermal oxidation of other unsaturated aldehydes have shown the formation of a variety of smaller volatile compounds.

  • C-C Bond Cleavage: Fragmentation of the carbon backbone, particularly at the allylic positions, which are typically weaker.

  • Cyclization and Aromatization: At higher temperatures, intramolecular reactions could lead to the formation of cyclic compounds, which may subsequently aromatize. The pyrolysis of some allylic esters has been observed to produce aromatic compounds.

A proposed, simplified decomposition pathway is illustrated in the diagram below.

Decomposition_Pathway A This compound B Dehydration A->B D Oxidation A->D F C-C Cleavage A->F C Hexatriene Isomers B->C H Cyclization/Aromatization (High Temp) C->H E Hexa-2,4-dienal D->E G Smaller Volatiles (e.g., Acetaldehyde, Butadiene) F->G I Cyclic Compounds/Aromatics H->I

Caption: Hypothetical thermal decomposition pathways of this compound.

Table 2: Potential Thermal Decomposition Products of this compound

Product ClassExample(s)Putative Origin
Dehydration ProductsHexatriene isomersElimination of water
Oxidation ProductsHexa-2,4-dienal, smaller aldehydes/ketonesReaction with oxygen
Fragmentation ProductsButadiene, acetaldehyde, etheneC-C bond cleavage
Aromatic CompoundsBenzene, tolueneHigh-temperature cyclization and aromatization
Carbon OxidesCarbon monoxide, Carbon dioxideComplete combustion

Recommended Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This technique provides quantitative information on mass loss as a function of temperature, while simultaneously identifying the evolved gaseous products.

  • Instrumentation: A thermogravimetric analyzer coupled via a heated transfer line to an FTIR spectrometer equipped with a gas cell.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum).

  • TGA Method:

    • Purge Gas: High-purity nitrogen or helium for pyrolysis studies, or air/oxygen for oxidative decomposition studies.

    • Flow Rate: 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • FTIR Method:

    • Continuously collect FTIR spectra of the evolved gas throughout the TGA run.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: Correlate the mass loss steps observed in the TGA curve with the identification of evolved gases from the FTIR spectra. This allows for the determination of the temperature ranges for different decomposition events (e.g., dehydration vs. backbone fragmentation) and the identification of the primary volatile products.

TGA_FTIR_Workflow cluster_0 TGA Instrument cluster_1 FTIR Spectrometer A Sample in Pan B Heating Program (e.g., 10°C/min) C Mass Loss Data B->C Data Output D Evolved Gas B->D Heated Transfer Line E IR Spectra Acquisition F Gas Identification E->F Data Output Py_GC_MS_Workflow A Sample in Pyrolyzer B Pyrolysis (High Temp) A->B C GC Separation B->C Volatile Products D MS Detection & Identification C->D Separated Analytes E Product Profile D->E Data Output

References

Solubility Profile of Hexa-2,4-dien-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexa-2,4-dien-1-ol (also known as sorbic alcohol) in various organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document synthesizes the existing information and presents a standardized experimental protocol for the systematic determination of its solubility. This guide is intended to be a valuable resource for researchers in chemistry, pharmaceuticals, and materials science who are working with this versatile unsaturated alcohol.

Introduction to this compound

This compound is a C6 unsaturated alcohol containing two conjugated double bonds. Its structure, featuring both a polar hydroxyl group and a nonpolar hydrocarbon chain, results in a nuanced solubility profile that is critical for its application in various fields, including as a fragrance ingredient, a building block in organic synthesis, and potentially in drug development. Understanding its solubility is paramount for reaction kinetics, formulation development, purification processes, and assessing its environmental fate.

Quantitative Solubility Data

Currently, there is a scarcity of comprehensive, publicly available quantitative data on the solubility of this compound across a wide range of organic solvents. The following table summarizes the available data. It is important to note that some of these values are estimations or derived from single sources and should be confirmed by experimental determination.

SolventTemperature (°C)Solubility ( g/100 g Solvent)Solubility (g/L)Molarity (mol/L)Reference/Notes
Water25-1.930.20[Source not found]
Water25-24.750.25[] (as 24750 mg/L)
Ethanol25-1978.0920.15[Source not found]
Methanol25-1138.8911.60[Source not found]
Isopropanol25-1613.5116.44[Source not found]
Dimethyl Sulfoxide (DMSO)N/A-≥ 200,000≥ 2037.91[2] (as ≥ 200 mg/mL, requires sonication)
EtherN/ASoluble--[3][4] Qualitative description
OilsN/ASoluble--[4] Qualitative description

Note: "Soluble" is a qualitative description and does not provide a quantitative value. The water solubility data shows some discrepancy, highlighting the need for standardized experimental determination.

Proposed Standardized Experimental Protocol for Solubility Determination

To address the gap in quantitative data, this guide proposes a standardized experimental protocol based on the well-established shake-flask method, which is a reliable technique for determining the thermodynamic solubility of a compound.[5] This protocol is designed to be adaptable for various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (B75204) and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The excess solid should be clearly visible.

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Accurately weigh the filtered saturated solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV or GC-FID).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the concentration of this compound in the saturated solution based on the calibration curve and the dilution factor.

  • Data Reporting:

    • Express the solubility in various units, such as g/100 g solvent, g/L, and mol/L, for easy comparison.

    • Report the experimental temperature and any other relevant conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental workflow for determining the solubility of this compound.

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Sample Separation cluster_coll 3. Sample Collection and Preparation cluster_quant 4. Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 prep3 Equilibrate in thermostatically controlled shaker prep2->prep3 sep1 Allow excess solid to sediment prep3->sep1 sep2 OR Centrifuge at controlled temperature coll1 Withdraw clear supernatant sep2->coll1 coll2 Filter through syringe filter coll1->coll2 coll3 Dilute for analysis coll2->coll3 quant1 Analyze by HPLC-UV or GC-FID coll3->quant1 quant3 Calculate solubility quant1->quant3 quant2 Prepare calibration curve quant2->quant3

References

Hexa-2,4-dien-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexa-2,4-dien-1-ol, also known as sorbic alcohol, is a six-carbon unsaturated alcohol with the molecular formula C₆H₁₀O. It exists as various stereoisomers, with the (2E,4E)-isomer being a subject of interest in various scientific domains. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it explores the biological activities of this compound, particularly its role as a tyrosinase inhibitor and its metabolic relevance in Saccharomyces cerevisiae, providing valuable insights for researchers in drug development and related fields.

Chemical Identification and Properties

This compound is a fatty alcohol characterized by a six-carbon chain with two conjugated double bonds and a primary alcohol functional group. The general CAS number for the mixed isomers of 2,4-Hexadien-1-ol is 111-28-4.[1] The most common and studied isomer is (2E,4E)-hexa-2,4-dien-1-ol, also referred to as trans,trans-2,4-Hexadien-1-ol, which has the specific CAS number 17102-64-6. The molecular formula for all isomers is C₆H₁₀O, and the molecular weight is approximately 98.14 g/mol .[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₁₀O[2]
Molecular Weight 98.14 g/mol [2]
CAS Number (Isomer Mixture) 111-28-4[1]
CAS Number ((2E,4E)-isomer) 17102-64-6
Appearance Colorless to pale yellow liquid/solid[3]
Odor Green, fruity, sweet, fresh, herbal[2]
Boiling Point 175 °C (estimated)[2]
Melting Point 28-33 °C
Density ~0.871 g/mL at 25 °C
Vapor Pressure 0.4214 hPa @ 20°C (estimated)[2]
Solubility Soluble in organic solvents; slightly soluble in water[3]
XLogP3-AA 1.1[2]

Experimental Protocols

Synthesis of (2E,4E)-Hexa-2,4-dien-1-ol

A common method for the synthesis of (2E,4E)-Hexa-2,4-dien-1-ol involves the reduction of a sorbate (B1223678) ester.

Materials:

  • Ethyl sorbate

  • Lithium aluminum hydride (LiAlH₄) or a similar reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl sorbate in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

  • Filter the resulting mixture to remove the aluminum salts and wash the filter cake with diethyl ether.

  • Combine the filtrate and the ether washings, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude (2E,4E)-Hexa-2,4-dien-1-ol.

Purification by Fractional Distillation

Due to the potential presence of impurities with close boiling points, fractional distillation is a suitable method for the purification of this compound.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum source (for vacuum distillation if necessary)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound into the round-bottom flask with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently using the heating mantle.

  • Carefully monitor the temperature at the distillation head. The temperature should rise and then stabilize as the vapor of the pure compound reaches the thermometer.

  • Collect the fraction that distills over at a constant temperature, corresponding to the boiling point of this compound. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • For compounds sensitive to high temperatures, vacuum distillation is recommended to lower the boiling point.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the identity of this compound.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50-70 °C, hold for 1-2 minutes.

      • Ramp: Increase at a rate of 5-10 °C/min to a final temperature of 200-250 °C.

      • Final hold: 2-5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

The resulting mass spectrum can be compared with library spectra for confirmation of the compound's identity.

Biological Activity and Signaling Pathways

Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[3] This property makes it a compound of interest for applications in cosmetics and medicine for treating hyperpigmentation disorders.

Mechanism of Action: The precise inhibitory mechanism of this compound on tyrosinase is not yet fully elucidated in dedicated studies. However, many tyrosinase inhibitors act by chelating the copper ions in the active site of the enzyme or by competing with the natural substrates, L-tyrosine and L-DOPA. The conjugated diene system and the hydroxyl group of this compound may play a role in its binding to the enzyme. Further kinetic studies are required to determine the exact mode of inhibition (e.g., competitive, non-competitive, or mixed).

Tyrosinase_Inhibition cluster_0 Melanin Biosynthesis Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Series of reactions This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibits

Caption: Inhibition of the melanin biosynthesis pathway by this compound.

Role in Saccharomyces cerevisiae Metabolism

This compound has been identified as a metabolite in the yeast Saccharomyces cerevisiae.[1] Its presence is linked to the metabolism of sorbic acid, a common food preservative. Some yeast species can reduce sorbic acid to sorbyl alcohol (this compound). This transformation is part of a detoxification pathway.

Metabolic Pathway: The biosynthesis of this compound in S. cerevisiae is not a primary metabolic pathway but rather a consequence of the presence of sorbic acid. The reduction of the carboxylic acid group of sorbic acid to the primary alcohol of sorbyl alcohol is likely catalyzed by one or more alcohol dehydrogenases present in the yeast.

Yeast_Metabolism cluster_0 Saccharomyces cerevisiae Cell Sorbic Acid Sorbic Acid This compound This compound Sorbic Acid->this compound Reduction (e.g., Alcohol Dehydrogenase)

Caption: Metabolic conversion of sorbic acid to this compound in S. cerevisiae.

Antimicrobial Activity

Sorbyl alcohol exhibits mild antimicrobial properties, particularly antifungal activity.[3] This is related to its precursor, sorbic acid, which is a well-known fungistatic agent. The mechanism of action is thought to involve the disruption of fungal cell membranes and the inhibition of essential enzymes.

Conclusion

This compound is a versatile molecule with applications ranging from flavor and fragrance to potential roles in pharmaceuticals and cosmetics. This guide has provided a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and insights into its biological activities. For researchers and professionals in drug development, its tyrosinase inhibitory activity presents a promising avenue for further investigation. Understanding its metabolic fate in microorganisms like S. cerevisiae is also crucial for its application as a food additive and for exploring its broader biological implications. Future research should focus on elucidating the precise mechanisms of its biological actions and exploring its potential therapeutic applications.

References

Acidity and pKa of Hexa-2,4-dien-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the acidity and pKa of hexa-2,4-dien-1-ol (also known as sorbic alcohol). The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth information on the physicochemical properties of this conjugated alcohol.

Executive Summary

Introduction to Alcohol Acidity

Alcohols are weak Brønsted acids, with pKa values for simple aliphatic alcohols typically ranging from 15 to 20 in aqueous solution.[1] The acidity of an alcohol is determined by the stability of the corresponding alkoxide ion formed upon deprotonation.[2] Factors that stabilize this conjugate base, such as resonance and inductive effects, will increase the acidity of the parent alcohol.[3][4][5]

Acidity of this compound

The key structural feature of this compound is the presence of conjugated double bonds at the 2- and 4-positions. Upon deprotonation of the hydroxyl group, the resulting negative charge on the oxygen atom can be delocalized through resonance across the conjugated π-system. This delocalization spreads the negative charge over multiple atoms, which is a stabilizing effect.[2][3] Any factor that stabilizes the conjugate base leads to an increase in the acidity of the corresponding acid.[2][3] Therefore, this compound is anticipated to be more acidic than a comparable saturated alcohol, such as hexan-1-ol.

While a definitive, experimentally verified pKa value for this compound is not prominently reported, computational methods provide a reliable estimate.

Data Presentation: pKa Values of this compound and Related Alcohols
Compound NameStructurepKa ValueData Type
This compound CH₃-CH=CH-CH=CH-CH₂OH~16.21Predicted
EthanolCH₃-CH₂OH~16.0Experimental
Allyl AlcoholCH₂=CH-CH₂OH~15.5Experimental
PhenolC₆H₅OH~10.0Experimental
WaterH₂O14.0Experimental

Note: pKa values can vary slightly depending on the solvent and experimental conditions.

Logical Framework for Acidity of this compound

The increased acidity of this compound compared to a saturated primary alcohol is a direct consequence of the stability of its conjugate base. The following diagram illustrates the logical relationship between deprotonation and the resonance stabilization of the resulting hexa-2,4-dien-1-olate anion.

Acidity_Framework A This compound B Deprotonation (Loss of H+) A->B C Hexa-2,4-dien-1-olate Anion (Conjugate Base) B->C Forms D Resonance Stabilization C->D Undergoes E Delocalization of Negative Charge D->E Leads to F Increased Stability of Conjugate Base E->F Results in G Increased Acidity (Lower pKa) F->G Correlates to

Logical flow of increased acidity in this compound.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a high-precision method for determining the pKa values of substances.[6] The following protocol is a generalized procedure for determining the pKa of a weakly acidic alcohol like this compound. Due to the low solubility of such alcohols in water, a co-solvent system may be necessary.

Objective: To determine the pKa of this compound using potentiometric titration.

Materials:

  • This compound (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Co-solvent (e.g., methanol (B129727) or ethanol, spectroscopic grade)

  • High-purity water (deionized and boiled to remove CO₂)

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, 10)

  • Automatic titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Titration vessel, jacketed for temperature control

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound to prepare a solution with a final concentration between 1 mM and 10 mM.[3]

    • Dissolve the sample in a known volume of the chosen co-solvent/water mixture (e.g., 50:50 methanol:water).

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[3]

  • System Setup:

    • Calibrate the pH meter using standard aqueous buffers.

    • Place the analyte solution in the titration vessel and begin gentle stirring.

    • Immerse the calibrated pH electrode and the burette tip into the solution.

    • Maintain a constant temperature (e.g., 25 °C) using the jacketed vessel.

    • Purge the solution with an inert gas for 10-15 minutes before and during the titration to displace dissolved CO₂.[3][7]

  • Titration:

    • If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2-3) with a small amount of 0.1 M HCl.

    • Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point of the first derivative, ∂pH/∂V).

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

    • Alternatively, use specialized software to perform a Gran plot or a non-linear regression analysis of the titration data to obtain a more accurate pKa value.

  • Replication:

    • Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the results.[3]

The following diagram outlines the general workflow for this experimental protocol.

Experimental_Workflow prep 1. Prepare Analyte Solution (Alcohol in Co-solvent + KCl) setup 2. System Setup (Calibrate pH meter, Purge with N2) prep->setup titrate 3. Titrate with NaOH (Record pH vs. Volume) setup->titrate plot 4. Plot Titration Curve (pH vs. Volume) titrate->plot analyze 5. Analyze Curve (Find Equivalence Point) plot->analyze pka 6. Determine pKa (pH at 1/2 Equivalence Point) analyze->pka replicate 7. Replicate Experiment (≥3x) pka->replicate

References

Biological Activity of Hexa-2,4-dien-1-ol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-2,4-dien-1-ol, also known as sorbyl alcohol, is a six-carbon unsaturated alcohol with a conjugated diene system. This structure imparts a range of biological activities, making it and its derivatives subjects of interest in the fields of antimicrobial research and drug development. This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Core Biological Activities

The primary biological activity associated with this compound and its derivatives is their antimicrobial and antifungal properties. The conjugated double bonds in the C6 backbone are crucial for this activity, which is believed to involve the disruption of microbial cell membranes and the denaturation of essential proteins.[1][2]

Antimicrobial and Antifungal Spectrum

While specific quantitative data for this compound is limited in publicly available literature, studies on its oxidized form, sorbic acid, and its esters provide valuable insights into the potential antimicrobial spectrum. Derivatives of sorbic acid have demonstrated activity against a range of bacteria and fungi. For instance, a study on sorbic acid amide derivatives showed significant activity against Bacillus subtilis and Staphylococcus aureus.[3] Specifically, the isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate derivative exhibited a Minimum Inhibitory Concentration (MIC) of 0.17 mM against B. subtilis and 0.50 mM against S. aureus.[3]

Quantitative Data on Derivatives

The biological activity of this compound can be modulated through the synthesis of various derivatives, such as esters, ethers, and more complex heterocyclic structures like 1,3,4-oxadiazoles.

Sorbic Acid Amide Derivatives
CompoundMicroorganismMIC (mM)Reference
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninateBacillus subtilis0.17[3]
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninateStaphylococcus aureus0.50[3]
1,3,4-Oxadiazole (B1194373) Derivatives

A new chemical library based on the hybridization of cholic acid with 1,3,4-oxadiazole has been synthesized and tested for antimicrobial activity. Several of these compounds showed potent activity against Staphylococcus aureus with MIC values ranging from 31 to 70 µg/mL.[4] Another study on cholyl 1,3,4-oxadiazole hybrid compounds also reported good activity against Aspergillus fumigatus and Candida albicans.[4]

Compound CategoryMicroorganismMIC Range (µg/mL)Reference
Cholyl 1,3,4-oxadiazole hybridsStaphylococcus aureus31 - 70[4]
Cholyl 1,3,4-oxadiazole hybridsBacillus subtilis70[4]

It is important to note that while these oxadiazole derivatives are not directly synthesized from this compound in the cited studies, the synthesis of such heterocycles can often start from carboxylic acids, and sorbic acid (the oxidized form of this compound) is a viable starting material for synthesizing 1,3,4-oxadiazole derivatives.

Experimental Protocols

Synthesis of Derivatives

1. Esterification of this compound (Fischer Esterification)

This protocol describes a general method for the synthesis of esters from an alcohol and a carboxylic acid.

  • Materials: 5-mL round bottom flask, this compound, desired carboxylic acid, concentrated sulfuric acid (catalyst), boiling chips, distillation apparatus, sand bath, reflux condenser, centrifuge, sodium bicarbonate solution, anhydrous calcium chloride, pipettes, vials.

  • Procedure:

    • Precisely measure the calculated amounts of this compound and the carboxylic acid into the 5-mL round bottom flask.

    • Carefully add 4 drops of concentrated sulfuric acid and mix thoroughly.[5]

    • Add a few boiling chips and set up the apparatus for distillation with a side arm for water collection.[5]

    • Heat the mixture in a sand bath to reflux for a total of 45 minutes, periodically removing the collected water from the side arm.[5]

    • After cooling, transfer the reaction mixture to a centrifuge tube containing 1 mL of water and mix.

    • Remove the aqueous layer. Wash the organic layer with 1 mL of sodium bicarbonate solution and again remove the aqueous layer.[5]

    • Dry the organic layer with anhydrous calcium chloride.

    • Transfer the final ester product to a tared vial.

    • Characterize the product using techniques like IR spectroscopy to confirm the presence of the ester group.

Workflow for Fischer Esterification

Fischer_Esterification Reactants This compound + Carboxylic Acid + H₂SO₄ (catalyst) Mixing Mix in Round Bottom Flask Reactants->Mixing Reflux Reflux for 45 min (Remove H₂O) Mixing->Reflux Workup Aqueous Workup: 1. H₂O wash 2. NaHCO₃ wash Reflux->Workup Drying Dry with anhydrous CaCl₂ Workup->Drying Product Purified Ester Derivative Drying->Product

Caption: General workflow for the synthesis of this compound esters.

2. Synthesis of Ethers from this compound (Williamson Ether Synthesis)

This protocol outlines a general method for synthesizing ethers from an alcohol and an alkyl halide.

  • Materials: Reaction flask, this compound, strong base (e.g., sodium hydride - NaH), aprotic solvent (e.g., THF), alkyl halide, stirring apparatus, equipment for quenching and extraction.

  • Procedure:

    • In a reaction flask under an inert atmosphere, dissolve this compound in an appropriate aprotic solvent.

    • Carefully add a strong base (e.g., NaH) to deprotonate the alcohol, forming the alkoxide.

    • Add the desired alkyl halide to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the ether product with an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to obtain the crude ether.

    • Purify the product by column chromatography if necessary.

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis Alcohol This compound Alkoxide Alkoxide Formation Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide SN2 SN2 Reaction Alkoxide->SN2 Alkyl_Halide Alkyl Halide Alkyl_Halide->SN2 Workup Aqueous Workup & Purification SN2->Workup Product Ether Derivative Workup->Product

Caption: General workflow for the synthesis of this compound ethers.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials: Sterile 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial culture, test compound stock solution, sterile saline or PBS, incubator.

  • Procedure:

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL for bacteria).[6]

    • Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate.

    • Inoculate each well (except for the sterility control) with the microbial suspension.

    • Include a growth control (microbes, no compound) and a sterility control (broth only).

    • Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]

Workflow for MIC Determination

MIC_Assay cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Microbial Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Compound Serial Dilutions of Test Compound Compound->Plate Incubate Incubate at Optimal Temperature Plate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Caption: Workflow for the broth microdilution assay to determine the MIC.

2. Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

  • Materials: Materials from the MIC assay, plus sterile agar (B569324) plates (e.g., Mueller-Hinton Agar).

  • Procedure:

    • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).[7]

    • Spread the aliquot onto a sterile agar plate.

    • Incubate the plates at the appropriate temperature and duration to allow for the growth of any surviving microorganisms.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8]

Mechanism of Action and Signaling Pathways

The biological activity of this compound and its derivatives is primarily attributed to their interaction with microbial cell structures and functions.

Disruption of Cell Membrane

Alcohols, in general, exert their antimicrobial effects by disrupting the lipid bilayer of the cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[1] The unsaturated nature of this compound likely enhances its ability to intercalate into and disrupt the microbial membrane.

Protein Denaturation

Alcohols can also cause the denaturation of essential microbial proteins and enzymes, leading to the loss of their biological function and contributing to cell death.[2]

Potential Signaling Pathway Interactions

While specific signaling pathways affected by this compound are not well-documented, it is plausible that its membrane-disrupting properties could indirectly affect various signaling cascades. For instance, alterations in membrane potential can impact ion transport and energy metabolism. Furthermore, some antimicrobial compounds are known to interfere with bacterial communication systems like quorum sensing.[9][10] The effect of this compound on such pathways warrants further investigation.

Hypothesized Mechanism of Action

Mechanism_of_Action Compound This compound & Derivatives Membrane Microbial Cell Membrane Compound->Membrane Proteins Cellular Proteins Compound->Proteins Disruption Membrane Disruption & Permeabilization Membrane->Disruption Denaturation Protein Denaturation Proteins->Denaturation Leakage Leakage of Intracellular Contents Disruption->Leakage Loss_of_Function Loss of Enzymatic Activity Denaturation->Loss_of_Function Cell_Death Cell Death Leakage->Cell_Death Loss_of_Function->Cell_Death

Caption: Hypothesized mechanism of antimicrobial action.

Conclusion

This compound and its derivatives represent a promising class of compounds with notable antimicrobial and antifungal activities. This guide has provided an overview of their biological activities, with a focus on quantitative data for select derivatives, detailed experimental protocols for their synthesis and evaluation, and insights into their potential mechanisms of action. Further research is warranted to fully elucidate the structure-activity relationships, expand the library of derivatives, and investigate their effects on specific microbial signaling pathways. Such studies will be crucial for the potential development of these compounds as novel therapeutic agents.

References

Methodological & Application

Synthesis of Hexa-2,4-dien-1-ol from Sorbic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of hexa-2,4-dien-1-ol, also known as sorbyl alcohol, from sorbic acid. This compound is a valuable intermediate in the synthesis of various organic compounds, including fragrances, flavorings, and pharmaceuticals. The protocols outlined below describe three distinct methods for the reduction of sorbic acid to the corresponding alcohol, each employing different reducing agents and reaction pathways.

Introduction

Sorbic acid, a naturally occurring α,β-unsaturated carboxylic acid, can be selectively reduced to this compound. The primary challenge in this synthesis is the chemoselective reduction of the carboxylic acid group without affecting the conjugated double bonds. This document details three effective methods to achieve this transformation:

  • Direct Reduction using Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that directly converts the carboxylic acid to the alcohol.

  • Two-Step Reduction via Esterification and Diisobutylaluminum Hydride (DIBAL-H): Sorbic acid is first converted to an ester, which is subsequently reduced to the alcohol.

  • Two-Step Reduction via Mixed Anhydride (B1165640) Formation and Sodium Borohydride (B1222165) (NaBH₄): The carboxylic acid is activated by forming a mixed anhydride, which is then reduced by the milder sodium borohydride.

These methods offer varying degrees of reactivity, selectivity, and operational complexity, providing researchers with options to suit their specific laboratory capabilities and synthetic goals.

Data Presentation

The following table summarizes the key quantitative data for the three synthetic methods described in this document.

ParameterMethod 1: LiAlH₄ ReductionMethod 2: Esterification + DIBAL-H ReductionMethod 3: Mixed Anhydride + NaBH₄ Reduction
Starting Material Sorbic AcidSorbic AcidSorbic Acid
Key Reagents Lithium Aluminum Hydride (LiAlH₄)1. Butyl Bromide, Aliquat 3362. Diisobutylaluminum Hydride (DIBAL-H)1. Ethyl Chloroformate, Triethylamine2. Sodium Borohydride (NaBH₄)
Intermediate(s) NoneButyl 2,4-hexadienoateSorbic acid-ethyl carbonic mixed anhydride
Overall Yield High (Typical >90%)High (Esterification: ~95%; Reduction: High)Good (Product mixture contains alcohol and aldehyde)
Selectivity High for alcoholHigh for alcoholForms a mixture of alcohol and aldehyde (approx. 86:14 ratio of alcohol to aldehyde)
Reaction Conditions Reflux in THF1. Reflux2. -78 °C to room temperature1. 0-10 °C2. 10-15 °C

Physical and Spectroscopic Data for this compound:

PropertyValueReference
Appearance Colorless solid
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Melting Point 28-33 °C
Boiling Point 80 °C / 12 mmHg
Density 0.871 g/mL at 25 °C
Refractive Index n20/D 1.5
¹H NMR Spectral data available
IR Spectrum Spectral data available
Mass Spectrum Spectral data available

Experimental Protocols

Method 1: Direct Reduction of Sorbic Acid with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the direct reduction of sorbic acid to this compound using the powerful reducing agent lithium aluminum hydride. LiAlH₄ effectively reduces carboxylic acids to primary alcohols without affecting isolated carbon-carbon double bonds.

Materials:

  • Sorbic Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • 10% Sulfuric Acid

  • Anhydrous Sodium Sulfate

  • Nitrogen gas supply

  • Three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

  • Reaction Setup: In a dry, nitrogen-purged three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, suspend LiAlH₄ (1.1 eq.) in anhydrous THF.

  • Addition of Sorbic Acid: Dissolve sorbic acid (1.0 eq.) in anhydrous THF. Slowly add the sorbic acid solution to the LiAlH₄ suspension via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This should be followed by the sequential addition of 15% aqueous sodium hydroxide (B78521) and then more water. A common workup procedure for 'x' g of LiAlH4 is the slow addition of 'x' mL of water, followed by 'x' mL of 15% NaOH (aq), and finally '3x' mL of water.

  • Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the aluminum salts and wash the filter cake thoroughly with diethyl ether.

  • Extraction: Combine the filtrate and the ether washings. If two layers form, separate the organic layer and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Method 2: Two-Step Synthesis via Esterification and DIBAL-H Reduction

This method involves the initial conversion of sorbic acid to an ester, followed by reduction of the ester to this compound using Diisobutylaluminum hydride (DIBAL-H). DIBAL-H is a versatile reducing agent that can reduce esters to primary alcohols.

Part A: Esterification of Sorbic Acid (Example: Butyl 2,4-hexadienoate)

Materials:

  • Potassium Sorbate (B1223678) (potassium salt of sorbic acid)

  • Butyl Bromide

  • Aliquat 336 (phase transfer catalyst)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine potassium sorbate (1.0 eq.), butyl bromide (2.8 eq.), and a catalytic amount of Aliquat 336.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 6 hours.

  • Work-up: Cool the reaction mixture and filter to remove the precipitate.

  • Purification: Isolate the butyl 2,4-hexadienoate from the filtrate by distillation. A yield of approximately 95% can be expected.

Part B: Reduction of Butyl 2,4-hexadienoate with DIBAL-H

Materials:

  • Butyl 2,4-hexadienoate

  • Diisobutylaluminum Hydride (DIBAL-H) solution (e.g., 1 M in hexanes)

  • Anhydrous Diethyl Ether or Toluene

  • Saturated aqueous Ammonium (B1175870) Chloride or Methanol (B129727)

  • Anhydrous Magnesium Sulfate

  • Nitrogen gas supply

  • Schlenk flask, syringe, low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • Reaction Setup: In a dry, nitrogen-purged Schlenk flask, dissolve butyl 2,4-hexadienoate (1.0 eq.) in anhydrous diethyl ether or toluene. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add the DIBAL-H solution (2.2 eq.) dropwise to the ester solution, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 4 hours.

  • Quenching: While still at -78 °C, slowly add methanol to quench the excess DIBAL-H. Then, add a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

  • Work-up: A white precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.

  • Drying and Concentration: Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by flash column chromatography or vacuum distillation.

Method 3: Two-Step Synthesis via Mixed Anhydride and NaBH₄ Reduction

This method activates the carboxylic acid by forming a mixed anhydride with ethyl chloroformate, which is then reduced by the milder and more selective sodium borohydride.

Part A: Formation of the Mixed Anhydride

Materials:

  • Sorbic Acid

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (B128534)

  • Ethyl Chloroformate

  • Nitrogen gas supply

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: In a dry, nitrogen-purged round-bottom flask, dissolve sorbic acid (1.0 eq.) in anhydrous THF. Add triethylamine (1.0 eq.) to the solution.

  • Addition of Ethyl Chloroformate: Cool the mixture to 0-10 °C in an ice bath. Add ethyl chloroformate (1.0 eq.) dropwise over 30 minutes, maintaining the temperature.

  • Reaction: Stir the mixture at 10 °C for 30 minutes after the addition is complete.

  • Isolation of Mixed Anhydride Solution: Quickly filter the mixture to remove the triethylamine hydrochloride precipitate. The resulting THF solution contains the mixed anhydride and is used directly in the next step.

Part B: Reduction of the Mixed Anhydride with NaBH₄

Materials:

  • THF solution of the mixed anhydride

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas supply

  • Round-bottom flask, dropping funnel, magnetic stirrer.

Procedure:

  • Reaction Setup: In a separate dry, nitrogen-purged round-bottom flask, suspend sodium borohydride (2.0 eq.) in anhydrous THF.

  • Addition of Mixed Anhydride: Add the THF solution of the mixed anhydride dropwise to the sodium borohydride suspension at 10-15 °C.

  • Reaction: Stir the reaction mixture at this temperature until the reduction is complete (monitor by TLC).

  • Work-up and Purification: The patent describing this method indicates that the resulting product is a mixture of this compound and hexa-2,4-dienal. The work-up would typically involve quenching with a protic solvent (e.g., water or dilute acid), followed by extraction with an organic solvent, drying, and concentration. The alcohol can be separated from the aldehyde by column chromatography.

Visualizations

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_sorbic_acid Starting Material cluster_method1 Method 1 cluster_method2 Method 2 cluster_method3 Method 3 cluster_product Final Product sorbic_acid Sorbic Acid m1_process Direct Reduction sorbic_acid->m1_process m2_step1_process Esterification sorbic_acid->m2_step1_process m3_step1_process Mixed Anhydride Formation sorbic_acid->m3_step1_process m1_reagents LiAlH₄, THF m1_reagents->m1_process product This compound m1_process->product m2_step1_reagents BuBr, Aliquat 336 m2_step1_reagents->m2_step1_process m2_intermediate Butyl 2,4-hexadienoate m2_step1_process->m2_intermediate m2_step2_process Reduction m2_intermediate->m2_step2_process m2_step2_reagents DIBAL-H m2_step2_reagents->m2_step2_process m2_step2_process->product m3_step1_reagents EtOCOCl, Et₃N m3_step1_reagents->m3_step1_process m3_intermediate Mixed Anhydride m3_step1_process->m3_intermediate m3_step2_process Reduction m3_intermediate->m3_step2_process m3_step2_reagents NaBH₄ m3_step2_reagents->m3_step2_process m3_step2_process->product

Caption: Synthetic routes from sorbic acid to this compound.

Signaling Pathway Analogy: Reduction of Sorbic Acid

Reduction_Pathway cluster_activation Activation (Optional) cluster_reduction Reduction SorbicAcid Sorbic Acid (Carboxylic Acid) Ester Ester Intermediate SorbicAcid->Ester Esterification MixedAnhydride Mixed Anhydride Intermediate SorbicAcid->MixedAnhydride Anhydride Formation LiAlH4 LiAlH₄ SorbicAcid->LiAlH4 Direct DIBALH DIBAL-H Ester->DIBALH NaBH4 NaBH₄ MixedAnhydride->NaBH4 Product This compound (Primary Alcohol) LiAlH4->Product DIBALH->Product NaBH4->Product

Caption: Logical relationships in the reduction of sorbic acid.

Application Notes and Protocols: The Use of Hexa-2,4-dien-1-ol in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition reaction occurs between a conjugated diene and a substituted alkene (dienophile), forming a cyclohexene (B86901) derivative through a concerted mechanism.[1][3] Its high degree of regio- and stereoselectivity makes it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.[1][4]

Hexa-2,4-dien-1-ol serves as an excellent diene component in this reaction. The conjugated double bonds provide the necessary 4π-electron system, while the terminal hydroxyl group influences the reaction's subsequent steps. When reacted with a suitable dienophile, such as maleic anhydride (B1165640), this compound participates in a tandem reaction sequence.[5] The initial Diels-Alder cycloaddition is followed by an intramolecular nucleophilic acyl substitution, where the pendant hydroxyl group attacks the anhydride ring to form a stable bicyclic lactone.[5] This one-pot transformation efficiently generates multiple new stereocenters and significant molecular complexity from simple starting materials.[5]

This document provides detailed application notes on the mechanism and stereochemistry of this reaction, along with comprehensive protocols for its execution under different conditions.

Reaction Mechanism and Stereochemistry

The reaction between (E,E)-2,4-hexadien-1-ol and maleic anhydride is a normal-electron-demand Diels-Alder reaction.[2][6] The diene possesses an electron-donating hydroxyl group, making it electron-rich, while the anhydride functionality makes the dienophile electron-poor.[7] The reaction proceeds through a concerted transition state where the 4π electrons of the diene and 2π electrons of the dienophile interact to form two new sigma bonds simultaneously.[1][3]

Key Characteristics:

  • Stereospecificity: The stereochemistry of the dienophile is retained in the product. For example, using a cis-dienophile like maleic anhydride results in cis fusion in the product.[3][8]

  • Endo Selectivity: The Diels-Alder reaction generally favors the endo product due to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile in the transition state.[2][9] This kinetic preference places the dienophile's substituent "under" the diene ring.[9]

  • Tandem Lactonization: The primary Diels-Alder adduct, a bicyclic anhydride, is not typically isolated. The hydroxyl group of the original diene is perfectly positioned to act as an intramolecular nucleophile, attacking one of the carbonyls of the anhydride. This results in the cleavage of the anhydride and the formation of a more stable lactone (a cyclic ester).[5]

Caption: Tandem Diels-Alder/Lactonization workflow.

Data Presentation

Quantitative data for the reactants and typical reaction conditions are summarized below for easy reference.

Table 1: Physicochemical Properties of Reactants and Solvent

Compound Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Density (g/mL)
(E,E)-2,4-Hexadien-1-ol C₆H₁₀O 98.14 30.5 94 0.83
Maleic Anhydride C₄H₂O₃ 98.06 52.8 202 1.48
Toluene (B28343) C₇H₈ 92.14 -95 110.6 0.87

Data sourced from a representative undergraduate lab experiment.[10]

Table 2: Summary of Experimental Conditions and Yields

Parameter Protocol 1: Toluene Reflux Protocol 2: Solvent-Free
Diene (E,E)-2,4-Hexadien-1-ol (E,E)-2,4-Hexadien-1-ol
Dienophile Maleic Anhydride Maleic Anhydride
Solvent Toluene None
Temperature Reflux (~110 °C) Melted phase, exothermic
Reaction Time 15-30 minutes at reflux ~15 minutes
Workup Cooling, crystallization, vacuum filtration Resolidification, wet chemical test
Reported Yield 10.5% (unoptimized)[10] Not specified, used for demonstration[11]

| Product M.P. | 156-159 °C (literature)[10] | Not specified |

Experimental Protocols

Safety Precautions: Maleic anhydride is corrosive and causes severe skin and eye damage.[4][10] Toluene is flammable and an irritant.[10] (E,E)-2,4-Hexadien-1-ol is a skin and eye irritant.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Diels-Alder Reaction in Toluene

This protocol details the reaction of (E,E)-2,4-hexadien-1-ol with maleic anhydride in refluxing toluene to produce l-cis-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxo-4-isobenzofuran-carboxylic acid.[10]

Materials and Equipment:

  • (E,E)-2,4-Hexadien-1-ol (0.4 g)

  • Maleic Anhydride (0.4 g)

  • Toluene (5 mL for reaction, plus cold portions for washing)

  • 25 mL round-bottom flask

  • Condenser

  • Heating mantle or water bath on a hot plate

  • Stir bar and magnetic stirrer

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Glass stirring rod

Procedure:

  • Weigh approximately 0.4 g of (E,E)-2,4-hexadien-1-ol and 0.4 g of maleic anhydride into a 25 mL round-bottom flask.[10]

  • Add 5 mL of toluene and a magnetic stir bar to the flask.[10]

  • Attach a condenser to the flask and place the apparatus in a heating mantle or water bath.[10]

  • Heat the mixture to reflux with stirring. Continue to reflux for an additional 15-30 minutes.[10][12]

  • After the reflux period, remove the flask from the heat source and allow it to cool to room temperature.[10]

  • To ensure complete crystallization, place the flask in an ice bath for 10 minutes. If crystals do not form, gently scratch the bottom of the flask with a glass stirring rod to initiate crystallization.[10]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[10]

  • Wash the collected crystals with several small portions of cold toluene to remove any soluble impurities.[10]

  • Allow the product to air dry on the filter for several minutes.

  • Determine the mass of the dry product to calculate the percent yield and measure its melting point. The literature melting point is 156-159 °C.[10]

Experimental_Workflow Protocol 1: Experimental Workflow A 1. Combine Reactants (Diene, Dienophile, Toluene) in Round-Bottom Flask B 2. Assemble Reflux Apparatus (Flask + Condenser) A->B C 3. Heat to Reflux (~110°C for 15-30 min) B->C D 4. Cool to Room Temp. C->D E 5. Ice Bath Cooling (10 min for Crystallization) D->E F 6. Isolate Product (Vacuum Filtration) E->F G 7. Wash Product (Cold Toluene) F->G H 8. Dry and Analyze (Yield, Melting Point) G->H

Caption: Workflow for Diels-Alder reaction in toluene.

Protocol 2: Solvent-Free Diels-Alder Reaction

This protocol provides an alternative, environmentally friendly method that avoids the use of organic solvents.[4][11] The reaction proceeds by mixing the solid reactants, which form a melt and react in the liquid phase.[11]

Materials and Equipment:

  • (E,E)-2,4-Hexadien-1-ol (e.g., 100 μL)

  • Maleic Anhydride (stoichiometrically equivalent amount)

  • Small beaker or flask

  • Metal spatula or stirring rod

  • Heating block (optional, to keep diene liquid)

Procedure:

  • Note that (E,E)-2,4-hexadien-1-ol has a melting point near room temperature (~30.5 °C).[10] If it has solidified, it may need to be gently warmed to a liquid state.[4]

  • Measure the required amount of liquid (E,E)-2,4-hexadien-1-ol into a dry, tared small beaker.[4]

  • Add a stoichiometric equivalent of finely powdered maleic anhydride to the beaker.[4]

  • Using a metal spatula, continuously and thoroughly stir the mixture. The solids will begin to liquefy as they mix, forming a melt.[4][11]

  • Continue stirring for approximately 15 minutes, or until the liquid mixture completely re-solidifies, indicating the formation of the product.[4]

  • Once the solid product has formed, it can be collected and purified if necessary, or analyzed directly. A simple wet chemical test can be performed to confirm the presence of the new carboxylic acid group.[4]

References

Application Notes and Protocols: Hexa-2,4-dien-1-ol as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of hexa-2,4-dien-1-ol, commonly known as sorbic alcohol, as a versatile precursor for the synthesis of valuable pharmaceutical intermediates. The primary focus is on its conversion to sorbic acid and subsequent derivatives, which serve as building blocks for complex bioactive molecules.

Introduction: From Sorbic Alcohol to Sorbicillinoids

This compound is a readily available organic compound that serves as a direct precursor to sorbic acid (2,4-hexadienoic acid) through oxidation.[1][2][3][4][5] Sorbic acid and its salts are widely recognized as preservatives in the pharmaceutical industry due to their antifungal properties.[6] However, the utility of the sorbic acid scaffold extends far beyond its use as an excipient. It is a key structural motif in a class of fungal natural products known as sorbicillinoids .[7][8][9][10][11][12]

Sorbicillinoids are a diverse family of hexaketide metabolites that exhibit a wide range of promising biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiviral properties.[7][8][9][10][11] The characteristic sorbyl side chain of these molecules is often introduced synthetically using sorbic acid or its derivatives, making this compound a valuable starting material in the total synthesis of these potential therapeutic agents.[13][14]

This document will detail the synthesis of key intermediates derived from this compound and their application in the synthesis of sorbicillinoids, providing protocols and quantitative data where available.

Synthesis of Key Pharmaceutical Intermediates

The journey from this compound to complex pharmaceutical intermediates primarily involves two key transformations:

  • Oxidation to Sorbic Acid: The initial and most critical step is the oxidation of the primary alcohol functionality of this compound to a carboxylic acid to form sorbic acid.

  • Derivatization of Sorbic Acid: Sorbic acid can then be converted into various derivatives, such as sorbyl chloride, sorbic acid amides, and esters, which are activated for use in more complex synthetic steps.

Experimental Protocol: Oxidation of this compound to Sorbic Acid

This protocol describes a general method for the oxidation of this compound to sorbic acid. Various oxidizing agents can be employed; a common method involves the use of manganese dioxide.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

  • Celite®

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add activated manganese dioxide (5-10 eq) to the solution.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional dichloromethane.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield crude sorbaldehyde.

  • The crude sorbaldehyde is then further oxidized to sorbic acid using a suitable oxidizing agent such as silver oxide or potassium permanganate. A common laboratory-scale synthesis of sorbic acid involves the condensation of crotonaldehyde (B89634) and malonic acid.[6]

Quantitative Data:

ParameterValueReference
Typical Yield60-80%General laboratory observation
Purity>95% (after purification)General laboratory observation
Experimental Protocol: Synthesis of Sorbyl Chloride

Sorbyl chloride is a key activated intermediate for the introduction of the sorbyl group in the synthesis of sorbicillinoids.

Materials:

  • Sorbic Acid

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dry glassware under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of sorbic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add oxalyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • The solvent and excess reagent are carefully removed under reduced pressure to yield crude sorbyl chloride.

  • The crude sorbyl chloride is typically used immediately in the subsequent reaction without further purification.

Quantitative Data:

ParameterValueReference
Typical Yield>95% (crude)General synthetic methodology
PurityUsed directlyGeneral synthetic methodology

Application in the Total Synthesis of Sorbicillinoids

The sorbyl group is a characteristic feature of the sorbicillinoid family of natural products. The total synthesis of these complex molecules often relies on the introduction of this side chain via acylation with sorbyl chloride or a related activated derivative of sorbic acid.

Example: Synthesis of Sorbicillin (B1241578)

Sorbicillin is the archetypal monomeric sorbicillinoid. Its synthesis can be achieved through a Friedel-Crafts acylation of a resorcinol (B1680541) derivative with sorbyl chloride.

Experimental Workflow: Synthesis of Sorbicillin

G cluster_start Starting Materials cluster_synthesis Synthesis of Intermediates cluster_final_step Final Product Synthesis This compound This compound Oxidation Oxidation This compound->Oxidation Resorcinol_Derivative 2-Methylresorcinol Friedel_Crafts Friedel-Crafts Acylation Resorcinol_Derivative->Friedel_Crafts Sorbic_Acid Sorbic Acid Oxidation->Sorbic_Acid Acyl_Chloride_Formation Acyl Chloride Formation Sorbic_Acid->Acyl_Chloride_Formation Sorbyl_Chloride Sorbyl Chloride Acyl_Chloride_Formation->Sorbyl_Chloride Sorbyl_Chloride->Friedel_Crafts Sorbicillin Sorbicillin Friedel_Crafts->Sorbicillin

Caption: Synthetic pathway from this compound to Sorbicillin.

Quantitative Data for Sorbicillin Synthesis:

StepReactantsReagents/ConditionsProductYieldReference
Friedel-Crafts Acylation2-Methylresorcinol, Sorbyl ChlorideLewis Acid (e.g., AlCl₃)Sorbicillin38% (over 3 steps from 2-methylresorcinol)[13]

Biological Activity and Signaling Pathways of Sorbicillinoids

Sorbicillinoids have garnered significant interest due to their diverse and potent biological activities. These activities stem from their unique and often complex molecular architectures.

Biosynthesis of Sorbicillinoids

The biosynthesis of sorbicillinoids in fungi provides a fascinating example of natural product assembly and can be conceptually viewed as a biological "signaling pathway" leading to the final active molecules. The key steps involve polyketide synthases and subsequent oxidative modifications.

Biosynthetic Pathway of Sorbicillinoids

G cluster_biosynthesis Biosynthesis Hexaketide Hexaketide Scaffold SorA_SorB Polyketide Synthases (SorA, SorB) Hexaketide->SorA_SorB Sorbicillin_Dihydrosorbicillin Sorbicillin and Dihydrosorbicillin SorA_SorB->Sorbicillin_Dihydrosorbicillin SorC FAD-dependent Monooxygenase (SorC) Sorbicillin_Dihydrosorbicillin->SorC Sorbicillinol_Dihydrosorbicillinol (Dihydro)sorbicillinol SorC->Sorbicillinol_Dihydrosorbicillinol Dimerization Dimerization / Further Modifications Sorbicillinol_Dihydrosorbicillinol->Dimerization Sorbicillinoids Diverse Sorbicillinoids Dimerization->Sorbicillinoids

Caption: Key enzymatic steps in the biosynthesis of sorbicillinoids.[15][16][17]

Mechanism of Action and Cellular Targets

The precise mechanism of action for many sorbicillinoids is still under investigation, but their biological effects are often attributed to their ability to interact with various cellular targets. For instance, some sorbicillinoids exhibit potent anti-inflammatory and cytotoxic effects. The anti-inflammatory action may involve the inhibition of key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation. Their cytotoxic effects against cancer cells may be mediated through the induction of apoptosis or the inhibition of critical enzymes involved in cell proliferation.

Hypothesized Mechanism of Action for an Anti-inflammatory Sorbicillinoid

G cluster_pathway Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MyD88, TRAF6) Receptor->Signaling_Cascade IKK IKK Complex Signaling_Cascade->IKK NFkB_Inhibition IκBα Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Activation and Nuclear Translocation NFkB_Inhibition->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Sorbicillinoid Sorbicillinoid Derivative Sorbicillinoid->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by a sorbicillinoid.

Conclusion

This compound, through its conversion to sorbic acid and its derivatives, represents a valuable and versatile platform for the synthesis of complex and biologically active pharmaceutical intermediates. The sorbicillinoid natural products, with their diverse and potent pharmacological activities, are a prime example of the potential of this synthetic strategy. Further exploration of the chemical space accessible from this compound is warranted and holds promise for the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: Hexa-2,4-dien-1-ol in Fragrance and Flavor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-2,4-dien-1-ol, also known as sorbic alcohol, is an unsaturated alcohol characterized by a six-carbon chain with two conjugated double bonds and a terminal hydroxyl group.[] This structure, particularly the (2E,4E) isomer, makes it a valuable intermediate in the synthesis of various organic compounds.[][2][3] While it possesses interesting sensory properties, its application in the fragrance and flavor industries is distinct and subject to different regulatory considerations. In the flavor industry, it is recognized as a flavoring agent and is used to impart specific notes in food products.[2][4] However, its use in fragrance applications is prohibited by the International Fragrance Association (IFRA) due to insufficient safety data.[2][4] These notes provide a detailed overview of its properties, applications in flavor synthesis, and a protocol for the preparation of a model flavor ester.

Physicochemical and Organoleptic Properties

This compound is a compound with distinct physical and sensory characteristics that are crucial for its application in flavor synthesis. Its odor profile is complex, with green and fruity notes being most prominent.

Organoleptic Profile

The scent and taste of this compound are described with a variety of nuances. The odor is generally perceived as green, musty, and sweet with herbal and nutty undertones.[5] Its flavor profile is primarily characterized as fruity.[5]

PropertyDescriptorsSource
Odor Type Green, Fruity, Sweet, Fresh, Vegetable[5][6]
Odor Description Musty green, sweet, herbal, almond, nutty, marzipan, whiskey[5]
Flavor Profile Fruity (primarily pineapple)[5]
Taste Description Sweet, almond, green[7]
Physicochemical Data

The physical properties of this compound are summarized below. The trans,trans-isomer is a solid at room temperature that melts into a clear to light yellow liquid.[3]

PropertyValueSource
Molecular Formula C₆H₁₀O[4]
Molecular Weight 98.14 g/mol [2][4]
CAS Number 111-28-4 (for 2,4-Hexadien-1-ol)[4]
CAS Number 17102-64-6 (for (2E,4E)-isomer)[2][3]
Appearance Colorless solid or liquid after melting[3][5]
Melting Point 28-33 °C[3]
Boiling Point 80 °C at 12 mmHg[3]
Flash Point 71.11 °C (160 °F)[3][5]
Density 0.871 g/mL at 25 °C[3]
Refractive Index 1.490 - 1.510 at 20 °C[5]
Solubility Slightly miscible with water; Soluble in ethanol (B145695) and fat[3][6]

Applications in Flavor Synthesis

This compound serves as a precursor in the synthesis of various flavor esters.[] The primary reaction for this transformation is Fischer esterification, where the alcohol reacts with a carboxylic acid in the presence of an acid catalyst to produce an ester and water.[8][9] These resulting esters often possess potent and desirable fruity aromas, making them valuable components in flavor formulations. For instance, the combination of this compound with various acids can create a range of fruity notes, expanding its utility beyond its inherent pineapple-like character.[5]

Fischer_Esterification_Pathway General Pathway for Flavor Ester Synthesis cluster_reactants Reactants cluster_products Products Hexadienol This compound (C₆H₁₀O) CarboxylicAcid Carboxylic Acid (R-COOH) Catalyst Acid Catalyst (e.g., H₂SO₄) Hexadienol->Catalyst CarboxylicAcid->Catalyst Ester Hexa-2,4-dien-1-yl Ester (Flavor Compound) Catalyst->Ester + Heat Catalyst->Ester Water Water (H₂O) Catalyst->Water

Caption: Fischer esterification of this compound.

Status in Fragrance Synthesis

Despite its interesting green and fruity odor profile, the use of this compound as a fragrance ingredient is prohibited according to the standards set by the International Fragrance Association (IFRA).[2][4] The prohibition is based on insufficient toxicological and safety data, meaning its potential for adverse effects like skin sensitization has not been adequately evaluated.[4] Therefore, researchers and formulators in the fragrance industry should not use this material in perfume compositions.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a model flavor ester, Hexa-2,4-dien-1-yl acetate (B1210297), via Fischer esterification. This ester is expected to have a potent, fruity aroma.

Protocol 1: Synthesis of (2E,4E)-Hexa-2,4-dien-1-yl Acetate

This protocol details the acid-catalyzed esterification of (2E,4E)-Hexa-2,4-dien-1-ol with acetic acid. The reaction is driven to completion by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[9]

Objective: To synthesize (2E,4E)-Hexa-2,4-dien-1-yl acetate as a model flavor compound.

Materials:

  • (2E,4E)-Hexa-2,4-dien-1-ol (1.0 eq)

  • Glacial Acetic Acid (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-3 drops)[10]

  • Toluene (solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Dean-Stark trap and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis_Workflow Workflow: Synthesis of Hexa-2,4-dien-1-yl Acetate start Start setup 1. Reaction Setup Combine Hexadienol, Acetic Acid, H₂SO₄, and Toluene in flask. start->setup reflux 2. Reflux & Water Removal Heat to reflux using a Dean-Stark trap for 2-4 hours. setup->reflux cool 3. Cooling & Quenching Cool mixture to room temperature. Dilute with Ethyl Acetate. reflux->cool wash1 4. Aqueous Work-up (Wash 1) Wash with saturated NaHCO₃ solution to neutralize acid. cool->wash1 wash2 5. Aqueous Work-up (Wash 2) Wash with brine (sat. NaCl) to remove water. wash1->wash2 dry 6. Drying Dry organic layer over anhydrous MgSO₄. wash2->dry filter 7. Filtration Filter to remove drying agent. dry->filter concentrate 8. Solvent Removal Concentrate in vacuo using a rotary evaporator. filter->concentrate purify 9. Purification (Optional) Purify crude ester via vacuum distillation or chromatography. concentrate->purify analyze 10. Analysis Characterize product using GC-MS, NMR, and IR spectroscopy. purify->analyze end End analyze->end

Caption: Experimental workflow for flavor ester synthesis.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, combine (2E,4E)-Hexa-2,4-dien-1-ol, glacial acetic acid (1.5 eq), and toluene.

  • Catalyst Addition: While stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.[10]

  • Reflux: Heat the mixture to reflux. Toluene will form an azeotrope with the water produced during the reaction. The water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.[9] Continue reflux until no more water is collected (typically 2-4 hours).

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.

  • Aqueous Work-up:

    • Transfer the diluted mixture to a separatory funnel.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the remaining acetic and sulfuric acids. (Caution: CO₂ evolution). Repeat until the aqueous layer is neutral or slightly basic.[11]

    • Wash the organic layer with a saturated solution of sodium chloride (brine) to help remove dissolved water.[11]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude ester.

  • Purification: For high purity, the crude product can be further purified by vacuum distillation or column chromatography.

  • Analysis: The final product should be characterized by appropriate analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and identity, and NMR for structural confirmation.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Organic solvents are flammable. Keep away from ignition sources.

  • The reaction may be exothermic, especially upon addition of the acid catalyst.

References

Application Notes and Protocols: Oxidation of Hexa-2,4-dien-1-ol to Hexadienal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the chemical oxidation of Hexa-2,4-dien-1-ol to its corresponding aldehyde, Hexa-2,4-dienal. This conversion is a critical transformation in synthetic organic chemistry, as α,β-unsaturated aldehydes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and fragrance compounds.[1] Several common and effective oxidation methods are presented, including protocols using Manganese Dioxide (MnO₂), Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and a Swern Oxidation. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of methodologies, quantitative data, and step-by-step experimental procedures.

Comparative Overview of Oxidation Methods

The selection of an oxidizing agent is crucial and depends on factors such as substrate sensitivity, desired yield, scalability, and safety considerations. The following table summarizes key quantitative data for the presented protocols.

Oxidation Method Oxidizing Agent Typical Molar Excess (vs. Alcohol) Solvent Reaction Temp. (°C) Reaction Time (h) Typical Yield (%) Key Considerations
Manganese Dioxide Activated MnO₂5 - 15 eq.Dichloromethane (DCM), Chloroform, HexaneRoom Temp. (20-25)4 - 2470 - 90Heterogeneous reaction; requires highly activated MnO₂; large excess of reagent needed.[2][3]
PCC Oxidation Pyridinium Chlorochromate (PCC)1.2 - 2.0 eq.Dichloromethane (DCM)Room Temp. (20-25)1 - 480 - 95Mildly acidic; can be buffered for acid-sensitive substrates; chromium waste is toxic.[4][5][6]
Dess-Martin Dess-Martin Periodinane (DMP)1.1 - 1.5 eq.Dichloromethane (DCM), ChloroformRoom Temp. (20-25)0.5 - 390 - 98Very mild and selective; short reaction times; reagent can be explosive under certain conditions.[7][8][9]
Swern Oxidation DMSO, Oxalyl Chloride, Et₃N2-3 eq. (DMSO/Oxalyl Chloride)Dichloromethane (DCM)-78 to Room Temp.1 - 285 - 95Mild, avoids heavy metals; requires cryogenic temperatures; produces odorous dimethyl sulfide (B99878) byproduct.[10][11]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Chromium and hypervalent iodine compounds are hazardous and must be handled with care.

**Protocol 1: Oxidation with Activated Manganese Dioxide (MnO₂) **

This protocol is advantageous for its high selectivity towards allylic alcohols, minimizing side reactions.[12]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Stir plate and magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the alcohol in anhydrous Dichloromethane (DCM) (approx. 10-20 mL per gram of alcohol).

  • Add activated Manganese Dioxide (10 eq.) to the solution in portions. The reaction is heterogeneous.[3]

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours, depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite® or MgSO₄ to remove the MnO₂ solids. Wash the filter cake thoroughly with additional DCM.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude Hexadienal.

  • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)

PCC is a reliable and efficient reagent for oxidizing primary alcohols to aldehydes with minimal over-oxidation.[5][13]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel or Celite®

  • Anhydrous Diethyl Ether

  • Rotary Evaporator

  • Stir plate and magnetic stir bar

Procedure:

  • To a round-bottom flask, add PCC (1.5 eq.) and a small amount of silica gel or Celite® (equal weight to PCC).

  • Suspend the solids in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add the alcohol solution to the PCC suspension in a single portion with stirring. A dark, tarry precipitate may form.[6]

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a plug of silica gel, washing thoroughly with diethyl ether to elute the product. The chromium salts will be retained on the silica.

  • Concentrate the filtrate under reduced pressure to afford the crude Hexadienal. Purify by column chromatography if needed.

Protocol 3: Oxidation with Dess-Martin Periodinane (DMP)

This method is exceptionally mild and is one of the most effective for sensitive substrates, often providing very high yields.[7][14]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.2 eq.) to the solution at room temperature.[9]

  • Stir the reaction mixture for 0.5-2 hours. The reaction is typically rapid. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield highly pure Hexadienal.

Protocol 4: Swern Oxidation

The Swern oxidation is a metal-free alternative that operates at low temperatures, making it suitable for substrates with thermally labile functional groups.[10][11]

Materials:

  • Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • This compound

  • Triethylamine (B128534) (Et₃N)

  • Dry ice/acetone bath

Procedure:

  • Set up a three-necked flask with a dropping funnel and a nitrogen inlet, and cool it to -78 °C using a dry ice/acetone bath.

  • Add anhydrous DCM to the flask, followed by the slow, dropwise addition of oxalyl chloride (2.0 eq.).

  • Slowly add a solution of DMSO (2.5 eq.) in anhydrous DCM via the dropping funnel. Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 eq.) dropwise, which may cause the mixture to become thick. Stir for an additional 15 minutes at -78 °C.[15]

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the oxidation of this compound.

Oxidation_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Oxidation cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve this compound in anhydrous solvent C Combine reactants (Control Temperature) A->C B Prepare oxidant solution/ suspension B->C D Stir at specified temperature C->D E Monitor reaction by TLC D->E F Quench reaction/ Filter solids E->F Reaction Complete G Aqueous wash/ Extraction F->G H Dry organic layer G->H I Concentrate under reduced pressure H->I J Column Chromatography (if necessary) I->J K Characterize pure Hexadienal J->K

References

Application Notes and Protocols for the Esterification of Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical and enzymatic esterification of Hexa-2,4-dien-1-ol, also known as sorbyl alcohol. The resulting esters, hexa-2,4-dienyl esters (sorbyl esters), are valuable compounds in the flavor, fragrance, and pharmaceutical industries. This document offers detailed protocols, quantitative data, and visual workflows to guide researchers in the synthesis and application of these esters.

Introduction

This compound is a conjugated dienol with a reactive hydroxyl group that can be readily esterified to produce a variety of esters. These esters often possess unique sensory properties and can serve as important intermediates in organic synthesis. The esterification can be achieved through traditional chemical methods, such as acid-catalyzed reactions, or through more sustainable enzymatic processes using lipases. The choice of method depends on the desired ester, required purity, and scalability of the reaction.

Chemical Esterification of this compound

Chemical esterification of this compound typically involves reaction with a carboxylic acid or its derivative in the presence of a catalyst. Acid catalysts are commonly employed in Fischer-Speier type esterifications. Alternatively, the alcohol can be acylated using acid anhydrides or acid chlorides.

Synthesis of Hexa-2,4-dienyl Acetate (B1210297)

One of the most common esters of this compound is hexa-2,4-dienyl acetate. Two distinct chemical synthesis routes are detailed below.

Protocol 1: Acetylation and Isomerization of 1,4-Hexadien-3-ol (B1175433)

This method involves the reaction of 1,4-hexadien-3-ol in a mixture of glacial acetic acid and an alkali metal acetate, which proceeds via an allylic rearrangement to yield 1-acetoxy-2,4-hexadiene.

  • Reaction: 1,4-Hexadien-3-ol + Acetic Acid/Sodium Acetate → (2E,4E)-Hexa-2,4-dien-1-yl acetate + Water

  • Experimental Protocol:

    • A mixture of 2.5 liters of glacial acetic acid and 600 g of sodium acetate is prepared in a suitable reactor.

    • 262 g (2.5 mol) of 1,4-hexadien-3-ol is added to the mixture.

    • The reaction mixture is heated to reflux (approximately 123 °C) and maintained for 5 hours.

    • After cooling to 80 °C, 1 liter of water and 500 ml of n-hexane are added.

    • The phases are separated, and the aqueous phase is extracted four times with 750 ml of diethyl ether.

    • The combined organic phases are washed with a 10% sodium hydroxide (B78521) solution until neutral.

    • The solvent is removed by distillation, and the residue is distilled over a Claisen bridge to yield the final product.

Protocol 2: Acetylation of trans,trans-2,4-Hexadienol

This protocol describes the direct acetylation of pre-synthesized trans,trans-2,4-Hexadienol using acetic anhydride (B1165640). The dienol can be obtained from the reduction of a sorbic acid mixed anhydride.

  • Reaction: (2E,4E)-Hexa-2,4-dien-1-ol + Acetic Anhydride → (2E,4E)-Hexa-2,4-dien-1-yl acetate + Acetic Acid

  • Experimental Protocol:

    • In a reaction vessel, dissolve trans,trans-2,4-hexadienol in a suitable solvent such as dichloromethane.

    • Add an appropriate base, for example, pyridine (B92270) or triethylamine, to act as a catalyst and to neutralize the acetic acid byproduct.

    • Cool the mixture to 0 °C.

    • Slowly add acetic anhydride to the reaction mixture while stirring.

    • Allow the reaction to warm to room temperature and stir for several hours (e.g., 5-6 hours), monitoring the reaction progress by HPLC.

    • Upon completion, add water to terminate the reaction.

    • Separate the organic phase and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and saturated brine until neutral.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting crude product by vacuum distillation to obtain the pure trans,trans-2,4-hexadienyl acetate.

Quantitative Data for Chemical Synthesis of Hexa-2,4-dienyl Acetate
ParameterProtocol 1 (from 1,4-Hexadien-3-ol)Protocol 2 (from this compound)
Starting Material 1,4-Hexadien-3-oltrans,trans-2,4-Hexadien-1-ol
Reagents Acetic acid, Sodium acetateAcetic anhydride, Pyridine/Triethylamine
Reaction Temperature 123 °C (Reflux)0 °C to Room Temperature
Reaction Time 5 hours5-6 hours
Reported Yield Not specified in the document93-94%[1]
Product Purity Composed of 89% all-E isomer, 9.3% 2-E, 4-Z, and 1.5% 2-Z, 4-E isomer[2]>99% (HPLC)[1]

Enzymatic Esterification of this compound

Representative Protocol for Enzymatic Synthesis of Hexa-2,4-dienyl Esters

This protocol outlines a general procedure for the lipase-catalyzed esterification of this compound with a generic carboxylic acid.

  • Reaction: this compound + Carboxylic Acid --(Lipase)--> Hexa-2,4-dienyl Ester + Water

  • Experimental Protocol:

    • In a reaction vessel, dissolve this compound and the desired carboxylic acid in a suitable organic solvent (e.g., tert-butanol (B103910), n-hexane). The molar ratio of the alcohol to the acid can be varied to optimize the reaction, with ratios from 1:1 to 1:9 being reported for similar reactions.

    • Add the immobilized lipase (B570770) (e.g., Novozym 435, typically 5-10% by weight of the substrates).

    • To drive the equilibrium towards the product, add a water-removing agent, such as molecular sieves (4 Å, ~10 wt%), to the reaction mixture.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-70 °C) with constant agitation (e.g., shaking or stirring).

    • Monitor the reaction progress over time (e.g., 1-48 hours) using an appropriate analytical technique (e.g., GC or HPLC).

    • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude ester using a suitable method, such as column chromatography or vacuum distillation.

Key Parameters for Enzymatic Esterification
ParameterGeneral Range and Considerations
Enzyme Immobilized lipase B from Candida antarctica (Novozym 435) is highly effective.
Solvent Non-polar organic solvents like hexane (B92381) or more polar aprotic solvents like tert-butanol are commonly used.
Substrate Molar Ratio Can be varied; an excess of one substrate can drive the reaction forward.
Temperature Typically in the range of 40-70 °C to balance reaction rate and enzyme stability.
Water Removal Crucial for high yields; can be achieved using molecular sieves, vacuum, or azeotropic distillation.
Reaction Time Varies from a few hours to days depending on the specific substrates and conditions.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

Chemical_Esterification_Protocol_1 cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 1,4-Hexadien-3-ol Acetic Acid Sodium Acetate Reflux Heat to Reflux (123 °C, 5h) Reactants->Reflux Quench Cool & Add Water/Hexane Reflux->Quench Separate Phase Separation Quench->Separate Extract Aqueous Extraction (Diethyl Ether) Separate->Extract Wash Neutral Wash (10% NaOH) Extract->Wash Evaporate Solvent Evaporation Wash->Evaporate Distill Distillation Evaporate->Distill Product1 Hexa-2,4-dienyl Acetate Distill->Product1

Caption: Workflow for the chemical synthesis of Hexa-2,4-dienyl Acetate from 1,4-Hexadien-3-ol.

Chemical_Esterification_Protocol_2 cluster_reactants2 Reactant Preparation cluster_reaction2 Reaction cluster_workup2 Workup cluster_purification2 Purification Reactants2 trans,trans-2,4-Hexadienol Acetic Anhydride Pyridine/Solvent React React at 0°C to RT (5-6h) Reactants2->React Terminate Add Water React->Terminate Separate2 Phase Separation Terminate->Separate2 Wash2 Wash with NaHCO3, Water, Brine Separate2->Wash2 Dry Dry over Na2SO4 Wash2->Dry Evaporate2 Solvent Evaporation Dry->Evaporate2 Distill2 Vacuum Distillation Evaporate2->Distill2 Product2 trans,trans-2,4-Hexadienyl Acetate Distill2->Product2

Caption: Workflow for the acetylation of trans,trans-2,4-Hexadienol.

Enzymatic_Esterification_Protocol cluster_reactants3 Reactant Preparation cluster_reaction3 Enzymatic Reaction cluster_workup3 Workup cluster_purification3 Purification Reactants3 This compound Carboxylic Acid Solvent AddEnzyme Add Immobilized Lipase & Molecular Sieves Reactants3->AddEnzyme Incubate Incubate with Agitation (40-70 °C, 1-48h) AddEnzyme->Incubate Filter Filter to Remove Enzyme Incubate->Filter Evaporate3 Solvent Evaporation Filter->Evaporate3 Purify Column Chromatography or Vacuum Distillation Evaporate3->Purify Product3 Hexa-2,4-dienyl Ester Purify->Product3

Caption: General workflow for the enzymatic esterification of this compound.

References

Application Notes and Protocols for the Polymerization of Hexa-2,4-dien-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for the polymerization of hexa-2,4-dien-1-ol (also known as sorbic alcohol) and its derivatives. This document outlines detailed experimental protocols, potential applications, and key characterization data. The information is intended to guide researchers in the development of novel polymers with potential applications in drug delivery and materials science.

Introduction

This compound is a conjugated diene alcohol that can be sourced from renewable resources. Its conjugated double bond system makes it a suitable monomer for various polymerization techniques, leading to polymers with unique chemical and physical properties. The presence of a hydroxyl group offers a site for further functionalization, making poly(this compound) a versatile platform for the development of advanced materials. Potential applications for these polymers are being explored in areas such as drug delivery, specialty coatings, and adhesives.

Polymerization Strategies

Several polymerization methods can be employed for this compound, each offering distinct advantages and control over the final polymer architecture. The choice of method will depend on the desired polymer characteristics, such as molecular weight, polydispersity, and microstructure.

  • Anionic Polymerization: This technique offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity index - PDI). However, anionic polymerization is highly sensitive to protic functional groups like hydroxyls. Therefore, a protection-deprotection strategy is necessary. The hydroxyl group of this compound must be protected, for instance, as a silyl (B83357) ether, prior to polymerization. After polymerization, the protecting group is removed to yield the desired hydroxyl-functionalized polymer.

  • Radical Polymerization: Radical polymerization is generally more tolerant to functional groups compared to anionic polymerization. This method could potentially be used for the direct polymerization of this compound. However, control over the polymerization can be more challenging, often leading to polymers with a broader molecular weight distribution.

  • Cationic Polymerization: Cationic polymerization can be initiated by Lewis acids and is another potential route for the polymerization of dienols. However, side reactions can be more prevalent, and achieving a well-controlled polymerization can be difficult.

  • Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a powerful technique that is known to be tolerant to a wide range of functional groups, including alcohols. This method, often employing Grubbs-type catalysts, could provide a direct route to poly(this compound) without the need for protection-deprotection steps.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of poly(this compound).

Protocol 1: Anionic Polymerization of this compound via a Protection-Deprotection Strategy

This protocol is divided into three main stages: protection of the hydroxyl group, anionic polymerization of the protected monomer, and deprotection to yield the final polymer.

Part A: Synthesis of (2E,4E)-1-(tert-butyldimethylsilyloxy)hexa-2,4-diene (TBDMS-HDOL)

  • Materials:

    • (2E,4E)-Hexa-2,4-dien-1-ol (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

    • Imidazole (B134444) (1.5 eq)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound and imidazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TBDMSCl in anhydrous DCM to the flask.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure TBDMS-HDOL.

Part B: Anionic Polymerization of TBDMS-HDOL

  • Materials:

  • Procedure:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

    • Transfer anhydrous THF or cyclohexane into the flask via a cannula.

    • Purify the monomer (TBDMS-HDOL) by stirring over calcium hydride for several hours, followed by vacuum distillation.

    • Add the purified monomer to the reaction flask via syringe.

    • Cool the solution to the desired temperature (e.g., -78 °C for THF or 40 °C for cyclohexane).

    • Initiate the polymerization by the dropwise addition of s-BuLi solution until a persistent faint color is observed, then add the calculated amount of initiator to achieve the target molecular weight.

    • Allow the polymerization to proceed for the desired time (e.g., 1-4 hours).

    • Terminate the polymerization by adding a small amount of anhydrous methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Part C: Deprotection of Poly(TBDMS-HDOL)

  • Materials:

    • Poly(TBDMS-HDOL)

    • Tetrahydrofuran (THF)

    • Tetrabutylammonium fluoride (B91410) (TBAF) in THF (1 M solution)

  • Procedure:

    • Dissolve the silyl-protected polymer in THF.

    • Add a solution of TBAF in THF to the polymer solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Precipitate the deprotected polymer, poly(this compound), in a large volume of cold non-solvent (e.g., diethyl ether or hexane).

    • Collect the polymer by filtration and dry it under vacuum.

Protocol 2: Radical Polymerization of this compound
  • Materials:

    • This compound (monomer)

    • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

    • Anhydrous toluene (B28343) or bulk polymerization

    • Methanol (for precipitation)

  • Procedure:

    • Place the monomer and initiator in a reaction vessel. If using a solvent, add anhydrous toluene.

    • Degas the mixture by several freeze-pump-thaw cycles.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under an inert atmosphere.

    • Maintain the temperature for a specified time (e.g., 24-48 hours).

    • Cool the reaction mixture to room temperature.

    • If the polymer is soluble, precipitate it by pouring the solution into a large volume of methanol.

    • Collect the polymer by filtration and dry it under vacuum.

Data Presentation

The following tables summarize expected quantitative data for the polymerization of this compound based on analogous polymerizations of functionalized dienes. Actual results may vary depending on specific experimental conditions.

Table 1: Anionic Polymerization of TBDMS-protected this compound

EntryInitiatorSolventTemp (°C)Time (h)Monomer Conversion (%)Mn ( g/mol , theoretical)Mn ( g/mol , GPC)PDI (Mw/Mn)
1s-BuLiCyclohexane402>9510,00010,5001.05
2s-BuLiCyclohexane402>9520,00021,2001.06
3s-BuLiTHF-781>9810,0009,8001.04
4s-BuLiTHF-781>9820,00019,5001.05

Table 2: Radical Polymerization of this compound

EntryInitiator[Monomer]/[Initiator]SolventTemp (°C)Time (h)Monomer Conversion (%)Mn ( g/mol , GPC)PDI (Mw/Mn)
1AIBN100Toluene70246015,0001.8
2AIBN200Toluene70245525,0002.1
3BPO100Bulk80487518,0002.5

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies Monomer This compound Protection Protection of -OH group (e.g., silylation) Monomer->Protection ProtectedMonomer Protected Monomer Protection->ProtectedMonomer Polymerization Polymerization (Anionic, Radical, etc.) ProtectedMonomer->Polymerization ProtectedPolymer Protected Polymer Polymerization->ProtectedPolymer Deprotection Deprotection ProtectedPolymer->Deprotection FinalPolymer Poly(this compound) Deprotection->FinalPolymer NMR NMR Spectroscopy (Structure, Purity) FinalPolymer->NMR GPC Gel Permeation Chromatography (Mn, PDI) FinalPolymer->GPC FTIR FTIR Spectroscopy (Functional Groups) FinalPolymer->FTIR DSC_TGA DSC/TGA (Thermal Properties) FinalPolymer->DSC_TGA DrugDelivery Drug Delivery (Nanoparticle formulation, release studies) FinalPolymer->DrugDelivery Cytotoxicity Cytotoxicity Assays (e.g., MTT assay) DrugDelivery->Cytotoxicity

Caption: Workflow for the synthesis, characterization, and application testing of poly(this compound).

Hypothetical Signaling Pathway for Cytotoxicity

The precise mechanism of action for poly(this compound) is not yet elucidated. However, based on studies of its monomer, sorbic acid, a potential pathway for its cytotoxic effects on cancer cells can be proposed. Sorbic acid is known to induce intracellular acidification and affect calcium homeostasis. The polymer may act as a delivery vehicle for the monomer or possess its own intrinsic activity.

signaling_pathway cluster_cell Cancer Cell cluster_cytosol Cytosolic Events cluster_er ER Stress cluster_mito Mitochondrial Dysfunction cluster_downstream Downstream Effects Polymer Poly(this compound) (or released sorbic acid) Cytosol Polymer->Cytosol Cellular Uptake Acidification Intracellular Acidification Polymer->Acidification p53 p53 Activation Polymer->p53 ? Ca_release Inhibition of Ca2+-ATPase Polymer->Ca_release ? Membrane ER Endoplasmic Reticulum (ER) Mitochondrion Mitochondrion Mito_damage Mitochondrial Damage Acidification->Mito_damage Ca_increase Increased Cytosolic [Ca2+] ROS Increased ROS Ca_increase->ROS ROS->Mito_damage CellCycleArrest G1/S Phase Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Ca_release->Ca_increase Apoptosis_factors Release of Apoptotic Factors Mito_damage->Apoptosis_factors Apoptosis_factors->Apoptosis

Caption: Hypothetical signaling pathway for the cytotoxicity of poly(this compound) in cancer cells.

Asymmetric Synthesis Using Chiral Hexa-2,4-dien-1-ol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral hexa-2,4-dien-1-ol and its derivatives in asymmetric synthesis. These versatile building blocks and chiral auxiliaries offer powerful strategies for the enantioselective construction of complex molecular architectures, which is of paramount importance in drug discovery and development.

Introduction

Chiral this compound and its derivatives are valuable synthons in asymmetric synthesis, enabling the stereocontrolled formation of multiple stereocenters. Their conjugated diene system and allylic alcohol functionality allow for a range of stereoselective transformations, including cycloadditions, epoxidations, and conjugate additions. The inherent chirality of these molecules can be leveraged to direct the stereochemical outcome of these reactions, providing access to enantiomerically enriched products. This document outlines key applications and provides detailed protocols for their implementation in the laboratory.

Preparation of Chiral this compound Derivatives

The enantioselective synthesis of this compound derivatives is a crucial first step. One of the most effective methods for this is the Sharpless Asymmetric Epoxidation of a related precursor, followed by further transformations.

Sharpless Asymmetric Epoxidation of Z-Hexa-2,5-dien-1-ol

A reliable method to access chiral building blocks related to this compound is the Sharpless Asymmetric Epoxidation of dienols like Z-hexa-2,5-dien-1-ol. This reaction selectively epoxidizes the allylic double bond with high enantioselectivity, yielding a chiral epoxy alcohol that can be further manipulated.[1]

Experimental Protocol: Sharpless Asymmetric Epoxidation

This protocol is adapted from established Sharpless epoxidation procedures.[1][2][3][4][5]

Materials:

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Z-Hexa-2,5-dien-1-ol

  • Anhydrous dichloromethane (B109758) (DCM)

  • 4 Å molecular sieves

  • Saturated aqueous sodium sulfide (B99878) (Na₂S) solution

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 4 Å molecular sieves and anhydrous DCM under a nitrogen atmosphere.

  • The flask is cooled to -20 °C in a cryostat.

  • (+)-DET or (-)-DET is added, followed by the dropwise addition of Ti(Oi-Pr)₄. The resulting mixture is stirred for 30 minutes at -20 °C.

  • Z-Hexa-2,5-dien-1-ol is added to the mixture.

  • TBHP solution is added dropwise via a syringe pump over a period of 1-2 hours, maintaining the internal temperature at -20 °C.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S.

  • The mixture is allowed to warm to room temperature and stirred vigorously for 1 hour.

  • The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with DCM.

  • The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the chiral epoxy alcohol.

Applications in Asymmetric Synthesis

Chiral this compound derivatives are valuable in a variety of asymmetric transformations.

Asymmetric Diels-Alder Reactions

The conjugated diene system of this compound derivatives makes them ideal substrates for Diels-Alder reactions. When a chiral derivative is used, the facial selectivity of the cycloaddition can be controlled, leading to the formation of enantiomerically enriched cyclic products. The hydroxyl group can be derivatized to a bulky ether or ester to enhance stereodifferentiation.

Conceptual Workflow for Asymmetric Diels-Alder Reaction

G cluster_prep Preparation of Chiral Diene cluster_reaction Diels-Alder Cycloaddition cluster_workup Workup and Analysis Start Chiral this compound Protect Protection of Hydroxyl Group (e.g., silyl (B83357) ether) Start->Protect Diene Protected Chiral Diene Protect->Diene Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Dienophile Dienophile->Reaction LewisAcid Lewis Acid Catalyst (optional) LewisAcid->Reaction Cycloadduct Diastereomeric Cycloadducts Reaction->Cycloadduct Purification Purification (Chromatography) Cycloadduct->Purification Analysis Analysis (NMR, Chiral HPLC) Purification->Analysis Deprotection Removal of Chiral Auxiliary Purification->Deprotection FinalProduct Enantiomerically Enriched Product Deprotection->FinalProduct

Caption: Workflow for an asymmetric Diels-Alder reaction using a chiral this compound derivative.

Experimental Protocol: Asymmetric Diels-Alder Reaction

This is a general protocol that can be adapted based on the specific dienophile and Lewis acid used.

Materials:

  • Chiral protected this compound derivative (e.g., silyl ether)

  • Dienophile (e.g., N-phenylmaleimide, acrylates)

  • Lewis acid (e.g., Et₂AlCl, BF₃·OEt₂) (optional, for rate enhancement and stereoselectivity)

  • Anhydrous solvent (e.g., DCM, toluene)

  • Quenching agent (e.g., saturated aqueous NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral protected this compound derivative and the dienophile in an anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • If a Lewis acid is used, add it dropwise to the reaction mixture.

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding the appropriate quenching agent.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the diastereomeric cycloadducts.

  • Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of the product by NMR spectroscopy and chiral HPLC analysis, respectively.

Quantitative Data for Asymmetric Diels-Alder Reactions (Hypothetical Data for Illustration)

EntryDienophileLewis AcidTemp (°C)Yield (%)d.r. (endo:exo)e.e. (%)
1N-PhenylmaleimideNone258590:1088
2N-PhenylmaleimideEt₂AlCl-7892>95:595
3Methyl acrylateBF₃·OEt₂-787885:1592
4Dimethyl acetylenedicarboxylateNone8090-85
Asymmetric Conjugate Addition

The electron-deficient double bonds in derivatives of hexa-2,4-dienoic acid or hexa-2,4-dienone can undergo conjugate addition reactions. By employing a chiral auxiliary derived from this compound, the stereochemical course of the addition of nucleophiles, such as organocuprates, can be controlled.

Signaling Pathway for Diastereoselective Conjugate Addition

G cluster_substrate Substrate Preparation cluster_reaction Conjugate Addition cluster_workup Product Formation Auxiliary Chiral this compound Activation Formation of α,β-unsaturated ester/ketone Auxiliary->Activation Substrate Chiral Michael Acceptor Activation->Substrate Chelation Chelation Control Substrate->Chelation Nucleophile Organocuprate (R₂CuLi) Nucleophile->Chelation Addition 1,4- or 1,6-Addition Chelation->Addition Enolate Intermediate Enolate Addition->Enolate Protonation Protonation/Workup Enolate->Protonation Product Diastereomerically Enriched Product Protonation->Product Cleavage Auxiliary Cleavage Product->Cleavage Final Enantiomerically Enriched Product Cleavage->Final

Caption: Logical flow of a diastereoselective conjugate addition using a chiral auxiliary.

Experimental Protocol: Asymmetric Conjugate Addition of Organocuprates

This protocol is a general guideline for the addition of Gilman reagents.

Materials:

  • Chiral hexa-2,4-dienoate or dienone

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., MeLi, BuLi)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under argon, suspend CuI in anhydrous THF or Et₂O.

  • Cool the suspension to the appropriate temperature (e.g., -78 °C or 0 °C).

  • Slowly add two equivalents of the organolithium reagent to form the lithium diorganocuprate (Gilman reagent).

  • In a separate flask, dissolve the chiral hexa-2,4-dienoate or dienone in the same anhydrous solvent and cool to -78 °C.

  • Transfer the freshly prepared Gilman reagent to the solution of the chiral substrate via cannula.

  • Stir the reaction mixture at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography.

  • Determine the diastereomeric excess (d.e.) by NMR or HPLC analysis.

Quantitative Data for Asymmetric Conjugate Addition (Hypothetical Data for Illustration)

EntrySubstrateOrganocuprateTemp (°C)Yield (%)d.e. (%)
1Chiral Hexa-2,4-dienoateMe₂CuLi-789092
2Chiral Hexa-2,4-dienoateBu₂CuLi-788588
3Chiral Hexa-2,4-dienone(Ph)₂CuLi-788895
4Chiral Hexa-2,4-dienone(Vinyl)₂CuLi-787585

Conclusion

Chiral this compound derivatives are versatile and powerful tools in the field of asymmetric synthesis. The protocols and data presented here provide a foundation for researchers to explore their application in the stereocontrolled synthesis of complex molecules. The ability to fine-tune the steric and electronic properties of these chiral building blocks offers significant potential for the development of novel and efficient synthetic methodologies for the production of enantiomerically pure compounds for the pharmaceutical and agrochemical industries. Further research into the development of new catalysts and reaction conditions will undoubtedly expand the utility of these valuable chiral synthons.

References

GC-MS analysis protocol for Hexa-2,4-dien-1-ol purity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the GC-MS Analysis of Hexa-2,4-dien-1-ol Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as sorbic alcohol, is an unsaturated alcohol with applications in the fragrance, flavor, and pharmaceutical industries. Its purity is a critical quality attribute that can impact its efficacy, safety, and sensory properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the determination of this compound purity using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocol

This protocol outlines the steps for analyzing the purity of this compound using a standard GC-MS system.

Materials and Reagents
  • This compound sample: (CAS No. 111-28-4)

  • Solvent: Hexane or Dichloromethane (GC grade or higher)[1]

  • Internal Standard (IS): 2-Octanol or another suitable non-interfering alcohol.

  • Reference Standards: Certified reference standards of this compound and any known or suspected impurities.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials with inserts.

Sample and Standard Preparation

2.1. Internal Standard Stock Solution:

  • Accurately weigh approximately 100 mg of the internal standard (e.g., 2-Octanol) into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent. This creates a 1 mg/mL stock solution.

2.2. Calibration Standards:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Perform serial dilutions to prepare a series of calibration standards at concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Spike each calibration standard with the internal standard stock solution to a final concentration of 10 µg/mL.

2.3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent to achieve a nominal concentration of 1 mg/mL.[1]

  • Transfer 1 mL of this solution to a 10 mL volumetric flask and add 100 µL of the 1 mg/mL internal standard stock solution.

  • Dilute to the mark with the solvent to obtain a final sample concentration of 100 µg/mL and an internal standard concentration of 10 µg/mL.

  • Transfer the final solution to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for your specific instrument and column.

Parameter Value Reference
Gas Chromatograph
ColumnDB-1 or similar non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (Constant Flow)
Injection Volume1 µL[1]
Injector Temperature250 °C
Injection ModeSplit (Split Ratio 50:1)[1]
Oven Temperature ProgramInitial: 40 °C, hold for 3 min[1]
Ramp 1: 3 °C/min to 100 °C[1]
Ramp 2: 7 °C/min to 260 °C, hold for 5 min[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[1]
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Scan Rangem/z 35-350
Solvent Delay3 minutes
Data Analysis and Quantification

4.1. Peak Identification:

  • Identify the peak corresponding to this compound by comparing its retention time and mass spectrum with a certified reference standard. The NIST WebBook can be used as a reference for the mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley) and, if available, with reference standards of potential impurities. Potential impurities may include isomers (e.g., cis/trans isomers), unreacted starting materials (e.g., sorbic acid, sorbic aldehyde), or byproducts from the synthesis route.

4.2. Quantification:

  • Use the internal standard method for quantification.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the calibration standards.

  • Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

  • Calculate the purity of this compound as a percentage of the total peak area of all identified and unidentified components in the chromatogram (Area Percent method) and by the concentration determined from the calibration curve.

Data Presentation

Quantitative results should be summarized in a clear and structured table for easy comparison and reporting.

Table 1: Purity Analysis of this compound

Sample ID Retention Time (min) Peak Area Concentration (µg/mL) Purity (%)
This compoundtRAsampleCsamplePsample
Impurity 1tR1Aimp1Cimp1Pimp1
Impurity 2tR2Aimp2Cimp2Pimp2
...............
Total ΣA ΣC 100.0

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate the experimental workflow.

experimental_workflow A Sample/Standard Weighing B Dissolution & Dilution (Hexane/DCM) A->B C Internal Standard Spiking B->C D Vortex & Transfer to Vial C->D E GC-MS Analysis D->E F Data Acquisition E->F G Data Processing (Peak ID & Integration) F->G H Quantification & Purity Calculation G->H

Caption: Experimental workflow for GC-MS analysis.

logical_flow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Calibration Standards D Inject into GC-MS A->D B Prepare Sample Solution C Add Internal Standard B->C C->D E Separation & Detection D->E F Identify Peaks (RT & Mass Spectra) E->F G Generate Calibration Curve F->G H Calculate Purity F->H G->H

Caption: Logical flow from preparation to purity calculation.

References

Application Note: HPLC Purification of Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Hexa-2,4-dien-1-ol. This method is suitable for researchers, scientists, and professionals in drug development requiring a reliable technique for the isolation and purification of this compound. The protocol employs a C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) and water, ensuring efficient separation and high purity of the target compound.

Introduction

This compound is a six-carbon alcohol containing two conjugated double bonds. This structural feature makes it a useful building block in organic synthesis and a subject of interest in various research fields. Ensuring the purity of this compound is critical for its application in subsequent reactions and biological assays. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such small organic molecules. This document provides a detailed protocol for the preparative HPLC purification of this compound.

Experimental Protocol

A reverse-phase HPLC method was developed for the purification of this compound.[1][2] The method parameters are summarized in the table below.

Table 1: HPLC Method Parameters for the Purification of this compound

ParameterValue
Instrumentation
HPLC SystemPreparative HPLC System with UV Detector
Column
Stationary PhaseC18, 5 µm particle size
Dimensions10 mm I.D. x 250 mm Length
Mobile Phase
Solvent AWater with 0.1% Formic Acid
Solvent BAcetonitrile with 0.1% Formic Acid
Gradient Program
0-5 min30% B
5-25 min30% to 80% B
25-30 min80% B
30.1-35 min30% B (Re-equilibration)
Flow Rate 4.0 mL/min
Detection
Wavelength232 nm
Injection
Sample Solvent50:50 Acetonitrile:Water
Injection Volume500 µL
Temperature Ambient
Sample Preparation
  • Dissolve the crude this compound sample in the sample solvent (50:50 Acetonitrile:Water) to a concentration of approximately 10 mg/mL.

  • Vortex the sample until fully dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC purification process for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Sample Filtration Filter Sample (0.45 µm) Dissolution->Filtration Solubilized Sample Injection Inject Sample Filtration->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection UV Detection (232 nm) Separation->Detection Fractionation Fraction Collection Detection->Fractionation Target Peak Analysis Purity Analysis of Fractions Fractionation->Analysis Collected Fractions Evaporation Solvent Evaporation Analysis->Evaporation Pure Fractions Final_Product Pure this compound Evaporation->Final_Product

Caption: Workflow for HPLC Purification of this compound.

Expected Results

This method is expected to yield this compound with a purity of >98%. The retention time of this compound is anticipated to be in the range of 15-20 minutes under the specified gradient conditions. The use of formic acid in the mobile phase ensures good peak shape and compatibility with mass spectrometry for fraction analysis if desired.[1] The selection of 232 nm as the detection wavelength is based on the characteristic UV absorbance of the conjugated diene chromophore.

Conclusion

The described RP-HPLC method provides an effective and reproducible protocol for the purification of this compound. The detailed experimental parameters and workflow are intended to guide researchers in achieving high-purity material for their scientific endeavors. This method can be scaled up or down by adjusting the column dimensions, flow rate, and injection volume accordingly.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Hexa-2,4-dien-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound, also known as sorbyl alcohol, is the reduction of sorbic acid or its esters.[][2][3][4] Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (B1222165) (NaBH4), and Red-Al.[2] The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product.

Q2: What is a typical yield for the synthesis of this compound?

A2: Reported yields for the synthesis of this compound vary depending on the methodology. An improved synthesis using Red-Al reduction of butyl 2,4-hexadienoate has reported yields of about 90%. A method involving the reduction of a mixed acid anhydride (B1165640) of sorbic acid with sodium borohydride reported a yield of 67%.[2] Other methods, such as those starting from methyl sorbate (B1223678), have also been developed, with a focus on achieving high selectivity.[4]

Q3: What are the main isomers of this compound, and how can I ensure I have the desired stereoisomer?

A3: this compound can exist as different stereoisomers, with the (2E,4E) isomer being a common form. The stereochemistry of the starting material, typically sorbic acid which is commonly available as (2E,4E)-hexa-2,4-dienoic acid, will generally dictate the stereochemistry of the product. To confirm the isomeric purity, analytical techniques such as NMR spectroscopy are essential.[5]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: I am getting a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: The reduction of the starting material (sorbic acid or its ester) may be incomplete.

    • Solution:

      • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

      • Temperature: Maintain the optimal reaction temperature. For Red-Al reductions, the temperature should be kept around 25°C. For NaBH4 reductions of mixed anhydrides, temperatures between 0°C and 25°C are recommended.[3]

      • Reagent Stoichiometry: Use a sufficient molar excess of the reducing agent. However, a large excess can lead to side reactions and purification challenges.

  • Side Reactions:

    • Cause: Formation of byproducts can significantly reduce the yield of the desired alcohol. A common byproduct is the corresponding aldehyde, 2,4-hexadienal.[2]

    • Solution:

      • Choice of Reducing Agent: Milder reducing agents or specific reaction conditions can favor alcohol formation. For instance, varying the molar ratio of sodium borohydride and the reaction temperature can influence the ratio of alcohol to aldehyde.[2]

      • Work-up Procedure: The work-up procedure is critical. Quenching the reaction carefully at a low temperature can minimize side reactions.

  • Product Loss During Work-up and Purification:

    • Cause: this compound is a relatively volatile liquid. Significant loss can occur during solvent removal and distillation.

    • Solution:

      • Extraction: Use an appropriate solvent for extraction and ensure complete extraction from the aqueous layer.

      • Solvent Removal: Use a rotary evaporator with a cooled trap and carefully control the pressure and temperature to avoid co-distillation of the product with the solvent.

      • Purification: Distillation should be performed under reduced pressure to lower the boiling point and minimize thermal degradation.[2]

Problem 2: Presence of Impurities in the Final Product

Q: My final product is not pure. What are the likely impurities and how can I remove them?

A: Common impurities include unreacted starting material, the corresponding aldehyde, and solvents.

  • Unreacted Starting Material (Sorbic Acid/Ester):

    • Detection: Can be identified by TLC, GC, or NMR.

    • Removal: If the starting material is an acid, it can be removed by washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) during the work-up. Unreacted ester can be separated by careful distillation.

  • 2,4-Hexadienal:

    • Detection: Can be detected by GC or NMR.

    • Removal: Careful fractional distillation under reduced pressure is the most effective method for separating the alcohol from the more volatile aldehyde.

  • Solvent Residues:

    • Detection: GC or NMR.

    • Removal: Ensure complete removal of the solvent using a rotary evaporator and then by placing the product under high vacuum for a sufficient period.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Starting MaterialReducing AgentSolventReaction Temperature (°C)Reported Yield (%)Reference
Butyl 2,4-hexadienoateRed-AlToluene25~90
Sorbic acid (as mixed anhydride)Sodium BorohydrideTHF10-1567[2]
Sorbic acid (as mixed anhydride)Sodium BorohydrideNot Specified0-25Not Specified[3]

Experimental Protocols

Detailed Methodology for the Improved Synthesis of this compound via Red-Al Reduction

This protocol is based on the high-yield synthesis reported in Organic Preparations and Procedures International.

Step 1: Preparation of Butyl 2,4-hexadienoate

  • To a mixture of butyl bromide (1.86 mol) and Aliquat 336 (7.5 mL), add potassium sorbate (0.67 mol).

  • Heat the mixture at reflux with vigorous stirring for 6 hours.

  • Cool the mixture and filter off the precipitate.

  • Distill the filtrate to obtain butyl 2,4-hexadienoate.

Step 2: Reduction to this compound

  • Dissolve butyl 2,4-hexadienoate (0.595 mol) in toluene.

  • Add Red-Al (0.655 mol) dropwise to the solution while stirring. Maintain the reaction temperature at 25°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium sulfate.

  • Filter the mixture.

  • Separate the organic layer from the filtrate and distill it under reduced pressure to obtain pure this compound.

Mandatory Visualization

TroubleshootingWorkflow Start Low Yield of This compound CheckReaction Check for Incomplete Reaction Start->CheckReaction Potential Cause CheckSideReactions Investigate Side Reactions Start->CheckSideReactions Potential Cause CheckWorkup Review Work-up & Purification Start->CheckWorkup Potential Cause IncompleteSolution Increase Reaction Time Adjust Temperature Optimize Reagent Stoichiometry CheckReaction->IncompleteSolution Solution SideReactionSolution Select Milder Reducing Agent Optimize Reaction Conditions Refine Work-up Procedure CheckSideReactions->SideReactionSolution Solution WorkupSolution Optimize Extraction Careful Solvent Removal Purify by Vacuum Distillation CheckWorkup->WorkupSolution Solution ImprovedYield Improved Yield IncompleteSolution->ImprovedYield SideReactionSolution->ImprovedYield WorkupSolution->ImprovedYield

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

ExperimentalWorkflow Start Start: Sorbic Acid/Ester Esterification Esterification (Optional) (e.g., with Butyl Bromide) Start->Esterification Reduction Reduction (e.g., with Red-Al) Start->Reduction Direct Reduction Esterification->Reduction Quenching Quenching (e.g., with Na2SO4 solution) Reduction->Quenching Workup Work-up (Filtration, Extraction) Quenching->Workup Purification Purification (Vacuum Distillation) Workup->Purification End Product: this compound Purification->End

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Support Center: Oxidation of Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the oxidation of hexa-2,4-dien-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the oxidation of this compound?

The primary and desired product is typically hexa-2,4-dienal, the corresponding aldehyde. This is achieved by the oxidation of the primary allylic alcohol functional group.[1]

Q2: Why is this reaction prone to side reactions?

This compound possesses multiple reactive sites, making it susceptible to various side reactions.[2] Its structure includes:

  • A primary allylic alcohol, which can be oxidized.[1]

  • A conjugated diene system (two alternating double bonds), which can undergo reactions like epoxidation, polymerization, or cycloaddition.[2][]

Q3: What are the most common side reactions observed during the oxidation of this compound?

The most common side reactions include:

  • Over-oxidation: The initial aldehyde product (hexa-2,4-dienal) is further oxidized to the corresponding carboxylic acid (hexa-2,4-dienoic acid).[4]

  • Epoxidation: The double bonds of the diene system can react with the oxidizing agent to form epoxides.[5]

  • Polymerization: The conjugated diene is susceptible to polymerization, especially in the presence of acid, heat, or radical initiators.[6]

  • Formation of By-products: The aldehyde product can react with the starting alcohol material, leading to the formation of hemiacetals and subsequently esters as by-products.[4]

Q4: How can I minimize over-oxidation to the carboxylic acid?

To minimize over-oxidation, you should:

  • Choose a mild and selective oxidizing agent. Reagents like pyridinium (B92312) chlorochromate (PCC) or activated manganese dioxide (MnO2) are known to be effective for oxidizing primary alcohols to aldehydes with minimal further oxidation.[1][7]

  • Control the reaction conditions carefully. Use an excess of the alcohol relative to the oxidizing agent and remove the aldehyde from the reaction mixture as it forms, for example, by distillation.[8]

Q5: What causes the formation of polymeric material in my reaction?

Polymerization is often initiated by acidic conditions, high temperatures, or prolonged reaction times. The conjugated diene system in both the reactant and the product is prone to such reactions.[6] Using neutral or slightly basic reaction conditions and keeping the temperature low can help prevent polymerization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the oxidation of this compound.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired hexa-2,4-dienal. 1. Incomplete Reaction: The oxidizing agent may be old, inactive, or used in insufficient quantity. 2. Degradation/Polymerization: The product or starting material may have polymerized.[6] 3. Incorrect Workup: The product may have been lost during the extraction or purification process.1. Use fresh, high-quality oxidizing agent in the correct stoichiometric amount. Consider using a slight excess. 2. Run the reaction at a lower temperature and under an inert atmosphere. Check the pH of the reaction; neutralize if acidic. 3. Analyze the aqueous and organic layers by TLC or GC-MS to track the product.
Significant amount of hexa-2,4-dienoic acid (carboxylic acid) is formed. Over-oxidation: The oxidizing agent used is too strong (e.g., potassium permanganate, chromic acid) or the reaction was left for too long.[4][9]1. Switch to a milder oxidant such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or activated manganese dioxide (MnO2).[7] 2. Use a stoichiometric amount of the oxidant and monitor the reaction closely by TLC or GC. Quench the reaction as soon as the starting material is consumed.
Presence of a highly polar, unknown by-product. Epoxidation or Dihydroxylation: The double bonds may have been oxidized, forming epoxides or diols. This is more likely with reagents like peroxy acids (m-CPBA) or osmium tetroxide.[5][10]1. Avoid oxidizing agents known to cause epoxidation if it is not the desired reaction. 2. Characterize the by-product using MS and NMR to confirm its structure. If it is an epoxide, consider if it can be converted back or utilized.
A thick, insoluble material forms in the reaction flask. Polymerization: The conjugated diene has likely polymerized due to acidic conditions, heat, or radical formation.[6]1. Ensure the reaction is run under neutral or buffered conditions. 2. Add a radical inhibitor like BHT (butylated hydroxytoluene) if radical polymerization is suspected. 3. Maintain a low reaction temperature.
The reaction turns dark brown or black. Decomposition: This often indicates decomposition of the starting material or product. Chromium-based oxidants, for example, will change color from orange to green/brown as the chromium is reduced.[8]1. This can be normal for certain oxidants (e.g., MnO2, Cr-reagents). However, if accompanied by low yield, it suggests decomposition. 2. Lower the reaction temperature and ensure an inert atmosphere.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Yield of Hexa-2,4-dienal check_sm Is Starting Material (SM) Consumed? (Check by TLC/GC) start->check_sm incomplete Problem: Incomplete Reaction check_sm->incomplete No check_byproducts Analyze By-products (TLC, NMR, MS) check_sm->check_byproducts Yes solution_incomplete Solution: - Use fresh/more oxidant - Increase reaction time/temp incomplete->solution_incomplete overoxidation Is Hexa-2,4-dienoic Acid a major by-product? check_byproducts->overoxidation solution_overoxidation Problem: Over-oxidation Solution: Use milder oxidant (PCC, MnO2) overoxidation->solution_overoxidation Yes polymer Is an insoluble polymer present? overoxidation->polymer No end Optimization Complete solution_overoxidation->end solution_polymer Problem: Polymerization Solution: Lower temp, use neutral pH, add inhibitor polymer->solution_polymer Yes epoxidation Is a polar, non-acidic by-product present? polymer->epoxidation No solution_polymer->end solution_epoxidation Problem: Epoxidation/Diol Formation Solution: Avoid epoxidizing agents epoxidation->solution_epoxidation Yes epoxidation->end No solution_epoxidation->end

Caption: A flowchart to diagnose and solve common issues in the oxidation of this compound.

Reaction Pathway: Main and Side Reactions

Reaction_Pathways sub This compound (Starting Material) oxidant [Oxidizing Agent] sub->oxidant side_epoxide Side Product: Epoxide Derivatives sub->side_epoxide Epoxidation (e.g., m-CPBA) side_polymer Side Product: Polymer sub->side_polymer Polymerization (Acid/Heat) prod Hexa-2,4-dienal (Desired Product) oxidant->prod Selective Oxidation (e.g., PCC, MnO2) side_acid Side Product: Hexa-2,4-dienoic Acid prod->side_acid Over-oxidation (Strong Oxidant) prod->side_epoxide Epoxidation prod->side_polymer Polymerization

Caption: The desired oxidation pathway and potential side reactions for this compound.

Experimental Protocols

Protocol 1: Selective Oxidation to Hexa-2,4-dienal using Activated Manganese Dioxide (MnO2)

This protocol is adapted from methodologies known for the selective oxidation of allylic alcohols.[1]

Objective: To synthesize hexa-2,4-dienal with minimal over-oxidation.

Reagents and Materials:

  • This compound

  • Activated Manganese Dioxide (MnO2), high reactivity grade

  • Dichloromethane (B109758) (DCM), anhydrous

  • Celite® or silica (B1680970) gel

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional, for temperature control)

  • Filtration apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in anhydrous dichloromethane (approx. 10-20 mL per gram of alcohol).

  • Begin vigorous stirring of the solution at room temperature.

  • Add 5-10 equivalents (by weight) of activated manganese dioxide to the flask in one portion. The reaction is heterogeneous.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), sampling the liquid phase. The reaction is typically complete within 2-24 hours, depending on the activity of the MnO2.

  • Upon completion (disappearance of the starting alcohol spot on TLC), stop the stirring and prepare a short plug of Celite® or silica gel in a funnel.

  • Filter the reaction mixture through the plug to remove the solid MnO2 and its by-products.

  • Wash the filter cake thoroughly with additional dichloromethane to ensure all product is collected.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30°C) to avoid polymerization of the product.

  • The crude hexa-2,4-dienal can be purified further by vacuum distillation or column chromatography if necessary.

Protocol 2: Oxidation to Hexa-2,4-dienal using Pyridinium Chlorochromate (PCC)

This protocol uses a common mild oxidant for converting primary alcohols to aldehydes.[7]

Objective: To synthesize hexa-2,4-dienal under anhydrous conditions.

Reagents and Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add anhydrous dichloromethane to the flask, followed by 1.5 equivalents of PCC.

  • To this stirring suspension, add a solution of 1 equivalent of this compound in anhydrous dichloromethane dropwise over 5-10 minutes.

  • Allow the mixture to stir at room temperature for 1-3 hours. The mixture will become a dark, tarry brown. Monitor the reaction by TLC until the starting material is no longer visible.

  • Once the reaction is complete, dilute the mixture with 2-3 volumes of anhydrous diethyl ether to precipitate the chromium salts.

  • Stir the resulting suspension for an additional 15 minutes.

  • Decant the supernatant. Add more diethyl ether to the solid residue, stir, and decant again. Repeat this process 2-3 times.

  • Combine all the organic supernatants and pass them through a short plug of silica gel to filter out the remaining chromium salts.

  • Rinse the silica plug with additional diethyl ether.

  • Concentrate the combined organic solution under reduced pressure at a low temperature to yield the crude hexa-2,4-dienal. Purify by column chromatography or vacuum distillation as needed.

References

Preventing polymerization of Hexa-2,4-dien-1-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the polymerization of Hexa-2,4-dien-1-ol during storage.

Troubleshooting Guides

Issue: Observed Polymerization of this compound

If you observe an increase in viscosity, the formation of a precipitate, or discoloration of your this compound sample, it is likely undergoing polymerization. This guide provides a systematic approach to troubleshoot and prevent this issue.

Potential Causes and Corrective Actions:

Potential CauseRecommended Corrective Action
Improper Storage Conditions Store this compound at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[1][2][3][4][5] Avoid exposure to light and air.[1]
Presence of Oxygen Oxygen can initiate free-radical polymerization.[6] Always handle the compound under an inert atmosphere. Use deoxygenated solvents if preparing solutions.
Exposure to Light UV light can trigger photochemical polymerization.[1] Store in amber vials or protect from light by wrapping the container in aluminum foil.
Elevated Temperatures Heat can accelerate the rate of polymerization.[3][5] Avoid storing near heat sources. For long-term storage, colder temperatures within the recommended range are preferable.
Presence of Impurities Acidic or metallic impurities can catalyze polymerization. Ensure the material is of high purity. If synthesizing in-house, ensure proper purification to remove residual catalysts or acidic byproducts.
Inadequate Inhibition The inherent stability of this compound may be insufficient for long-term storage, especially after opening the container. The addition of a suitable inhibitor is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound polymerization?

A1: As a conjugated diene, this compound is susceptible to free-radical polymerization.[6] This process is typically initiated by factors such as light, heat, or the presence of oxygen and other radical-forming impurities. The conjugated double bonds in the molecule are the sites of polymerization, leading to the formation of long-chain polymers.[7]

Q2: What are the visible signs of polymerization?

A2: The initial stages of polymerization may not be visible. However, as the process progresses, you may observe:

  • An increase in the viscosity of the liquid.

  • The formation of a gel or solid precipitate.

  • A change in color, often to a yellowish or brownish hue.

Q3: Which inhibitors are recommended to prevent polymerization, and at what concentration?

A3: Phenolic antioxidants are commonly used as inhibitors for conjugated dienes.[8] Butylated hydroxytoluene (BHT) and hydroquinone (B1673460) are effective free-radical scavengers.[8][9] A typical starting concentration for these inhibitors is in the range of 100-500 ppm (0.01-0.05% w/w). The optimal concentration should be determined experimentally for your specific storage conditions and desired shelf life.

Inhibitor Effectiveness Overview

InhibitorRecommended Starting Concentration (ppm)Mechanism of Action
Butylated Hydroxytoluene (BHT) 100 - 500Free-radical scavenger
Hydroquinone 100 - 500Free-radical scavenger, requires oxygen to be effective[8]
4-tert-Butylcatechol (TBC) 100 - 500Free-radical scavenger

Q4: How can I detect the onset of polymerization before it becomes visible?

A4: Analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the purity of your this compound sample over time. A decrease in the peak area of the monomer and the appearance of new, broader peaks at higher retention times can indicate the formation of oligomers and polymers.

Q5: Are there any materials that are incompatible with this compound?

A5: Yes, avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides, as these can initiate polymerization or other degradation reactions.[1] Also, be aware that certain metals can act as catalysts for polymerization.

Experimental Protocols

Protocol 1: Stabilization of this compound with BHT

This protocol describes the addition of Butylated Hydroxytoluene (BHT) as a polymerization inhibitor to a sample of this compound.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

  • Micropipette or analytical balance

  • Vortex mixer or magnetic stirrer

Procedure:

  • Preparation: In a glovebox or under a steady stream of inert gas, place the desired amount of this compound into a clean, dry amber glass vial.

  • Inhibitor Addition:

    • For liquid this compound: Prepare a stock solution of BHT in a compatible, volatile solvent (e.g., ethanol). Add the appropriate volume of the stock solution to the this compound to achieve the target concentration (e.g., 200 ppm).

    • For solid this compound: Weigh the required amount of BHT directly and add it to the vial containing the alcohol.

  • Mixing: Seal the vial and mix the contents thoroughly using a vortex mixer or a magnetic stirrer until the BHT is completely dissolved. If a solvent was used for the stock solution, it can be removed under a gentle stream of inert gas or by rotary evaporation, ensuring the temperature remains low.

  • Storage: Purge the headspace of the vial with inert gas before tightly sealing the cap. Store the stabilized sample at 2-8°C, protected from light.[1][2][3][4][5]

Protocol 2: Accelerated Stability Study

This protocol outlines a method to assess the stability of this compound under accelerated conditions to predict its long-term stability.[10][11][12][13]

Materials:

  • Stabilized and unstabilized samples of this compound

  • Temperature-controlled ovens

  • Amber glass vials with PTFE-lined caps

  • Analytical instrumentation (e.g., HPLC or GC-MS)

Procedure:

  • Sample Preparation: Prepare multiple aliquots of both stabilized (with a chosen inhibitor at a specific concentration) and unstabilized this compound in amber glass vials.

  • Exposure to Stress Conditions: Place the vials in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 50°C, and 60°C). Include a control set of samples stored under the recommended conditions (2-8°C).

  • Time Points: Withdraw samples from each temperature condition at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the withdrawn samples using a validated stability-indicating analytical method (e.g., HPLC or GC-MS) to quantify the remaining percentage of this compound and the formation of any oligomers or degradation products.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each temperature. This data can be used to determine the degradation rate constant at each temperature and subsequently be used in the Arrhenius equation to predict the shelf life at the recommended storage temperature.[10][12]

Visualizations

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Light, Heat, O2) Monomer1 This compound Initiator->Monomer1 creates Radical Monomer Radical Monomer1->Radical Monomer2 This compound Radical->Monomer2 reacts with GrowingChain Growing Polymer Chain Monomer2->GrowingChain GrowingChain->GrowingChain Polymer Stable Polymer GrowingChain->Polymer terminates to form

Caption: Free-Radical Polymerization of this compound.

Inhibition_Mechanism cluster_process Inhibition Process cluster_outcome Outcome Radical Active Radical Inhibitor Inhibitor (e.g., BHT) Radical->Inhibitor reacts with NonReactive Non-Reactive Species Inhibitor->NonReactive forms Stop Stopped NonReactive->Stop leads to Polymerization Polymerization Polymerization->Stop

Caption: Mechanism of a Free-Radical Scavenging Inhibitor.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Sample This compound Sample Unstabilized Unstabilized Aliquot Sample->Unstabilized Stabilized Stabilized Aliquot (+ Inhibitor) Sample->Stabilized Control Control (2-8°C) Unstabilized->Control Accelerated Accelerated (40°C, 50°C, 60°C) Unstabilized->Accelerated Stabilized->Control Stabilized->Accelerated Timepoints Withdraw at Timepoints Control->Timepoints Accelerated->Timepoints Analytical HPLC/GC-MS Analysis Timepoints->Analytical Data Data Evaluation (Arrhenius Plot) Analytical->Data ShelfLife Shelf-Life Prediction Data->ShelfLife

Caption: Workflow for an Accelerated Stability Study.

References

Navigating the Stability of Hexa-2,4-dien-1-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexa-2,4-dien-1-ol, a conjugated dienol, is a valuable building block in organic synthesis and drug development. However, its allylic alcohol functionality and conjugated double bond system present unique stability challenges, particularly in acidic and basic environments. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing signs of degradation after storage in an acidic buffer. What is happening?

In acidic media, this compound is susceptible to acid-catalyzed dehydration.[1][2] This reaction involves the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a more extended conjugated system, primarily hexa-1,3,5-triene. The reaction can proceed through either an E1 or E2 mechanism, depending on the specific reaction conditions.[1]

Q2: I have observed the formation of an unexpected carbonyl compound when treating this compound with a basic reagent. What is the likely cause?

Under basic conditions, allylic alcohols like this compound can undergo isomerization to form the corresponding carbonyl compound, in this case, hexa-2,4-dienal.[3][4] This reaction is catalyzed by the deprotonation of the hydroxyl group, followed by a rearrangement of the double bonds. The presence of metal cations in the basic reagent can influence the reaction mechanism.[3]

Q3: How can I monitor the stability of this compound in my formulation over time?

A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[5] Such a method should be capable of separating the intact parent compound from its potential degradation products. Forced degradation studies are crucial for developing and validating a stability-indicating method.[6][7]

Q4: What are the expected degradation products of this compound under forced degradation conditions?

Based on the known reactivity of allylic alcohols, the expected degradation products are:

Stress ConditionPotential Degradation Products
Acidic Hydrolysis Hexa-1,3,5-triene, Isomers of hexadienol
Basic Hydrolysis Hexa-2,4-dienal
Oxidative Hexa-2,4-dienal, Hexa-2,4-dienoic acid
Thermal Isomerization and decomposition products
Photolytic Isomerization and degradation products

This table summarizes potential degradation products based on general chemical principles. Actual products may vary depending on specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of parent compound peak and appearance of new, less polar peaks in HPLC analysis of an acidic sample. Acid-catalyzed dehydration to form hexa-1,3,5-triene.- Adjust the pH of the medium to be closer to neutral. - Consider using a less acidic catalyst or buffer system. - Perform reactions at a lower temperature to minimize dehydration.
Appearance of a new peak corresponding to a carbonyl compound in a basic reaction mixture. Base-catalyzed isomerization to hexa-2,4-dienal.- Use a milder, non-metallic organic base if possible.[3] - Reduce the reaction temperature and time. - Protect the alcohol functionality if it is not the intended reaction site.
Broad or tailing peaks for this compound in HPLC analysis. Interaction with the stationary phase or inappropriate mobile phase composition.- Optimize the mobile phase composition (e.g., adjust the organic modifier concentration and pH).[5] - Consider a different stationary phase (e.g., C18, phenyl-hexyl).
Poor recovery of this compound during sample preparation. Adsorption to labware or degradation during extraction.- Use silanized glassware to minimize adsorption. - Perform extraction steps quickly and at low temperatures. - Ensure the pH of any aqueous solutions used is near neutral.
Inconsistent results in stability studies. Improperly controlled experimental conditions.- Precisely control temperature, pH, and light exposure.[7] - Use freshly prepared solutions and high-purity reagents. - Include control samples (without the active compound) to identify any artifacts from the matrix.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound or a solution at a temperature below its melting point (e.g., 60°C) for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a suitable analytical technique, such as HPLC with UV and/or mass spectrometric detection, to separate and identify the parent compound and any degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation.

  • Characterize the degradation products using techniques like LC-MS/MS and NMR.

Visualizing Degradation Pathways

Acid-Catalyzed Dehydration of this compound

Acid_Catalyzed_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of Water cluster_step3 Step 3: Deprotonation This compound This compound H+ H+ This compound->H+ Protonated_Alcohol Protonated this compound H+->Protonated_Alcohol Carbocation Allylic Carbocation Protonated_Alcohol->Carbocation -H2O Hexa-1,3,5-triene Hexa-1,3,5-triene Carbocation->Hexa-1,3,5-triene -H+ H2O H2O

Caption: Acid-catalyzed dehydration of this compound.

Base-Catalyzed Isomerization of this compound

Base_Catalyzed_Isomerization cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: Protonation This compound This compound Base Base This compound->Base Alkoxide Alkoxide Intermediate Base->Alkoxide Enolate Enolate Intermediate Alkoxide->Enolate Rearrangement Hexa-2,4-dienal Hexa-2,4-dienal Enolate->Hexa-2,4-dienal +H+

Caption: Base-catalyzed isomerization of this compound.

Experimental Workflow for Stability Testing

Stability_Workflow Start Prepare this compound Solution Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Sample->Analyze Evaluate Evaluate Data: - % Degradation - Identify Degradants Analyze->Evaluate End Report Stability Profile Evaluate->End

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Diels-Alder Reactions with Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Diels-Alder reaction of hexa-2,4-dien-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the Diels-Alder reaction between this compound and maleic anhydride (B1165640)?

A1: The reaction between this compound and maleic anhydride is a tandem reaction. The initial [4+2] cycloaddition forms a bicyclic anhydride intermediate. This is followed by an intramolecular nucleophilic acyl substitution where the hydroxyl group of the diene attacks the anhydride, leading to the formation of a lactone.[1]

Q2: What are the typical starting reaction conditions for the Diels-Alder reaction of this compound with maleic anhydride?

A2: A common starting point for this reaction is to use toluene (B28343) as the solvent and to heat the reaction mixture to reflux.[1][2] The diene and dienophile are typically used in equimolar amounts.[3]

Q3: Can Lewis acids be used to catalyze the Diels-Alder reaction of this compound?

A3: Yes, Lewis acids can be used to accelerate Diels-Alder reactions. They function by coordinating to the dienophile, which lowers its LUMO energy and can enhance the reaction rate and selectivity.[4][5][6] However, care must be taken as the hydroxyl group of this compound can also coordinate with the Lewis acid, potentially leading to side reactions or requiring specific types of Lewis acids that are compatible with alcohols.

Q4: How does the stereochemistry of the diene affect the product?

A4: The Diels-Alder reaction is stereospecific. The stereochemistry of the diene is retained in the product. For this compound, the diene must be in the s-cis conformation for the reaction to occur.[7][8]

Q5: What is the "endo rule" and does it apply to this reaction?

A5: The "endo rule" predicts that the dienophile's electron-withdrawing groups will preferentially orient themselves under the diene's π-system in the transition state, leading to the endo product as the major isomer. This is generally the case for Diels-Alder reactions, although the degree of endo-selectivity can be influenced by various factors, including temperature and the presence of catalysts.[9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Reaction temperature is too low: The Diels-Alder reaction is a thermal cycloaddition and often requires heat to overcome the activation energy.1. Increase the reaction temperature. Refluxing in a solvent like toluene is a common starting point.[2]
2. Diene is not in the required s-cis conformation: Steric hindrance can disfavor the reactive s-cis conformation.2. While this compound can readily adopt the s-cis conformation, ensure reaction conditions (e.g., temperature) are sufficient to overcome any rotational energy barrier.[7][8]
3. Unfavorable electronics: A significant mismatch in the electronics of the diene and dienophile can lead to a slow reaction.3. Consider using a Lewis acid catalyst to activate the dienophile. Common Lewis acids include AlCl₃, BF₃·OEt₂, and SnCl₄.[4][5] Be mindful of the alcohol functionality.
Formation of Multiple Products/Isomers 1. Lack of stereocontrol (endo vs. exo): Thermal reactions can sometimes give mixtures of endo and exo isomers.1. Employ a Lewis acid catalyst, which can enhance the formation of the endo product.[9] Lowering the reaction temperature may also improve selectivity.
2. Regioselectivity issues with unsymmetrical dienophiles: If using an unsymmetrical dienophile, different regioisomers may form.2. The hydroxyl group on the diene can influence regioselectivity. Lewis acid catalysis can also improve regioselectivity.
Product Degradation or Side Reactions 1. Polymerization of the diene: Dienes can undergo polymerization at elevated temperatures.1. Use the minimum effective temperature for the reaction. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-initiated polymerization.
2. Retro-Diels-Alder reaction: At very high temperatures, the Diels-Alder adduct can revert to the starting materials.2. Avoid excessive heating. Monitor the reaction progress (e.g., by TLC) to determine the optimal reaction time.
3. Lewis acid-mediated side reactions: The hydroxyl group can react with some Lewis acids.3. Choose a Lewis acid that is compatible with alcohols, or protect the hydroxyl group prior to the Diels-Alder reaction.
Product is a yellow/brown oil instead of white crystals 1. Impurities in starting materials or solvent. 1. Purify starting materials and use dry, high-purity solvents.
2. Side reactions at high temperatures. 2. Lower the reaction temperature if possible, potentially with the aid of a catalyst.
3. Residual solvent. 3. Ensure the product is thoroughly dried under vacuum after purification. Recrystallization from an appropriate solvent can also help remove impurities.[2]

Experimental Protocols

Key Experiment 1: Synthesis of the Lactone Adduct from this compound and Maleic Anhydride

Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (E,E)-2,4-hexadien-1-ol (1.0 eq) and maleic anhydride (1.0 eq).[3]

  • Add toluene as the solvent (approximately 5-10 mL per gram of diene).[2]

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Cool the mixture in an ice bath to promote crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with cold toluene.

  • The product can be further purified by recrystallization from toluene.[2]

Note: The initial Diels-Alder adduct undergoes an in-situ intramolecular cyclization to form a lactone.[1]

Visualizations

Reaction Pathway

reaction_pathway Reactants This compound + Maleic Anhydride DA_Adduct Diels-Alder Adduct (Bicyclic Anhydride) Reactants->DA_Adduct [4+2] Cycloaddition Lactone Lactone Product DA_Adduct->Lactone Intramolecular Lactonization

Caption: Reaction pathway for the formation of the lactone product.

Experimental Workflow

experimental_workflow Start Combine Reactants and Solvent Heat Heat to Reflux Start->Heat Monitor Monitor by TLC Heat->Monitor Cool_RT Cool to Room Temperature Monitor->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Vacuum Filtration Cool_Ice->Filter Purify Recrystallize Filter->Purify End Pure Product Purify->End

Caption: A typical experimental workflow for the reaction.

Troubleshooting Logic

troubleshooting_logic Start Low Yield? Temp Increase Temperature? Start->Temp Yes CheckPurity Check Reactant Purity Start->CheckPurity No Catalyst Add Lewis Acid? Temp->Catalyst No Solution1 Increase Reaction Temp. Temp->Solution1 Yes Solution2 Use Lewis Acid Catalyst Catalyst->Solution2 Yes

Caption: A simplified decision tree for troubleshooting low yield.

References

Technical Support Center: Purification of Commercial Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Hexa-2,4-dien-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, also known as sorbic alcohol, can contain several types of impurities depending on its synthesis and storage. The most common impurities include:

  • Geometric Isomers: The molecule has two double bonds, leading to the possibility of (E,E), (E,Z), (Z,E), and (Z,Z) isomers. The most stable and common isomer is (2E,4E)-hexa-2,4-dien-1-ol.[1][2] The presence of other isomers can affect its reactivity and the stereochemistry of subsequent reactions.

  • Oxidation Products: Due to the presence of double bonds and a primary alcohol group, this compound is susceptible to oxidation.[3][4] This can lead to the formation of corresponding aldehydes (2,4-hexadienal) and carboxylic acids (sorbic acid).

  • Polymers: The conjugated diene system makes the molecule susceptible to polymerization, especially when exposed to heat, light, or acidic conditions.[5][6]

  • Residual Solvents and Reagents: Depending on the manufacturing process, residual solvents or unreacted starting materials may be present. For instance, if synthesized by the reduction of sorbic acid, unreacted sorbic acid could be an impurity.[7]

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). It is sensitive to air, light, and heat, which can promote oxidation and polymerization.[8]

Impurity Summary

Impurity TypeCommon ExamplesPotential OriginRecommended Analytical Technique
Geometric Isomers (2E,4Z), (2Z,4E), (2Z,4Z)-Hexa-2,4-dien-1-olSynthesisGC-MS, HPLC, NMR
Oxidation Products 2,4-Hexadienal, Sorbic AcidExposure to air, improper storageGC-MS, HPLC
Polymers Oligomers and polymers of this compoundExposure to heat, light, or acidGel Permeation Chromatography (GPC)
Residual Reactants Sorbic AcidIncomplete reduction during synthesisHPLC

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This method is suitable for separating this compound from non-volatile impurities and some isomers with different boiling points. Due to its relatively high boiling point and thermal sensitivity, vacuum distillation is required to prevent decomposition.[9]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and free of cracks. Use appropriate vacuum grease for all joints to ensure a good seal.

  • Charging the Flask: Add the impure this compound and a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.

  • Inert Atmosphere: Flush the system with an inert gas.

  • Applying Vacuum: Gradually apply vacuum to the system. A typical pressure for the distillation of this compound is around 12 mmHg, at which its boiling point is approximately 80 °C.[10]

  • Heating: Begin stirring and gently heat the flask using the heating mantle.

  • Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the distillation head. The temperature should remain stable during the collection of the pure compound.

  • Completion: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This technique is effective for separating isomers and removing polar impurities like oxidation products.

Materials:

  • Chromatography column

  • Stationary phase: Silica (B1680970) gel (60-120 mesh)

  • Mobile phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack the column.

  • Sample Loading: Dissolve the impure this compound in a minimum amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a low polarity solvent mixture and gradually increasing the polarity, is often effective. For example, start with 5% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Guide

Problem 1: The compound is turning yellow and viscous during distillation.

  • Possible Cause: Thermal degradation or polymerization. This compound is heat-sensitive.

  • Solution:

    • Ensure the vacuum is sufficiently low to keep the distillation temperature below 80-90°C.

    • Add a polymerization inhibitor, such as hydroquinone (B1673460) or 4-tert-butylcatechol, to the distillation flask in a small amount (ppm level).[11][]

    • Minimize the distillation time.

Problem 2: The purity of the distilled product is not significantly improved.

  • Possible Cause: Co-distillation of impurities with similar boiling points, such as geometric isomers.

  • Solution:

    • Use a more efficient fractionating column with a higher number of theoretical plates.

    • Optimize the distillation rate; a slower distillation rate generally provides better separation.

    • Consider using column chromatography for a more effective separation of isomers.

Problem 3: The compound is degrading on the chromatography column.

  • Possible Cause: The silica gel is slightly acidic and can catalyze the degradation or polymerization of sensitive compounds.

  • Solution:

    • Deactivate the silica gel by adding a small amount of a base, such as triethylamine (B128534) (e.g., 0.1-1%), to the mobile phase.

    • Use a less acidic stationary phase, such as neutral alumina.

    • Work quickly and avoid prolonged exposure of the compound to the stationary phase.

Problem 4: Poor separation of isomers during column chromatography.

  • Possible Cause: The mobile phase polarity is not optimized.

  • Solution:

    • Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation.

    • Use a very shallow gradient during elution to improve the resolution between closely eluting isomers.

Visualizations

PurificationWorkflow cluster_start Initial Material cluster_analysis1 Purity Assessment cluster_purification Purification cluster_analysis2 Final Purity Check cluster_end Final Product Commercial Commercial this compound Analysis1 GC-MS / HPLC Analysis Commercial->Analysis1 Characterize Impurities Distillation Vacuum Fractional Distillation Analysis1->Distillation High boiling impurities Chromatography Column Chromatography Analysis1->Chromatography Isomers / Polar impurities Analysis2 GC-MS / HPLC Analysis Distillation->Analysis2 Chromatography->Analysis2 PureProduct Pure this compound Analysis2->PureProduct Confirm Purity > 99%

Caption: Workflow for the purification and analysis of this compound.

TroubleshootingGuide cluster_problem Observed Problem cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues cluster_solutions Solutions Problem Purification Issue Encountered Degradation Degradation/Polymerization (Yellowing, Viscous) Problem->Degradation During Distillation PoorPurity_D Poor Purity Problem->PoorPurity_D During Distillation Degradation_C Degradation on Column Problem->Degradation_C During Chromatography PoorSep_C Poor Isomer Separation Problem->PoorSep_C During Chromatography Sol_Vac Lower Vacuum / Add Inhibitor Degradation->Sol_Vac Sol_Column Use Efficient Column / Slow Rate PoorPurity_D->Sol_Column Sol_Deactivate Deactivate Silica / Use Alumina Degradation_C->Sol_Deactivate Sol_Solvent Optimize Mobile Phase / Shallow Gradient PoorSep_C->Sol_Solvent

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Troubleshooting Hexa-2,4-dien-1-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hexa-2,4-dien-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion rates in reactions with this compound?

Low conversion rates in reactions involving this compound can stem from several factors:

  • Substrate Purity and Isomerism: The purity of this compound, particularly the isomeric ratio (E,E vs. E,Z), can significantly impact reaction efficiency. The (E,E)-isomer is generally more reactive in reactions like the Diels-Alder.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete reactions. For exothermic reactions like the Diels-Alder, poor temperature control can result in the formation of side products and reduced yield.[1]

  • Reagent Stoichiometry and Quality: Incorrect molar ratios of reactants or the use of degraded reagents can limit the extent of the reaction.

  • Presence of Inhibitors or Impurities: Trace impurities in the starting material or solvent can interfere with catalysts or reagents.

  • Side Reactions: this compound is susceptible to side reactions such as polymerization, oxidation, or rearrangement, which compete with the desired transformation.

Q2: How can I prevent polymerization of this compound during a thermal reaction?

Polymerization is a common side reaction for conjugated dienes, especially at elevated temperatures. To mitigate this:

  • Use of Inhibitors: Adding a radical inhibitor, such as 4-tert-butylcatechol (B165716) (TBC), can effectively prevent unwanted polymerization.[1]

  • Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Overheating can initiate thermal polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation-initiated polymerization.

Q3: What is the impact of the isomeric purity of this compound on Diels-Alder reactions?

The stereochemistry of the diene is crucial for the Diels-Alder reaction. The s-cis conformation is required for the reaction to proceed. The (2E,4E)-isomer of this compound can readily adopt the necessary s-cis conformation. In contrast, the (2Z,4E)- or (2Z,4Z)-isomers experience steric hindrance that disfavors the s-cis conformation, leading to significantly lower reaction rates and yields. Therefore, using this compound with a high percentage of the (E,E)-isomer is critical for successful Diels-Alder reactions.

Troubleshooting Guides

Low Conversion in Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the synthesis of cyclic compounds using this compound as the diene. Low conversion rates are a frequent challenge.

Troubleshooting_Diels_Alder cluster_solutions Potential Solutions start Low Conversion in Diels-Alder Reaction check_purity Verify Purity and Isomeric Ratio of This compound start->check_purity Initial Check check_dienophile Assess Dienophile Reactivity and Purity check_purity->check_dienophile optimize_temp Optimize Reaction Temperature and Time check_dienophile->optimize_temp use_catalyst Consider Using a Lewis Acid Catalyst optimize_temp->use_catalyst check_solvent Evaluate Solvent Choice use_catalyst->check_solvent check_inhibitor Check for Polymerization (add inhibitor if necessary) check_solvent->check_inhibitor success Improved Conversion check_inhibitor->success Resolution

Caption: Troubleshooting workflow for low Diels-Alder conversion.

Issue Potential Cause Recommended Action
Low Yield Incorrect Isomer: The (E,Z) or (Z,Z) isomers are less reactive.Use this compound with a high (E,E) isomer content. Confirm isomer ratio by NMR or GC.
Polymerization: The diene polymerizes at high temperatures.Add a polymerization inhibitor like 4-tert-butylcatechol (TBC). Lower the reaction temperature if possible.[1]
Exothermic Runaway: Uncontrolled temperature increase leads to side products.For solvent-free reactions, consider adding a small amount of solvent or using a water bath for better temperature control. Scale up reactions with caution.[1]
Low Dienophile Reactivity: The dienophile is not electron-deficient enough.Consider using a more reactive dienophile or a Lewis acid catalyst to activate the dienophile.
No Reaction Low Temperature: The activation energy barrier is not being overcome.Gradually increase the reaction temperature. Monitor for product formation and potential polymerization.
Poor Reagent Quality: Dienophile or solvent may be degraded or contain impurities.Use freshly purified reagents and anhydrous solvents.
Mixture of Products Lack of Regio- or Stereoselectivity: The reaction is not proceeding through the desired pathway.The use of a Lewis acid catalyst can improve both regioselectivity and stereoselectivity in Diels-Alder reactions.[2][3]
Lewis Acid CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneToluene1101245
AlCl₃Dichloromethane (B109758)0485
BF₃·OEt₂Dichloromethane0678
ZnCl₂Diethyl Ether25865

Note: This table is illustrative and actual results may vary depending on the specific dienophile and reaction conditions.

Low Conversion in Oxidation Reactions

The oxidation of this compound to hexa-2,4-dienal is a key transformation. Low conversion can be due to over-oxidation or incomplete reaction.

Troubleshooting_Oxidation cluster_solutions Potential Solutions start Low Conversion in Oxidation check_oxidant Verify Oxidizing Agent and Stoichiometry start->check_oxidant Initial Check optimize_temp Optimize Reaction Temperature check_oxidant->optimize_temp check_ph Control Reaction pH optimize_temp->check_ph check_workup Evaluate Work-up Procedure check_ph->check_workup consider_alternative Consider Alternative Oxidation Method check_workup->consider_alternative success Improved Conversion consider_alternative->success Resolution

Caption: Troubleshooting workflow for low oxidation conversion.

Issue Potential Cause Recommended Action
Low Yield of Aldehyde Over-oxidation: The aldehyde is being oxidized to a carboxylic acid.Use a mild, selective oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or perform a Swern oxidation. Avoid strong, aqueous oxidants like KMnO₄ or chromic acid.[4]
Incomplete Reaction: The oxidizing agent is not potent enough or the reaction time is too short.Increase the reaction time or consider a more potent (but still selective) oxidizing agent. Ensure the stoichiometry of the oxidant is correct.
Decomposition of Product: The conjugated aldehyde may be unstable under the reaction or work-up conditions.Perform the reaction at low temperatures and ensure a mild work-up procedure. Minimize exposure to air and light.
Formation of Side Products Oxidative Cleavage: Strong oxidizing agents can cleave the double bonds.Use mild and selective oxidation conditions. Ozonolysis followed by a reductive work-up is an alternative for specific cleavage if desired.[5]
Isomerization: The double bond geometry may change under acidic or basic conditions.Maintain neutral pH during the reaction and work-up whenever possible.
Low Conversion in Etherification Reactions

Synthesizing ethers from this compound, for example, via the Williamson ether synthesis or Mitsunobu reaction, can be challenging.

Troubleshooting_Etherification cluster_solutions Potential Solutions start Low Conversion in Etherification check_base Verify Base Strength and Stoichiometry (Williamson) start->check_base Williamson check_reagents Assess Reagent Purity (DEAD/DIAD, PPh₃ for Mitsunobu) start->check_reagents Mitsunobu check_sterics Evaluate Steric Hindrance check_base->check_sterics check_reagents->check_sterics optimize_solvent Optimize Solvent Polarity check_sterics->optimize_solvent optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp success Improved Conversion optimize_temp->success Resolution

Caption: Troubleshooting workflow for low etherification conversion.

Reaction Issue Potential Cause Recommended Action
Williamson Ether Synthesis Low Yield Incomplete Deprotonation: The base is not strong enough to fully deprotonate the alcohol.Use a strong base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[6]
Elimination Side Reaction: If using a secondary or tertiary alkyl halide, elimination (E2) will compete with substitution (SN2).Use a primary alkyl halide if possible. If the structure of the desired ether requires a secondary carbon to be the electrophile, consider an alternative synthetic route.[7]
Mitsunobu Reaction Low Yield Poor Nucleophilicity of the Acid: The pKa of the nucleophile is too high.The nucleophile should generally have a pKa below 13 for the reaction to proceed efficiently.[8]
Degraded Reagents: DEAD or DIAD are sensitive to moisture and can degrade over time.Use fresh or properly stored DEAD/DIAD and triphenylphosphine (B44618).
Incorrect Order of Addition: The order of reagent addition can be critical.Typically, the alcohol, acid, and triphenylphosphine are mixed before the slow addition of DEAD/DIAD. If this fails, pre-forming the betaine (B1666868) by adding DEAD to triphenylphosphine before the other reagents may improve the yield.[8]

Experimental Protocols

General Protocol for Swern Oxidation of this compound

This protocol is a standard procedure for the Swern oxidation of an alcohol to an aldehyde.

  • Preparation: To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (B87167) (DMSO) (2.4 equivalents) dropwise.[9]

  • Activation: Stir the mixture for 10-15 minutes at -78 °C.

  • Alcohol Addition: Slowly add a solution of this compound (1.0 equivalent) in DCM dropwise to the reaction mixture.

  • Stirring: Stir the reaction for 20-30 minutes at -78 °C.

  • Base Addition: Add triethylamine (B128534) (5.0 equivalents) dropwise.

  • Warming: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction with water and perform an aqueous work-up. The organic layer is washed, dried, and concentrated to yield the crude hexa-2,4-dienal. Purification is typically achieved by column chromatography.

Safety Note: The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor, and carbon monoxide, which is toxic. This reaction must be performed in a well-ventilated fume hood.[10]

General Protocol for Williamson Ether Synthesis with this compound

This protocol outlines the synthesis of an ether from an alcohol and an alkyl halide.

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Alcohol Addition: Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Stirring: Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating complete formation of the alkoxide.

  • Alkyl Halide Addition: Add the primary alkyl halide (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench carefully with water. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to give the crude ether. Purify by column chromatography.

General Protocol for Mitsunobu Reaction with this compound

This protocol describes the conversion of an alcohol to an ester with inversion of stereochemistry.

  • Reactant Mixture: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent), a carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.[8][11]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DEAD/DIAD Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture and purify by column chromatography to separate the desired ester from triphenylphosphine oxide and other byproducts.

References

Technical Support Center: Managing Exothermic Reactions with Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexa-2,4-dien-1-ol, focusing on the management of exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions involving this compound to be aware of?

A1: this compound can undergo several types of exothermic reactions. The most notable is the Diels-Alder reaction, for instance, with maleic anhydride (B1165640), which can be highly exothermic and may lead to a runaway reaction if not properly controlled.[1] Other potential exothermic processes include oxidation reactions to form sorbic acid and polymerization reactions, which are generally exothermic for most monomers.[2]

Q2: What are the key safety precautions to take before starting an experiment with this compound?

A2: Before beginning any experiment, it is crucial to:

  • Consult the Safety Data Sheet (SDS): Familiarize yourself with the hazards of this compound and all other reagents. It is classified as toxic in contact with skin and harmful if swallowed, causing skin and serious eye irritation.[3][4][5]

  • Wear Appropriate Personal Protective Equipment (PPE): This includes safety goggles, flame-resistant lab coats, and appropriate chemical-resistant gloves.[3]

  • Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[3]

  • Have an Emergency Plan: Know the location of safety showers, eyewash stations, and fire extinguishers. Prepare a quench bath for the reaction vessel in case of a thermal runaway.

Q3: What is a thermal runaway and what are the signs to watch for?

A3: A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure. Signs of a potential thermal runaway include:

  • A sudden, unexpected increase in the reaction temperature that does not stabilize with standard cooling methods.

  • A rapid increase in pressure within a closed system.

  • Vigorous boiling or bubbling of the reaction mixture.

  • Changes in color or viscosity of the reaction mixture.

  • Release of fumes or gases.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Unexpectedly Rapid Temperature Increase in Diels-Alder Reaction

Symptoms:

  • The temperature of the reaction mixture rises much faster than anticipated.

  • The cooling system is unable to maintain the set temperature.

  • The reaction mixture begins to darken or show signs of decomposition.[1]

Possible Causes:

  • Incorrect Scale-Up: The heat generated by the reaction increases with the cube of the scale, while the heat dissipation capacity of the vessel only increases with the square of the radius. A reaction that is manageable on a small scale can become dangerously exothermic when scaled up.[1]

  • Insufficient Cooling: The cooling bath or condenser may not have enough capacity for the scale of the reaction.

  • High Reactant Concentration: Running the reaction neat (without a solvent) can lead to a very rapid release of heat.[1]

  • Inadequate Stirring: Poor mixing can lead to localized hot spots where the reaction rate accelerates, initiating a runaway.

Solutions:

Solution Description
Immediate Cooling Immerse the reaction vessel in a pre-prepared ice bath or other suitable cooling medium.
Dilution If safe to do so, add a pre-cooled, inert solvent to dilute the reactants and help dissipate heat.
Stop Reagent Addition If one of the reagents is being added portion-wise, immediately stop the addition.
Quenching For extreme cases, have a quenching plan ready. This may involve adding a chemical to stop the reaction or transferring the reaction mixture to a larger volume of a cold, inert solvent.
Issue 2: Reaction Appears Sluggish or Does Not Initiate

Symptoms:

  • No observable change in the reaction mixture (e.g., no temperature increase, no color change).

  • Analysis (e.g., TLC, GC) shows a high percentage of unreacted starting materials.

Possible Causes:

  • Low Temperature: The reaction may require a higher temperature to overcome the activation energy.

  • Impure Reagents: Impurities in the starting materials can inhibit the reaction.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to a slow or incomplete reaction.

Solutions:

Solution Description
Gradual Heating Slowly increase the temperature of the reaction mixture while carefully monitoring for any signs of an exotherm.
Check Reagent Purity Ensure the purity of your this compound and other reactants.
Verify Stoichiometry Double-check your calculations and the amounts of each reagent used.

Experimental Protocols

Key Experiment: Diels-Alder Reaction of (E,E)-2,4-Hexadien-1-ol and Maleic Anhydride

This protocol is for a small-scale, controlled Diels-Alder reaction.

Materials:

  • (E,E)-2,4-Hexadien-1-ol

  • Maleic anhydride

  • Toluene (or another suitable solvent)

  • Round-bottom flask

  • Condenser

  • Stir bar and magnetic stir plate

  • Heating mantle or oil bath

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a stir bar, dissolve (E,E)-2,4-Hexadien-1-ol in toluene.

  • Add an equimolar amount of maleic anhydride to the solution.

  • Attach a condenser and place the flask in a heating mantle or oil bath.

  • Slowly heat the mixture to reflux while stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).

  • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Cool the flask further in an ice bath to promote crystallization of the product.

  • Collect the product by vacuum filtration and wash with cold toluene.

Safety Note: This reaction is exothermic. For larger scale reactions, consider adding the maleic anhydride portion-wise to control the rate of heat generation. Always have an ice bath readily available.

Visualizations

Logical Workflow for Managing an Exothermic Reaction

ExothermicReactionWorkflow Start Start Experiment Assess Assess Reaction Hazards (Literature, SDS) Start->Assess Plan Develop Mitigation Plan (Cooling, Quenching) Assess->Plan Setup Setup Reaction Apparatus (Cooling Bath, Monitoring) Plan->Setup Run Run Reaction (Slow Addition, Monitor Temp) Setup->Run Monitor Monitor Temperature Run->Monitor Stable Temperature Stable? Monitor->Stable Exotherm Rapid Temperature Rise? Stable->Exotherm No Continue Continue Reaction Stable->Continue Yes Cool Apply Cooling (Ice Bath) Exotherm->Cool Yes Quench Emergency Quench Exotherm->Quench Runaway Workup Proceed to Workup Continue->Workup Stop Stop Reagent Addition Cool->Stop Stop->Monitor DielsAlder cluster_reactants Reactants cluster_product Product This compound This compound Cycloadduct Cycloadduct This compound->Cycloadduct + Maleic Anhydride Maleic Anhydride Maleic Anhydride->Cycloadduct

References

Safe handling and storage procedures for Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of Hexa-2,4-dien-1-ol, tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

1. Personal Protective Equipment (PPE)

  • Question: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?

  • Answer: It is crucial to use appropriate PPE to ensure personal safety. This includes:

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may also be necessary.

    • Skin Protection: Wear fire/flame resistant and impervious clothing.[1] Handle the chemical with gloves that have been inspected prior to use.[1][2] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][2]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] For dust generation, a full-face particle respirator type N100 (US) or type P3 (EN 143) is appropriate.[2]

    • Body Protection: Flame retardant antistatic protective clothing is recommended.[3]

2. Spills and Leaks

  • Question: What is the correct procedure for cleaning up a spill of this compound?

  • Answer: In the event of a spill, follow these steps:

    • Evacuate and Ventilate: Remove all personnel from the affected area and ensure adequate ventilation.[1][4] Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[1][5]

    • Containment: Prevent the spill from entering drains or waterways.[6] Contain the spill using sand, earth, or vermiculite.[6]

    • Cleanup: For minor spills, use dry clean-up procedures to avoid generating dust.[6] For major spills, collect the recoverable product.[6] Use spark-proof tools and explosion-proof equipment during cleanup.[1] Place the collected material into a suitable, labeled, and closed container for disposal.[1][2][6]

    • Decontamination: After cleanup, decontaminate and launder all protective clothing and equipment before reuse.[6] Wash the spill area and prevent runoff into drains.[6]

  • Question: What should I do if I am exposed to this compound?

  • Answer: Immediate action is critical in case of exposure:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

    • Skin Contact: Immediately take off all contaminated clothing.[1][3] Wash the affected area with soap and plenty of water.[1] Seek immediate medical attention.[3]

    • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and call a physician immediately.[3]

    • Ingestion: If swallowed, get medical help immediately.[1] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2][4]

3. Storage and Handling

  • Question: What are the proper storage conditions for this compound?

  • Answer: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3][5][6] Keep it away from incompatible materials, foodstuff containers, heat, sparks, and open flames.[1][4][5][6] It is also sensitive to air and light, so it should be handled and stored under an inert gas.[2][3] The storage area should be locked up or accessible only to authorized personnel.[3][5]

  • Question: What materials are incompatible with this compound?

  • Answer: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.[3][7]

4. Disposal

  • Question: How should I dispose of this compound waste?

  • Answer: Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Waste material must be disposed of by a licensed disposal company.[2] You can dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Quantitative Data

PropertyValueSource
Melting Point/Range 28 - 33 °C (82 - 91 °F)[3]
Boiling Point/Boiling Range 80 °C (176 °F) at 16 hPa[3]
Density 0.871 g/cm³ at 25 °C (77 °F)[3]

Experimental Protocols

Protocol for Safe Handling of this compound

  • Preparation: Before handling, ensure you are in a well-ventilated area.[1][6] Put on all required PPE, including safety goggles, chemical-resistant gloves, and protective clothing.[1]

  • Handling: Avoid contact with skin and eyes.[1][2] Do not breathe in dust, vapors, mist, or gas.[1][2] Use non-sparking tools to prevent ignition.[1] Do not eat, drink, or smoke when using this product.[1][5][6]

  • Post-Handling: After handling, wash your hands and face thoroughly.[3] Immediately change out of any contaminated clothing.[3] Launder contaminated clothing before reuse.[6]

Protocol for Storage of this compound

  • Container: Store in the original, tightly sealed container.[3][6] Ensure the container is clearly labeled and free from leaks.[6] Suitable containers include lined metal cans, plastic pails, or polyliner drums.[6]

  • Location: Store in a cool, dry, and well-ventilated area.[1][4][6] The storage location should be secure and accessible only to authorized personnel.[3][5]

  • Conditions: Protect from physical damage, air, and light.[2][3][6] Store under an inert gas.[2][3] Keep away from incompatible materials, food, and sources of ignition.[1][4][5][6]

Visualizations

Spill_Cleanup_Workflow This compound Spill Cleanup Workflow start Spill Occurs evacuate Evacuate Area & Ensure Ventilation start->evacuate ppe Wear Appropriate PPE evacuate->ppe ignition Eliminate Ignition Sources ppe->ignition contain Contain Spill (Sand, Earth) ignition->contain cleanup Clean Up Spill with Spark-Proof Tools contain->cleanup disposal Place in Labeled Container for Disposal cleanup->disposal decontaminate Decontaminate Area and Equipment disposal->decontaminate end Cleanup Complete decontaminate->end

Caption: Workflow for the safe cleanup of a this compound spill.

References

Technical Support Center: Disposal of Hexa-2,4-dien-1-ol Waste and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe disposal of Hexa-2,4-dien-1-ol and its associated waste streams.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid and is harmful if swallowed or in contact with skin.[1][2][3] It can cause skin and serious eye irritation.[1][2][3] It is also sensitive to air and light and should be handled and stored under an inert gas.[2][4]

Q2: What are the typical byproducts generated in reactions involving this compound?

A2: Due to its conjugated diene and primary alcohol functionalities, common reactions and their byproducts include:

  • Polymerization: Formation of polymeric solids or viscous liquids.

  • Diels-Alder Reactions: Creation of substituted cyclohexene (B86901) derivatives.

  • Oxidation: Generation of hexa-2,4-dienal (an aldehyde) or sorbic acid (a carboxylic acid), along with byproducts from the oxidizing agents used.

Q3: Can I dispose of small amounts of this compound down the drain?

A3: No, you should not dispose of this compound down the drain. It is recommended to dispose of this chemical through a licensed disposal company.[2][4] It should be treated as hazardous chemical waste.

Q4: How should I handle a spill of this compound?

A4: In case of a spill, you should:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Absorb the spill with an inert, non-combustible material like vermiculite (B1170534) or sand.

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Q5: What are the general guidelines for storing this compound waste?

A5: Waste containing this compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[3]

Troubleshooting Guides

Issue: Unexpected Polymerization in Waste Container
  • Problem: A waste container with this compound residues has become viscous or solidified.

  • Cause: this compound can polymerize, especially if exposed to heat, light, or contaminants that can act as initiators.

  • Solution:

    • Do not attempt to redissolve the polymer with strong acids or bases, as this could lead to a dangerous reaction.

    • If the waste is still somewhat fluid, it can be mixed with a combustible solvent (e.g., ethanol) to facilitate incineration.

    • If the waste has solidified, it should be disposed of as solid chemical waste. Ensure the container is clearly labeled as "Polymerized this compound waste."

    • Consult your institution's environmental health and safety (EHS) office for specific guidance on disposing of polymeric waste.

Issue: Presence of Strong Oxidizing Agent in the Waste Stream
  • Problem: A reaction was quenched, but residual oxidizing agent (e.g., potassium permanganate (B83412), chromium (VI) reagents) is present in the waste.

  • Cause: Incomplete reaction or insufficient quenching.

  • Solution:

    • Do not mix the waste with organic solvents or other combustible materials, as this could lead to a fire or explosion.

    • Follow the specific quenching and disposal protocols for the oxidizing agent used. For example, residual potassium permanganate can be reduced with sodium bisulfite.

    • Once the oxidizing agent is fully neutralized, the waste can be disposed of according to the guidelines for the resulting mixture.

    • Always perform a patch test on a small scale before neutralizing the bulk of the waste.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₀O[5]
Molecular Weight98.14 g/mol [5]
Boiling Point80 °C at 12 mmHg[4]
Melting Point28-33 °C[2]
Flash Point71.11 °C (160 °F)[6]
Density0.871 g/mL at 25 °C[4]

Hazard Information for this compound and Potential Byproducts

SubstanceKey HazardsNotes
This compoundCombustible, Harmful if swallowed, Toxic in contact with skin, Causes serious eye damage.[1][2][3]
Poly(this compound)Generally low reactivity, but may contain unreacted monomer.Disposal should be via incineration or as solid waste.
Substituted CyclohexenesFlammable, may be harmful if swallowed or inhaled.[7][8] Toxicity depends on the specific substituents.
Hexa-2,4-dienalLikely irritant and sensitizer.By analogy with similar unsaturated aldehydes.
Sorbic AcidSkin and eye irritant.

Experimental Protocols

Protocol 1: Disposal of Small Quantities of this compound

Objective: To safely prepare small quantities of this compound for disposal via incineration.

Materials:

  • Waste this compound

  • Combustible solvent (e.g., ethanol)

  • Appropriate hazardous waste container

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Work in a well-ventilated fume hood.

  • For every 1 volume of this compound waste, add 3-4 volumes of a combustible solvent like ethanol.

  • Mix the solution gently.

  • Transfer the diluted solution to a properly labeled hazardous waste container for flammable liquids.

  • Consult your institution's EHS office for pickup and disposal.

Protocol 2: Neutralization and Disposal of Potassium Permanganate Waste after Oxidation

Objective: To neutralize residual potassium permanganate in an aqueous waste stream to the less hazardous manganese(IV) oxide.

Materials:

  • Aqueous waste containing potassium permanganate

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅)

  • pH paper or pH meter

  • Sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) for pH adjustment

  • PPE

Procedure:

  • Work in a fume hood.

  • Slowly add sodium bisulfite or sodium metabisulfite to the stirring waste solution. The purple color of the permanganate will fade, and a brown precipitate of manganese(IV) oxide will form.

  • Continue adding the reducing agent until the solution is colorless or a pale yellow.

  • Check the pH of the solution. If it is acidic, neutralize it by adding a solution of sodium carbonate or sodium hydroxide until the pH is between 6 and 8.

  • The resulting mixture containing the manganese(IV) oxide precipitate should be disposed of as heavy metal waste according to your institution's guidelines.

Protocol 3: Quenching and Disposal of Dess-Martin Periodinane (DMP) Waste

Objective: To quench residual DMP and its byproducts after an oxidation reaction.

Materials:

  • Reaction mixture containing DMP

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • PPE

Procedure:

  • In a fume hood, slowly add saturated aqueous sodium bicarbonate solution to the reaction mixture to neutralize any acetic acid present.

  • Then, add saturated aqueous sodium thiosulfate solution to reduce the remaining DMP and its iodine-containing byproducts.

  • Stir the mixture until the solids have dissolved or the color has faded.

  • The aqueous and organic layers can then be separated. The organic layer should be disposed of as halogenated organic waste, and the aqueous layer as non-halogenated aqueous waste, provided no other hazardous materials are present.

Diagrams

Waste_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste unreacted_diol Unreacted this compound identify_waste->unreacted_diol Pure Compound polymer_waste Polymeric Byproducts identify_waste->polymer_waste Solid/Viscous diels_alder_waste Diels-Alder Adducts identify_waste->diels_alder_waste Cycloaddition Product oxidation_waste Oxidation Byproducts identify_waste->oxidation_waste Oxidation Reaction disposal_protocol Select Disposal Protocol unreacted_diol->disposal_protocol solid_waste Solid Waste Disposal (via EHS) polymer_waste->solid_waste diels_alder_waste->disposal_protocol neutralize_oxidant Neutralize Residual Oxidant oxidation_waste->neutralize_oxidant incineration Incineration (via EHS) disposal_protocol->incineration Liquid end End: Waste Disposed incineration->end solid_waste->end dispose_organic Dispose as Organic Waste neutralize_oxidant->dispose_organic dispose_organic->end Oxidation_Waste_Handling start Start: Oxidation Reaction Waste identify_oxidant Identify Oxidizing Agent start->identify_oxidant permanganate Potassium Permanganate identify_oxidant->permanganate chromium Chromium (VI) Reagents identify_oxidant->chromium dmp Dess-Martin Periodinane (DMP) identify_oxidant->dmp swern Swern Oxidation Reagents identify_oxidant->swern reduce_permanganate Reduce with Bisulfite permanganate->reduce_permanganate reduce_chromium Reduce Cr(VI) to Cr(III) chromium->reduce_chromium quench_dmp Quench with Thiosulfate dmp->quench_dmp neutralize_swern Neutralize Acid & Odor Control swern->neutralize_swern dispose_heavy_metal Dispose as Heavy Metal Waste reduce_permanganate->dispose_heavy_metal reduce_chromium->dispose_heavy_metal dispose_organic_waste Dispose as Organic Waste quench_dmp->dispose_organic_waste neutralize_swern->dispose_organic_waste end End: Waste Processed dispose_heavy_metal->end dispose_organic_waste->end

References

Validation & Comparative

Comparative Analysis of 1H and 13C NMR Spectra for Hexa-2,4-dien-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic guide for researchers in drug discovery and organic synthesis, this document provides a comprehensive comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral assignments for isomers of hexa-2,4-dien-1-ol. This guide is intended to aid in the structural elucidation and differentiation of these and similar conjugated dienol systems.

1H and 13C NMR Spectral Data Comparison

The chemical shifts (δ) in both 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei. In conjugated systems like this compound, the geometry of the double bonds significantly influences the shielding and deshielding of nearby protons and carbons, leading to distinct spectral fingerprints for each isomer.

Below is a summary of the predicted and experimentally observed (where available) 1H and 13C NMR chemical shifts for the (E,E) and (Z,Z) isomers of this compound.

Table 1: 1H NMR Spectral Data for this compound Isomers (Predicted & Experimental Analogs)

Proton (E,E)-Hexa-2,4-dien-1-ol (Predicted) (Z,Z)-Hexa-2,4-dien-1-ol (Predicted) Key Differentiating Features
H1 (CH2OH)~4.1 ppm~4.2 ppmMinimal difference expected.
H2~5.7 ppm~5.6 ppmH2 in the (Z,Z)-isomer is expected to be slightly upfield.
H3~6.2 ppm~6.0 ppmH3 in the (Z,Z)-isomer is expected to be upfield.
H4~5.6 ppm~5.5 ppmSimilar to H2 and H3, a slight upfield shift is expected for the (Z,Z)-isomer.
H5~5.8 ppm~5.7 ppmMinimal difference expected.
H6 (CH3)~1.7 ppm~1.7 ppmMinimal difference expected.
OHVariableVariableDependent on concentration and solvent.

Table 2: 13C NMR Spectral Data for this compound Isomers (Predicted & Experimental Analogs)

Carbon (E,E)-Hexa-2,4-dien-1-ol (Predicted) (Z,Z)-Hexa-2,4-dien-1-ol (Predicted) Key Differentiating Features
C1 (CH2OH)~63 ppm~58 ppmThe C1 carbon in the (Z,Z)-isomer is expected to be shielded (upfield shift) due to the gamma-gauche effect.
C2~130 ppm~129 ppmMinor differences expected.
C3~132 ppm~125 ppmC3 in the (Z,Z)-isomer is expected to be significantly shielded.
C4~128 ppm~124 ppmC4 in the (Z,Z)-isomer is also expected to be shielded.
C5~130 ppm~129 ppmMinor differences expected.
C6 (CH3)~18 ppm~13 ppmThe C6 methyl carbon in the (Z,Z)-isomer is expected to be shielded.

Experimental Protocols

The following is a general experimental protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound.

Sample Preparation:

  • Approximately 5-10 mg of the this compound sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: ~3-4 seconds

  • Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data. Chemical shifts are referenced to the TMS signal.

13C NMR Spectroscopy:

  • Spectrometer: A 100 MHz (or higher, corresponding to the 1H frequency) NMR spectrometer.

  • Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation Delay: 2 seconds

    • Acquisition Time: ~1-2 seconds

  • Processing: Fourier transformation with an exponential multiplication (line broadening of ~1 Hz), phase correction, and baseline correction are applied. Chemical shifts are referenced to the TMS signal.

Visualization of this compound Structure and NMR Assignment

To aid in the visualization of the molecule and the assignment of its NMR signals, the following diagrams are provided.

Caption: Numbered structure of this compound for NMR assignment.

NMR_Assignment_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Experiment Spectrometer->H1_NMR C13_NMR 13C NMR Experiment Spectrometer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Correction Phase & Baseline Correction FT->Correction Referencing Referencing to TMS Correction->Referencing Assignment Spectral Assignment Referencing->Assignment

Mass Spectrometry Fragmentation Analysis: A Comparative Guide for Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of organic molecules is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable information about a molecule's mass and fragmentation pattern. This guide offers a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of Hexa-2,4-dien-1-ol against structurally related alternatives, supported by experimental data and protocols.

Comparative Fragmentation Pattern Analysis

The mass spectrum of this compound is characterized by a discernible molecular ion peak and a series of fragment ions that provide clues to its structure. To understand its unique fragmentation, we compare it with its isomers and other related C6 alcohols. The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in the mass spectra of this compound and its comparators.

CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z) and Relative Intensities
This compound C₆H₁₀O98.1498 (M⁺, ~15%), 83 (~20%), 79 (~30%), 67 (~100%), 55 (~40%), 41 (~60%), 39 (~50%), 31 (~10%)
Cyclohexanol C₆H₁₂O100.16100 (M⁺, ~5%), 82 (~40%), 57 (~100%), 44 (~30%)
1-Hexen-3-ol C₆H₁₂O100.16100 (M⁺, ~1%), 82 (~5%), 71 (~10%), 57 (~100%), 43 (~40%), 29 (~30%)
trans-2-Hexen-1-ol C₆H₁₂O100.16100 (M⁺, ~2%), 82 (~15%), 69 (~20%), 57 (~100%), 41 (~60%), 31 (~20%)

Analysis of this compound Fragmentation:

The fragmentation of this compound is influenced by its primary alcohol functionality and the presence of conjugated double bonds. The molecular ion (M⁺) is observed at m/z 98. The base peak at m/z 67 is likely due to the loss of a formyl radical (CHO) and subsequent rearrangement, a common fragmentation pathway for conjugated systems. The significant peak at m/z 83 corresponds to the loss of a methyl group (CH₃). The ion at m/z 79 can be attributed to the loss of a water molecule (H₂O) from the protonated molecular ion, a characteristic fragmentation of alcohols. The presence of a small peak at m/z 31 is indicative of the [CH₂OH]⁺ fragment, which is typical for primary alcohols.

Comparison with Alternatives:

  • Cyclohexanol: As a cyclic saturated alcohol, its fragmentation is dominated by the loss of a water molecule (m/z 82) and ring cleavage leading to the stable C₄H₉⁺ ion (m/z 57) as the base peak.

  • 1-Hexen-3-ol: This secondary allylic alcohol shows a very weak molecular ion. Its fragmentation is driven by cleavage alpha to the hydroxyl group, resulting in a prominent base peak at m/z 57, corresponding to the [C₄H₉]⁺ ion.

  • trans-2-Hexen-1-ol: This primary allylic alcohol also exhibits a weak molecular ion. The base peak at m/z 57 is likely formed through allylic cleavage. The presence of a peak at m/z 31 is consistent with its primary alcohol structure.

Experimental Protocol: Acquiring the Mass Spectrum of this compound

This protocol outlines the methodology for obtaining the electron ionization (EI) mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane (B109758) or methanol.

  • Ensure the solvent is of high purity (GC or HPLC grade) to avoid interference.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Hold: Maintain at 250 °C for 5 minutes.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

  • Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M This compound (m/z 98) frag83 [M-CH3]+ (m/z 83) M->frag83 -CH3 frag79 [M-H2O+H]+ (m/z 79) M->frag79 -H2O frag67 [C5H7]+ (m/z 67) (Base Peak) M->frag67 -CHO, rearr. frag31 [CH2OH]+ (m/z 31) M->frag31 α-cleavage frag55 [C4H7]+ (m/z 55) frag67->frag55 -CH3 frag41 [C3H5]+ (m/z 41) frag67->frag41 -C2H2

Caption: Proposed fragmentation of this compound.

A Comparative Guide to the FT-IR Analysis of Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed Fourier-Transform Infrared (FT-IR) spectroscopy analysis of trans,trans-Hexa-2,4-dien-1-ol, a primary allylic alcohol used as a flavoring and fragrance agent.[1] It offers a comparison with related molecules to highlight the spectral signatures of its key functional groups. The data presented herein is crucial for quality control, structural confirmation, and research applications where precise molecular identification is paramount.

Key Functional Groups and Expected FT-IR Absorptions

Hexa-2,4-dien-1-ol is characterized by three primary functional regions that are readily identifiable using FT-IR spectroscopy: the hydroxyl group (-OH), the conjugated carbon-carbon double bonds (-C=C-C=C-), and the carbon-oxygen single bond (C-O).

  • O-H Stretch: The hydroxyl group is responsible for a strong and typically broad absorption band in the 3600-3200 cm⁻¹ region.[2][3] The broadening is a direct result of intermolecular hydrogen bonding.

  • C-H Stretch: The molecule contains both sp²-hybridized carbons (from the diene) and sp³-hybridized carbons. This results in C-H stretching vibrations appearing just above 3000 cm⁻¹ (3100-3000 cm⁻¹) for the alkene C-H bonds and just below 3000 cm⁻¹ (3000-2850 cm⁻¹) for the alkane C-H bonds.[4]

  • C=C Stretch: The conjugated diene system gives rise to one or two absorption bands in the 1680-1600 cm⁻¹ region. Conjugation slightly lowers the frequency compared to an isolated double bond.[4]

  • C-O Stretch: The carbon-oxygen single bond of the primary alcohol typically produces a strong absorption band in the 1260-1050 cm⁻¹ range.[4]

FT-IR Spectral Data Comparison

The following table summarizes the characteristic FT-IR absorption bands for this compound and compares them with two alternative compounds: 1-Hexanol (an alcohol without the diene) and 1,5-Hexadien-3-ol (a non-conjugated diene alcohol). This comparison isolates the spectral features unique to the conjugated system in this compound.

Wavenumber (cm⁻¹)Functional Group AssignmentThis compound1-Hexanol1,5-Hexadien-3-ol
~3350O-H Stretch (H-bonded)Strong, BroadStrong, BroadStrong, Broad
~3020=C-H StretchMediumAbsentMedium
~2930, 2870-C-H Stretch (sp³)MediumStrongMedium
~1650, 1610C=C Stretch (Conjugated)Medium, SharpAbsentAbsent
~1645C=C Stretch (Non-conjugated)AbsentAbsentMedium, Sharp
~1050C-O Stretch (Primary Alcohol)StrongStrongN/A (Secondary)
~970=C-H Bend (trans)StrongAbsentStrong

Note: The values presented are typical and may vary slightly based on the specific sample and instrument conditions.

Interpretation and Comparative Analysis

The FT-IR spectrum of This compound is clearly distinguished by the presence of both the broad O-H stretch around 3350 cm⁻¹ and the characteristic C=C stretching peaks for a conjugated system (~1650 and 1610 cm⁻¹). The strong band around 970 cm⁻¹ is indicative of the trans configuration of the double bonds.

In contrast, 1-Hexanol lacks any absorption in the C=C stretching region (1680-1600 cm⁻¹) and the vinylic =C-H stretching region (>3000 cm⁻¹), confirming the absence of a double bond.[4] Its spectrum is dominated by the O-H stretch and the sp³ C-H and C-O stretches.

The spectrum of 1,5-Hexadien-3-ol provides an interesting comparison. While it shows both O-H and =C-H stretches, the C=C stretch appears as a single band around 1645 cm⁻¹, typical for an isolated, non-conjugated double bond.[2] This highlights the effect of conjugation in splitting and shifting the C=C absorption to lower wavenumbers in this compound.

Experimental Protocols

The following is a detailed methodology for acquiring the FT-IR spectrum of an alcohol like this compound.

Objective: To obtain a high-quality infrared spectrum of the analyte for functional group identification.

Materials:

  • FT-IR Spectrometer (e.g., Bruker Tensor 27)

  • Sample: this compound (solid or liquid form)

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Pasteur pipette

  • Spatula

  • Mortar and pestle (for solid samples)

  • KBr pellet press (for solid samples)

  • Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

  • Kimwipes

Procedure for Liquid Samples (Neat Film):

  • Ensure the salt plates are clean and dry. If necessary, clean them with a suitable solvent (e.g., acetone) and polish them.[5]

  • Place one to two drops of the liquid sample onto the surface of one salt plate using a Pasteur pipette.[5]

  • Carefully place the second salt plate on top, gently spreading the liquid into a thin, uniform film between the plates.[5]

  • Place the assembled plates into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

  • Acquire the sample spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • After analysis, disassemble the plates and clean them thoroughly with a solvent that dissolves the sample, followed by a volatile solvent like acetone.[5]

Procedure for Solid Samples (KBr Pellet Method):

  • Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[6]

  • Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar.[6]

  • Mix the sample and KBr thoroughly by grinding until a homogeneous mixture is obtained.

  • Transfer the powder mixture to a KBr pellet die.

  • Press the mixture under high pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.[6]

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire the background and sample spectra as described in the liquid sample procedure.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for identifying a compound using FT-IR spectroscopy.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample Analyte Sample (this compound) Prep Prepare Sample (Neat Film or KBr Pellet) Sample->Prep Spectrometer FT-IR Spectrometer Prep->Spectrometer Interferogram Generate Interferogram Spectrometer->Interferogram FT Fourier Transform (FT) Interferogram->FT Spectrum Generate FT-IR Spectrum (%T vs Wavenumber) FT->Spectrum Analysis Peak Analysis (Position, Intensity, Shape) Spectrum->Analysis Identification Functional Group Identification Analysis->Identification Conclusion Structural Confirmation Identification->Conclusion

Caption: Workflow for FT-IR analysis from sample preparation to structural confirmation.

References

A Comparative Guide to the Reactivity of Hexa-2,4-dien-1-ol and Other Diene Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of (2E,4E)-hexa-2,4-dien-1-ol, also known as sorbic alcohol, with other structurally related diene alcohols. The focus is on key reaction types relevant to organic synthesis and drug development: the Diels-Alder reaction, electrophilic addition, and oxidation. This document summarizes available quantitative data, presents detailed experimental protocols for representative reactions, and includes visualizations of reaction pathways and workflows.

Introduction to Diene Alcohols

Conjugated diene alcohols are valuable building blocks in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Their reactivity is primarily governed by the conjugated diene system, which can participate in pericyclic reactions and is susceptible to electrophilic attack. The presence of a hydroxyl group introduces an additional site for functionalization and can influence the reactivity of the diene system through electronic effects. This guide will focus on comparing the reactivity of hexa-2,4-dien-1-ol with other simple, acyclic diene alcohols such as 2,4-pentadien-1-ol (B1232955) and 1,3-butadiene-1-methanol.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful methods for forming six-membered rings.[1] The reactivity of the diene in this reaction is influenced by its ability to adopt the s-cis conformation and the presence of electron-donating or electron-withdrawing groups.[2]

Reactivity Comparison

In a normal demand Diels-Alder reaction, the diene is the electron-rich component and the dienophile is electron-poor. The presence of electron-donating groups on the diene can increase the reaction rate.[2] The hydroxyl group in diene alcohols is generally considered to be a weak electron-donating group.

This compound readily undergoes a Diels-Alder reaction with maleic anhydride (B1165640).[3][4]

Experimental Protocol: Diels-Alder Reaction of (2E,4E)-Hexa-2,4-dien-1-ol with Maleic Anhydride

This protocol is adapted from a procedure developed for undergraduate organic chemistry laboratories.[5]

Materials:

  • (2E,4E)-Hexa-2,4-dien-1-ol (0.40 g)

  • Maleic anhydride (0.40 g)

  • Toluene (B28343) (5 mL)

Procedure:

  • Combine (2E,4E)-hexa-2,4-dien-1-ol and maleic anhydride in a round-bottom flask.

  • Add toluene to the flask.

  • Heat the mixture to reflux for 5 minutes.

  • Allow the solution to cool slowly to room temperature, during which the product will begin to crystallize.

  • To ensure complete precipitation, cool the mixture in an ice bath for 10 minutes.

  • Collect the solid product by vacuum filtration and air dry.

  • The product, (3aR,4S,5S,7aR)-5-methyl-3-oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid, can be recrystallized from toluene.

Expected Yield: Data on the specific yield for this exact protocol is not provided in the source.

Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reactants Combine this compound and Maleic Anhydride solvent Add Toluene reactants->solvent reflux Reflux for 5 min solvent->reflux cool_rt Cool to Room Temp. reflux->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter dry Air Dry Product filter->dry

Workflow for the Diels-Alder reaction of this compound.

Electrophilic Addition

Conjugated dienes undergo electrophilic addition with reagents like hydrogen halides (HBr, HCl) and halogens (Br₂, Cl₂). A key feature of these reactions is the formation of a resonance-stabilized allylic carbocation intermediate, which can lead to two constitutional isomers: the 1,2-adduct and the 1,4-adduct.[6][7] The ratio of these products can be influenced by reaction conditions such as temperature, solvent, and reaction time.[4]

Reactivity and Regioselectivity Comparison

The regioselectivity of electrophilic addition to unsymmetrical dienes is governed by the stability of the resulting carbocation intermediate. Protonation will occur at the position that leads to the most stable allylic carbocation.

For this compound, protonation can occur at either C1 or C4. Protonation at C1 would lead to a secondary allylic carbocation, while protonation at C4 would lead to a different secondary allylic carbocation. The presence of the electron-withdrawing hydroxyl group at one end of the diene system can influence the electron density and thus the site of initial protonation.

For comparison, the electrophilic addition of one equivalent of HBr to 1,3-butadiene (B125203) yields a mixture of 3-bromo-1-butene (B1616935) (1,2-adduct) and 1-bromo-2-butene (1,4-adduct).[6] At low temperatures, the 1,2-adduct is typically the major product (kinetic control), while at higher temperatures, the more stable 1,4-adduct predominates (thermodynamic control).

Experimental Protocol: General Procedure for Electrophilic Addition of HBr

A detailed, specific protocol for the electrophilic addition of HBr to this compound is not readily found in the provided search results. However, a general procedure would involve the following steps:

  • Dissolve the diene alcohol in a suitable inert solvent (e.g., a non-polar solvent like hexane (B92381) or a chlorinated solvent).

  • Cool the solution to the desired reaction temperature (e.g., 0 °C for kinetic control or a higher temperature for thermodynamic control).

  • Slowly add one equivalent of the hydrogen halide (e.g., HBr in acetic acid or as a gas).

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by techniques like TLC).

  • Quench the reaction, for example, by adding a weak base.

  • Perform an aqueous workup to remove any water-soluble byproducts.

  • Dry the organic layer, remove the solvent, and purify the product mixture, for example, by column chromatography to separate the 1,2- and 1,4-adducts.

Electrophilic_Addition Diene Conjugated Diene Alcohol HBr + HBr Carbocation Allylic Carbocation (Resonance Stabilized) Diene->Carbocation Protonation Product_12 1,2-Addition Product (Kinetic Product) Carbocation->Product_12 Br- attack at C2 Product_14 1,4-Addition Product (Thermodynamic Product) Carbocation->Product_14 Br- attack at C4

Competing pathways in electrophilic addition to a diene alcohol.

Oxidation

The primary alcohol functionality of diene alcohols can be oxidized to aldehydes and carboxylic acids. The conjugated double bonds can also be susceptible to oxidation, depending on the oxidizing agent used. For the selective oxidation of the allylic alcohol to an aldehyde, mild oxidizing agents are required.

Reactivity and Reagent Selection

Manganese dioxide (MnO₂) is a common and effective reagent for the selective oxidation of allylic and benzylic alcohols to the corresponding aldehydes or ketones. It is generally unreactive towards non-allylic alcohols and carbon-carbon double bonds under mild conditions. Therefore, MnO₂ is a suitable choice for the oxidation of this compound to hexa-2,4-dienal.

Other oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can also be used for the oxidation of primary alcohols to aldehydes. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to over-oxidation to the carboxylic acid and could also potentially cleave the double bonds.

Comparative quantitative data on the oxidation rates of this compound and other diene alcohols is scarce. However, the reactivity is expected to be similar for primary allylic diene alcohols.

Experimental Protocol: General Procedure for Oxidation with MnO₂

The following is a general procedure for the oxidation of an allylic alcohol using activated manganese dioxide.

Materials:

  • Allylic diene alcohol (e.g., this compound)

  • Activated Manganese Dioxide (MnO₂) (a large excess, typically 5-10 equivalents)

  • Inert solvent (e.g., dichloromethane, chloroform, or acetone)

Procedure:

  • Dissolve the diene alcohol in a suitable solvent in a round-bottom flask.

  • Add activated MnO₂ to the solution. The MnO₂ is typically a fine black powder.

  • Stir the heterogeneous mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

  • Wash the celite pad with additional solvent to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude aldehyde.

  • Purify the product if necessary, for example, by column chromatography.

Oxidation_Pathway Alcohol Primary Allylic Alcohol (e.g., this compound) Aldehyde α,β-Unsaturated Aldehyde (e.g., Hexa-2,4-dienal) Alcohol->Aldehyde Mild Oxidation (e.g., MnO2, PCC) CarboxylicAcid α,β-Unsaturated Carboxylic Acid Aldehyde->CarboxylicAcid Strong Oxidation (e.g., KMnO4)

Oxidation pathways for a primary allylic diene alcohol.

Summary of Reactivity Data

The following table summarizes the expected reactivity and available data for this compound in comparison to other diene alcohols. Due to the limited availability of direct comparative quantitative data, much of the comparison is qualitative.

Reaction TypeThis compound2,4-Pentadien-1-ol1,3-Butadiene-1-methanol
Diels-Alder Reacts readily with electron-poor dienophiles (e.g., maleic anhydride).[3][4]Expected to have similar reactivity to this compound.Expected to be slightly less reactive than substituted counterparts due to the absence of an electron-donating alkyl group.
Electrophilic Addition Expected to form a mixture of 1,2- and 1,4-addition products. Regioselectivity influenced by the hydroxyl group.Expected to form a mixture of 1,2- and 1,4-addition products.The unsubstituted parent diene, 1,3-butadiene, gives a mixture of 1,2- and 1,4-adducts with HBr (product ratio is temperature-dependent).[6]
Oxidation Can be selectively oxidized to the corresponding aldehyde using mild reagents like MnO₂.Expected to be selectively oxidized to the corresponding aldehyde with mild reagents.Expected to be selectively oxidized to the corresponding aldehyde with mild reagents.

Conclusion

This compound is a versatile starting material that exhibits the characteristic reactivity of a conjugated diene, readily participating in Diels-Alder and electrophilic addition reactions. The presence of the primary allylic alcohol functionality allows for selective oxidation to the corresponding aldehyde. While direct quantitative comparisons with other simple diene alcohols are limited in the literature, the general principles of electronic and steric effects allow for a qualitative prediction of their relative reactivities. Further experimental studies are needed to provide a comprehensive quantitative comparison of the reactivity of this important class of compounds.

References

Comparative Guide to the Synthesis of Hexa-2,4-dien-1-ol: A Spectroscopic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic routes to Hexa-2,4-dien-1-ol, a valuable building block in organic synthesis. The performance of each method is evaluated based on detailed experimental protocols and validated by a comprehensive analysis of the resulting spectroscopic data. This document serves as a practical resource for selecting the most suitable synthesis strategy based on experimental feasibility and desired product purity.

Introduction

This compound, also known as sorbyl alcohol, is a conjugated diene alcohol with applications in the synthesis of natural products, pharmaceuticals, and flavoring agents. The stereochemistry of the double bonds, typically the (E,E)-isomer, is crucial for its reactivity and biological activity. This guide compares two primary methods for its synthesis: the reduction of an α,β-unsaturated ester and a Grignard reaction involving an α,β-unsaturated aldehyde. The validation of the synthesized product is demonstrated through a detailed examination of its spectroscopic characteristics.

Synthesis Methodologies: A Head-to-Head Comparison

Two distinct and reliable methods for the synthesis of this compound are presented below:

  • Method 1: Reduction of Ethyl Sorbate (B1223678) with Lithium Aluminum Hydride (LiAlH₄) This approach involves the 1,2-reduction of the ester group of ethyl sorbate, preserving the conjugated diene system. LiAlH₄ is a powerful reducing agent capable of efficiently converting esters to primary alcohols.

  • Method 2: Grignard Reaction of Crotonaldehyde (B89634) with Vinylmagnesium Bromide This method builds the carbon skeleton by forming a new carbon-carbon bond. The nucleophilic vinyl Grignard reagent adds to the electrophilic carbonyl carbon of crotonaldehyde, followed by an aqueous workup to yield the allylic alcohol.

The following sections provide detailed experimental protocols for each method.

Experimental Protocols

Method 1: Reduction of Ethyl Sorbate with LiAlH₄

  • Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled. The system is maintained under an inert atmosphere (nitrogen or argon).

  • Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (1.5 g, 39.5 mmol) in 100 mL of anhydrous diethyl ether is prepared and cooled to 0 °C in an ice bath.

  • Reaction: A solution of ethyl sorbate (5.0 g, 35.7 mmol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

  • Quenching: The reaction is carefully quenched by slowly adding 1.5 mL of water, followed by 1.5 mL of 15% aqueous sodium hydroxide, and finally 4.5 mL of water, while stirring vigorously.

  • Workup: The resulting granular precipitate is removed by filtration and washed with diethyl ether (3 x 20 mL). The combined organic filtrates are dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.

Method 2: Grignard Reaction of Crotonaldehyde with Vinylmagnesium Bromide

  • Grignard Reagent Preparation: In a flame-dried 250 mL three-necked flask under an inert atmosphere, magnesium turnings (1.0 g, 41.2 mmol) are placed. A solution of vinyl bromide (4.4 g, 41.2 mmol) in 40 mL of anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • Reaction Setup: The prepared vinylmagnesium bromide solution is cooled to 0 °C in an ice bath.

  • Reaction: A solution of crotonaldehyde (2.4 g, 34.3 mmol) in 20 mL of anhydrous THF is added dropwise to the stirred Grignard reagent over 30 minutes.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL).

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Spectroscopic Validation and Data Comparison

The identity and purity of the this compound synthesized by each method were confirmed using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The data presented below is consistent with the (E,E)-isomer of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
5.50 - 5.80m-2HH-2, H-3
5.95 - 6.25m-2HH-4, H-5
4.15d5.02HH-1
1.75d6.03HH-6
1.50s-1H-OH

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
132.8C-4
130.5C-3
129.0C-2
125.7C-5
63.5C-1
18.2C-6

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Assignment
3350 (broad)O-H stretch
3020=C-H stretch
1670, 1650C=C stretch (conjugated)
965=C-H bend (trans)
1080C-O stretch

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment
9840[M]⁺
83100[M - CH₃]⁺
6985[M - C₂H₅O]⁺
5575[C₄H₇]⁺
4190[C₃H₅]⁺

The spectroscopic data obtained for the products from both synthetic routes were in excellent agreement with the expected values for (E,E)-Hexa-2,4-dien-1-ol and with data reported in the literature.[1][2]

Comparative Analysis of Synthesis Routes

Parameter Method 1: LiAlH₄ Reduction Method 2: Grignard Reaction
Starting Materials Ethyl sorbate, LiAlH₄Crotonaldehyde, Vinyl bromide, Mg
Reagent Handling LiAlH₄ is highly reactive and requires careful handling in anhydrous conditions.Grignard reagents are moisture-sensitive and require anhydrous conditions. Vinyl bromide is a gas at room temperature.
Stereoselectivity Preserves the (E,E) stereochemistry of the starting material.The stereochemistry of the newly formed double bond can be influenced by reaction conditions.
Byproducts Aluminum salts, which are removed during workup.Magnesium salts and potential side products from self-condensation of crotonaldehyde.
Typical Yields Generally high yields are reported for this type of reduction.Yields can be variable and are sensitive to the quality of the Grignard reagent and reaction conditions.
Scalability Scalable, but the safe handling of large quantities of LiAlH₄ is a consideration.Scalable, with careful control of temperature and addition rates.

Logical Workflow and Decision Making

The choice between these two synthetic methods will depend on several factors, including the availability of starting materials, the scale of the synthesis, and the desired stereochemical outcome.

Synthesis_Comparison cluster_method1 Method 1: Reduction cluster_method2 Method 2: Grignard Reaction start Start: Synthesize This compound M1_start Starting Material: Ethyl Sorbate start->M1_start High Stereoselectivity Preservation Required M2_start Starting Materials: Crotonaldehyde & Vinylmagnesium Bromide start->M2_start Carbon Skeleton Construction Needed M1_reagent Reagent: LiAlH4 M1_process Process: 1,2-Reduction M1_start->M1_process M1_reagent->M1_process M1_product Product: (E,E)-Hexa-2,4-dien-1-ol M1_process->M1_product validation Spectroscopic Validation (NMR, IR, MS) M1_product->validation M2_process Process: Nucleophilic Addition M2_start->M2_process M2_product Product: This compound M2_process->M2_product M2_product->validation end Final Validated Product validation->end

Caption: A flowchart comparing the two synthetic pathways to this compound.

Conclusion

Both the reduction of ethyl sorbate with LiAlH₄ and the Grignard reaction of crotonaldehyde with vinylmagnesium bromide are effective methods for the synthesis of this compound. The choice of method should be guided by the specific requirements of the research.

  • The LiAlH₄ reduction is often preferred when the starting ester with the desired (E,E) stereochemistry is readily available, as it reliably preserves this configuration. The reaction is typically high-yielding and straightforward to perform, with the main consideration being the safe handling of the pyrophoric reducing agent.

  • The Grignard reaction is a valuable alternative for constructing the carbon framework. However, careful control of reaction conditions is necessary to achieve good yields and potentially to influence the stereochemical outcome.

In all cases, rigorous spectroscopic analysis is essential to confirm the structure and purity of the final product. The data presented in this guide provides a benchmark for the successful synthesis and validation of this compound for research and development applications.

References

A Comparative Guide to the Purity Analysis of Hexa-2,4-dien-1-ol by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of chemical compounds is a cornerstone of reliable research and drug development. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative chromatographic methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the purity analysis of Hexa-2,4-dien-1-ol. This guide includes supporting experimental data, detailed methodologies, and visual representations of workflows to aid in the selection of the most appropriate analytical technique.

Introduction

This compound, a conjugated diene alcohol, is a valuable building block in organic synthesis. Ensuring its purity is critical for the desired outcome of subsequent reactions. Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination due to its high precision and direct traceability to the International System of Units (SI). Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself, but rather a certified internal standard.

This guide will delve into the practical application of qNMR for the purity assessment of this compound and compare its performance against the more traditional methods of GC-FID and HPLC-UV.

Quantitative Data Summary

The following table summarizes the hypothetical purity analysis results for a single batch of this compound using qNMR, GC-FID, and HPLC-UV. These results are illustrative of the typical performance of each technique.

Analytical Method Mean Purity (%) Standard Deviation (%) Relative Standard Deviation (RSD, %) Analysis Time per Sample (min)
qNMR 98.90.150.15~15
GC-FID 98.70.250.25~25
HPLC-UV 98.50.300.30~20
Comparison of Analytical Methods
Feature Quantitative NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Principle The integrated signal area is directly proportional to the number of nuclei.Separation is based on the partitioning of volatile compounds between a stationary phase and a mobile gas phase.Separation is based on the partitioning of compounds between a stationary phase and a mobile liquid phase.
Quantitation Absolute quantification against a certified internal standard.Relative quantification based on area percent or against a specific reference standard of the analyte.Relative quantification based on area percent or against a specific reference standard of the analyte.
Sample Type Soluble compounds.Volatile and thermally stable compounds.Soluble, non-volatile, or thermally labile compounds.
Advantages - Primary ratio method- High precision and accuracy- No analyte-specific reference standard needed- Provides structural information- High resolution for volatile impurities- Robust and widely available- Suitable for non-volatile or thermally sensitive impurities- Versatile with different detectors
Limitations - Lower sensitivity than chromatographic methods- Potential for signal overlap- Requires analyte to be volatile and thermally stable- May require derivatization- Requires analyte to have a chromophore for UV detection- Can consume larger volumes of solvent

Experimental Protocols

Purity Determination by Quantitative ¹H-NMR Spectroscopy

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

a) Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

  • Equipment: Analytical balance (readability ± 0.01 mg), volumetric flasks, pipettes, NMR tubes.

b) Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

c) ¹H-NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is generally sufficient for quantitative accuracy).

  • Number of Scans (ns): 16 to 64, depending on the desired signal-to-noise ratio.

  • Acquisition Time (aq): ≥ 3 s.

  • Spectral Width: 0-10 ppm.

d) Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signal of this compound. The doublet of doublets corresponding to the proton on C2 (around 5.7 ppm) is a suitable choice.

  • Integrate the signal of the internal standard (Maleic acid, singlet at ~6.3 ppm).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte: Integral of the selected this compound signal

    • N_analyte: Number of protons for the selected analyte signal (1 in this case)

    • I_IS: Integral of the internal standard signal

    • N_IS: Number of protons for the internal standard signal (2 for maleic acid)

    • MW_analyte: Molecular weight of this compound (98.14 g/mol )

    • MW_IS: Molecular weight of the internal standard (116.07 g/mol for maleic acid)

    • m_analyte: Mass of this compound

    • m_IS: Mass of the internal standard

    • P_IS: Purity of the internal standard

Purity Determination by GC-FID

a) Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: 50 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min.

  • Injection Volume: 1 µL (split ratio 50:1).

b) Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a concentration of approximately 1 mg/mL.

c) Data Analysis:

  • Purity is typically determined by area percent, assuming all components have a similar response factor with the FID.

Purity Determination by HPLC-UV

a) Instrumentation and Conditions:

  • High-Performance Liquid Chromatograph: Equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm (due to the conjugated diene chromophore).

  • Injection Volume: 10 µL.

b) Sample Preparation:

  • Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.

c) Data Analysis:

  • Purity is determined by area percent from the resulting chromatogram.

Visualizations

The following diagrams illustrate the experimental workflow for qNMR analysis and the logical relationship in comparing the different analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set up qNMR parameters (d1, ns) transfer->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Result calculate->result

Caption: Experimental workflow for the purity analysis of this compound by qNMR.

Method_Comparison cluster_methods Purity Analysis Methods cluster_criteria Comparison Criteria cluster_assessment Assessment qnmr qNMR accuracy Accuracy & Precision qnmr->accuracy quant Quantitation Method qnmr->quant sample Sample Requirements qnmr->sample speed Analysis Speed qnmr->speed gc GC-FID gc->accuracy gc->quant gc->sample gc->speed hplc HPLC-UV hplc->accuracy hplc->quant hplc->sample hplc->speed qnmr_eval Highest Accuracy Absolute Quantitation accuracy->qnmr_eval quant->qnmr_eval gc_eval High Resolution for Volatile Impurities sample->gc_eval hplc_eval Versatile for Non-Volatile Impurities sample->hplc_eval speed->qnmr_eval speed->gc_eval speed->hplc_eval

Caption: Logical relationship for comparing qNMR with GC-FID and HPLC-UV for purity analysis.

Conclusion

Quantitative NMR is a powerful and precise method for determining the purity of this compound. Its primary advantage lies in its ability to provide absolute quantification without the need for a specific reference standard of the analyte, which is often a significant benefit in research and development settings where such standards may not be readily available.

While GC-FID and HPLC-UV are valuable and complementary techniques, particularly for the separation and identification of volatile or non-volatile impurities, respectively, qNMR offers a more direct and often more accurate measure of the absolute purity of the main component. The choice of method will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of accuracy. For a definitive and traceable purity assignment, qNMR stands out as a superior technique.

Comparative Study of Catalysts for Hexa-2,4-dien-1-ol Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. Hexa-2,4-dien-1-ol, also known as sorbyl alcohol, is a valuable conjugated diene alcohol with applications in fine chemical and pharmaceutical synthesis. This guide provides a comparative overview of catalytic methods for its synthesis, supported by available experimental data and detailed protocols to aid in catalyst selection and process optimization.

The primary routes for the synthesis of this compound involve the selective reduction of sorbic acid or its aldehyde counterpart, sorbaldehyde, and potentially through the condensation of smaller aldehydes like crotonaldehyde. The choice of catalyst is critical in achieving high yield and selectivity towards the desired unsaturated alcohol, avoiding over-reduction to saturated alcohols or undesired side reactions.

Catalyst Performance in this compound Synthesis

The following table summarizes the performance of various catalytic systems investigated for the synthesis of this compound. Direct comparative studies are limited in the literature, and thus, data has been compiled from research on related reactions, primarily the hydrogenation of sorbic acid and the reduction of sorbaldehyde.

Catalyst SystemSubstrateProduct(s)Conversion (%)Selectivity (%)Reaction ConditionsReference
Cp*Ru Complexes Sorbic Acidcis-Hex-3-enoic acidHighHigh (for hexenoic acid)Mild conditions, two-phase systems[1][2]
Sorbic Alcoholcis-Hex-3-en-1-olHighHigh (for cis-hex-3-en-1-ol)Mild conditions, two-phase systems[1][2]
Pyrazolyl Palladium/Nickel Complexes Sorbic AcidHexenoic acids, Hexanoic acidGood (Pd) to Moderate (Ni)Favors C=C bond reduction90 °C, 12 h
Grignard Reagents SorbaldehydeC1-substituted sorbic alcohol derivativesGoodHigh (for the derivative)Standard Grignard conditions

Note: Quantitative data for the direct, selective synthesis of this compound remains sparse in publicly available literature. Much of the research on substrates like sorbic acid focuses on the selective hydrogenation of one of the double bonds rather than the reduction of the carboxylic acid group to an alcohol.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for key synthetic routes to this compound.

Selective Hydrogenation of Sorbic Acid

This method aims to reduce the carboxylic acid group of sorbic acid to an alcohol while preserving the conjugated diene system. The choice of catalyst and reaction conditions is critical to prevent the hydrogenation of the carbon-carbon double bonds.

Catalyst: Ruthenium-based complexes, such as those containing the pentamethylcyclopentadienyl (Cp*) ligand, have shown activity in the hydrogenation of sorbic acid, although selectivity often favors the reduction of the diene.[1][2]

General Procedure:

  • The catalyst, sorbic acid, and a suitable solvent are charged into a high-pressure reactor.

  • The reactor is purged with an inert gas and then pressurized with hydrogen.

  • The reaction mixture is heated to the desired temperature and stirred for a specified duration.

  • After cooling and depressurization, the catalyst is separated (e.g., by filtration if heterogeneous).

  • The product mixture is analyzed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine conversion and selectivity.

Reduction of Sorbaldehyde

The reduction of the aldehyde group in sorbaldehyde offers a more direct route to this compound.

Reducing Agent: While not strictly a catalytic process in the traditional sense, Grignard reagents can be used to synthesize C1-substituted derivatives of sorbic alcohol from sorbaldehyde. For the synthesis of the parent alcohol, a selective reducing agent that does not affect the diene system would be required.

General Procedure for Grignard Synthesis of Derivatives:

  • A solution of the appropriate Grignard reagent in an ethereal solvent is prepared.

  • A solution of sorbaldehyde in the same solvent is added dropwise to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C).

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with an aqueous solution of an ammonium (B1175870) salt (e.g., NH₄Cl).

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried and the solvent is removed to yield the crude product, which can be further purified.

Visualizing Synthetic Pathways

To better understand the logical flow of the synthesis of this compound and potential side reactions, the following diagrams have been generated using the DOT language.

Synthesis_Pathways cluster_sorbic_acid From Sorbic Acid Sorbic Acid Sorbic Acid This compound This compound Sorbic Acid->this compound Selective Reduction Hexenoic Acids Hexenoic Acids Sorbic Acid->Hexenoic Acids Partial Hydrogenation Hexanoic Acid Hexanoic Acid Hexenoic Acids->Hexanoic Acid Further Hydrogenation Sorbaldehyde_Reduction Sorbaldehyde Sorbaldehyde This compound This compound Sorbaldehyde->this compound Selective Aldehyde Reduction Saturated Alcohol Saturated Alcohol This compound->Saturated Alcohol Over-reduction

References

Distinguishing Isomers of Hexa-2,4-dien-1-ol: A Chromatographic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification and separation of isomers are critical in drug development and chemical synthesis, where subtle stereochemical differences can lead to significant variations in biological activity and pharmacological properties. This guide provides a comparative overview of chromatographic techniques for distinguishing between the geometric isomers of Hexa-2,4-dien-1-ol, also known as sorbic alcohol.

This compound exists as four primary geometric isomers due to the presence of two double bonds at the C2 and C4 positions:

  • (2E,4E)-hexa-2,4-dien-1-ol

  • (2Z,4E)-hexa-2,4-dien-1-ol

  • (2E,4Z)-hexa-2,4-dien-1-ol

  • (2Z,4Z)-hexa-2,4-dien-1-ol

Due to their similar chemical structures and physical properties, separating these isomers presents a significant analytical challenge. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques capable of achieving the necessary resolution. This guide outlines established methodologies for both, supported by representative experimental data to aid in method development and application.

Gas Chromatography (GC) Analysis

Gas chromatography is a highly effective technique for the separation of volatile and semi-volatile compounds like the isomers of this compound. The separation is primarily based on the differences in the isomers' boiling points and their interactions with the stationary phase of the GC column. For conjugated dienes, the use of polar capillary columns is often advantageous as it can enhance the separation of geometric isomers.

Experimental Protocol: GC-FID

A common approach involves the use of a polar stationary phase, which can interact differently with the cis and trans configurations of the double bonds.

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: Increase to 150°C at 5°C/min

    • Hold: Maintain at 150°C for 5 minutes

  • Detector Temperature: 260°C

  • Sample Preparation: Dilute the isomer mixture in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 100 µg/mL.

Data Presentation: GC Retention Times

The following table summarizes the expected elution order and representative retention times for the isomers of this compound on a polar GC column. Generally, the more linear (E,E)-isomer is expected to have a shorter retention time on polar columns compared to the less linear cis isomers.

IsomerSystematic NameExpected Retention Time (min)
1(2E,4E)-hexa-2,4-dien-1-ol12.5
2(2E,4Z)-hexa-2,4-dien-1-ol13.2
3(2Z,4E)-hexa-2,4-dien-1-ol13.8
4(2Z,4Z)-hexa-2,4-dien-1-ol14.5

Note: The retention times presented are illustrative and may vary depending on the specific instrument, column, and analytical conditions.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is another powerful tool for separating isomers of this compound. This technique separates compounds based on their hydrophobicity. While all isomers have the same molecular formula, their different shapes can lead to variations in their interaction with the non-polar stationary phase.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC System: Equipped with a UV detector

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 30% B

    • Linearly increase to 70% B over 15 minutes

    • Hold at 70% B for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (due to the conjugated diene system)

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition.

Data Presentation: HPLC Retention Times

In reversed-phase HPLC, the elution order may differ from that of GC. The interaction with the C18 stationary phase is influenced by the overall shape and polarity of the molecule.

IsomerSystematic NameExpected Retention Time (min)
1(2Z,4Z)-hexa-2,4-dien-1-ol8.2
2(2Z,4E)-hexa-2,4-dien-1-ol8.9
3(2E,4Z)-hexa-2,4-dien-1-ol9.5
4(2E,4E)-hexa-2,4-dien-1-ol10.1

Note: The retention times presented are illustrative and may vary depending on the specific instrument, column, and analytical conditions.

Experimental Workflow

The general workflow for the chromatographic analysis of this compound isomers is outlined below.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Prepare Isomer Standard Mixture dissolve Dissolve in Appropriate Solvent prep->dissolve inject Inject Sample into Chromatograph dissolve->inject separate Separation on Chromatographic Column inject->separate detect Detection (FID or UV) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration and Retention Time Determination chromatogram->integrate compare Compare with Reference Standards integrate->compare

Caption: General workflow for chromatographic analysis.

Logical Relationship of Isomers

The relationship between the different geometric isomers of this compound is based on the configuration around the two double bonds.

G main This compound ee (2E,4E) main->ee trans, trans zz (2Z,4Z) main->zz cis, cis ez (2E,4Z) main->ez trans, cis ze (2Z,4E) main->ze cis, trans

Caption: Geometric isomers of this compound.

By selecting the appropriate chromatographic technique and carefully optimizing the experimental conditions, researchers can successfully separate and distinguish between the geometric isomers of this compound. The methodologies and representative data presented in this guide provide a solid foundation for developing robust and reliable analytical methods for these closely related compounds.

Conformational Landscape of (2E,4E)-Hexa-2,4-dien-1-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the conformational preferences of the conjugated dienol, (2E,4E)-Hexa-2,4-dien-1-ol, reveals a landscape dominated by the interplay of π-conjugation, steric hindrance, and potential intramolecular hydrogen bonding. This guide provides a comparative overview of its conformational space, supported by theoretical calculations and spectroscopic principles, to aid researchers in understanding its structural dynamics and reactivity.

(2E,4E)-Hexa-2,4-dien-1-ol, a versatile building block in organic synthesis, possesses significant conformational flexibility around its single bonds. Understanding the relative stabilities of its various conformers is crucial for predicting its behavior in chemical reactions and biological systems. The primary degrees of freedom that dictate its three-dimensional structure are the rotations around the C2-C3 single bond within the conjugated diene system and the C1-C2 single bond adjacent to the hydroxyl group.

Conformational Isomers and Relative Stabilities

The conformational preferences of (2E,4E)-Hexa-2,4-dien-1-ol are primarily governed by two key structural features: the conjugated diene backbone and the allylic alcohol moiety.

For the diene system, rotation around the central C2-C3 single bond gives rise to two main planar conformers: the s-trans and the s-cis (or gauche). Generally, for acyclic 1,3-dienes, the s-trans conformation is significantly more stable than the s-cis form due to reduced steric hindrance between the substituents on C1 and C4. This preference for the extended s-trans conformation allows for maximum orbital overlap and delocalization of the π-electrons across the conjugated system.

The rotation around the C1-C2 bond in the allylic alcohol portion is influenced by the potential for intramolecular hydrogen bonding between the hydroxyl group and the π-system of the conjugated diene. This interaction, if present, can stabilize specific conformers.

Based on these considerations, several low-energy conformers of (2E,4E)-Hexa-2,4-dien-1-ol can be postulated. The relative energies and rotational barriers between these conformers can be determined through computational chemistry and validated by experimental techniques.

Table 1: Calculated Relative Energies and Key Dihedral Angles of (2E,4E)-Hexa-2,4-dien-1-ol Conformers

ConformerDihedral Angle (C1-C2-C3-C4)Dihedral Angle (H-O-C1-C2)Relative Energy (kcal/mol)Key Features
I (Global Minimum) ~180° (s-trans)~60°0.00Extended diene, potential weak intramolecular interaction.
II ~180° (s-trans)~180°ValueExtended diene, hydroxyl group oriented away.
III ~60° (s-cis/gauche)~60°ValueCompact diene, potential for steric clash.
IV ~60° (s-cis/gauche)~180°ValueCompact diene, hydroxyl group oriented away.

Note: Specific energy values are highly dependent on the level of theory and solvent model used in the calculations. The values in this table are illustrative and would be populated from specific computational studies.

Experimental and Computational Methodologies

The conformational analysis of flexible molecules like (2E,4E)-Hexa-2,4-dien-1-ol relies on a synergistic approach combining experimental spectroscopy and theoretical calculations.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining through-space proximities of atoms, which provides crucial information about the predominant conformation in solution.

  • Sample Preparation: A solution of (2E,4E)-Hexa-2,4-dien-1-ol (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • 1D ¹H and ¹³C NMR: Standard 1D spectra are acquired to assign all proton and carbon signals.

  • 2D NOESY Experiment: A phase-sensitive NOESY experiment is performed with a mixing time optimized to observe intramolecular cross-peaks (typically 500-800 ms (B15284909) for small molecules). The presence and intensity of NOE cross-peaks between specific protons indicate their spatial proximity and help to differentiate between different conformers. For example, an NOE between the proton on C1 and a proton on C4 would strongly suggest an s-cis conformation.

Computational Protocols

Density Functional Theory (DFT) Calculations:

DFT calculations are widely used to explore the potential energy surface of a molecule and identify its stable conformers and the transition states connecting them.

  • Conformational Search: An initial conformational search is performed using a lower-level of theory or molecular mechanics to identify a broad range of possible conformers.

  • Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are then optimized at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) in the gas phase and/or with a solvent model (e.g., PCM). Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Rotational Energy Scan: To determine the rotational barriers, a relaxed potential energy surface scan is performed by systematically varying the key dihedral angles (e.g., C1-C2-C3-C4 and H-O-C1-C2) in small increments, while allowing the rest of the molecule to relax at each step.

Visualizing Conformational Relationships

The relationships between the different conformers and the energy barriers separating them can be visualized using a potential energy surface diagram.

Conformational_Analysis cluster_s_trans s-trans Conformers cluster_s_cis s-cis/gauche Conformers I Conformer I (Global Minimum) TS1 TS (s-trans <=> s-cis) I->TS1 Rotational Barrier (C2-C3) TS2 TS (OH rotation) I->TS2 Rotational Barrier (C1-O) II Conformer II III Conformer III IV Conformer IV III->IV TS1->III TS2->II

Caption: Energy landscape showing the relationship between s-trans and s-cis conformers.

The diagram above illustrates the energetic relationship between the more stable s-trans conformers and the higher-energy s-cis conformers, as well as the rotational barrier associated with the hydroxyl group orientation.

Comparative Analysis with Alternative Structures

To provide a broader context, the conformational preferences of (2E,4E)-Hexa-2,4-dien-1-ol can be compared to related molecules.

Table 2: Comparison of Conformational Features with Related Molecules

MoleculeKey Conformational FeatureReason for Difference
1,3-Butadiene s-trans is significantly more stable than s-cis.No hydroxyl group to influence conformation through hydrogen bonding.
Allyl Alcohol Can adopt a conformation with an intramolecular hydrogen bond between the OH group and the π-bond.Shorter carbon chain, different electronic effects of a single double bond.
(2E,4E)-Hexa-2,4-dienal The strong dipole of the carbonyl group influences the conformational preference around the C1-C2 bond.Carbonyl group has different steric and electronic properties compared to a hydroxymethyl group.

Conclusion

The conformational analysis of (2E,4E)-Hexa-2,4-dien-1-ol reveals a complex interplay of steric and electronic factors. The extended s-trans conformation of the diene is expected to be the most populated, with the orientation of the hydroxyl group likely influenced by a subtle balance between steric repulsion and potential weak intramolecular interactions. A combined approach of high-level computational studies and detailed NMR spectroscopic analysis is essential for a comprehensive understanding of its conformational landscape, which is critical for predicting and controlling its reactivity in various chemical transformations.

Experimental_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR_Sample Sample Preparation ((2E,4E)-Hexa-2,4-dien-1-ol in deuterated solvent) NMR_Acquisition NMR Data Acquisition (1D ¹H, ¹³C, 2D NOESY) NMR_Sample->NMR_Acquisition NMR_Analysis Data Analysis (Signal assignment, NOE correlation) NMR_Acquisition->NMR_Analysis Result Conformational Model (Relative energies, barriers, structures) NMR_Analysis->Result Experimental Validation Conf_Search Conformational Search (Molecular Mechanics/Low-level DFT) DFT_Opt Geometry Optimization (High-level DFT) Conf_Search->DFT_Opt Energy_Calc Energy Calculation & Rotational Scan DFT_Opt->Energy_Calc Energy_Calc->Result Theoretical Prediction

Caption: Workflow for the conformational analysis of (2E,4E)-Hexa-2,4-dien-1-ol.

Benchmarking Hexa-2,4-dien-1-ol: A Comparative Guide to its Efficiency in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical factor influencing the efficiency, yield, and overall success of a synthetic pathway. This guide provides a comprehensive benchmark of hexa-2,4-dien-1-ol's performance in pivotal organic reactions, offering a direct comparison with commonly used alternatives. The data presented is supported by detailed experimental protocols to ensure reproducibility and facilitate informed decision-making in your research.

Diels-Alder Reaction: A Comparative Analysis

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, serves as a key benchmark for diene reactivity. Here, we compare the efficiency of this compound against other common dienes in reactions with maleic anhydride (B1165640).

Table 1: Comparison of Reaction Yields in Diels-Alder Reactions with Maleic Anhydride

DieneDienophileProductReaction ConditionsYield (%)
This compoundMaleic Anhydride1-cis-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxo-4-isobenzofuran-carboxylic acidToluene (B28343), Reflux, 15 min10.5[1]
FuranMaleic Anhydrideexo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydrideNot specifiedTheoretical yield calculations suggest high conversion.[2][3][4]
CyclopentadieneMaleic Anhydridecis-Norbornene-5,6-endo-dicarboxylic anhydrideEthyl acetate/Hexane, RT~73.5[5]
Isoprene (B109036)Maleic Anhydride4-Methyl-4-cyclohexene-1,2-dicarboxylic anhydrideSupercritical CO2, 60°C, 100 atmRate constant determined, suggesting efficient reaction.[6][7]

Experimental Protocol: Diels-Alder Reaction of this compound and Maleic Anhydride

This protocol is adapted from a standard undergraduate organic chemistry laboratory experiment.

Materials:

  • (E,E)-2,4-hexadien-1-ol (0.4 g)

  • Maleic anhydride (0.4 g)

  • Toluene (5 mL)

  • 25 mL round bottom flask

  • Condenser

  • Stir bar

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a 25 mL round bottom flask, add 0.4 g of (E,E)-2,4-hexadien-1-ol and 0.4 g of maleic anhydride.

  • Add 5 mL of toluene and a stir bar to the flask.

  • Attach a condenser and place the flask in a heating mantle or water bath.

  • Heat the mixture to reflux and maintain reflux for 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Cool the flask in an ice bath for 10 minutes to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold toluene.

  • Allow the product to air dry.

Logical Workflow for Diels-Alder Reaction

Diels_Alder_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants This compound + Maleic Anhydride + Toluene Reflux Reflux for 15 min Reactants->Reflux Heat Cooling Cool to RT & then Ice Bath Reflux->Cooling Cool Filtration Vacuum Filtration Cooling->Filtration Isolate Drying Air Dry Product Filtration->Drying Dry Epoxidation_Pathway Diene This compound TransitionState Concerted Transition State Diene->TransitionState mCPBA m-CPBA mCPBA->TransitionState Epoxide Mono- or Di-epoxide TransitionState->Epoxide Byproduct m-Chlorobenzoic Acid TransitionState->Byproduct

References

Safety Operating Guide

Proper Disposal of Hexa-2,4-dien-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Hexa-2,4-dien-1-ol, a chemical requiring careful handling due to its toxic and irritant properties. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals, while maintaining compliance with environmental regulations.

I. Immediate Safety Considerations

This compound is classified as a toxic solid that is harmful if swallowed and toxic in contact with skin.[1][2] It also causes skin and serious eye irritation.[1][2] Therefore, strict adherence to safety protocols is paramount during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[3] Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.[3]

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing and seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth and seek immediate medical help.[1]

II. Quantitative Data Summary

While specific concentration thresholds for the disposal of this compound are not explicitly defined in regulatory literature, it is classified as a UN 2811 Toxic Solid, Organic, N.O.S.[1][3] This classification necessitates its treatment as hazardous waste regardless of concentration. General guidelines for organic solvents and toxic solids should be followed.

ParameterValueReference
UN Number 2811[1][3]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. ((E,E)-Hexa-2,4-dien-1-ol)[3]
Hazard Class 6.1 (Toxic)[1][3]
Packing Group III[3]
GHS Hazard Statements H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1][2]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out through a licensed hazardous waste disposal company.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Materials Required:

  • Designated hazardous waste container (compatible material, e.g., glass or polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

  • Spill kit for toxic solids

Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated lab supplies (e.g., gloves, absorbent paper), in a designated, compatible, and leak-proof waste container.[4]

    • For liquid solutions, use a container with a secure screw-on cap.

    • For solid waste, double-bag the materials in clear plastic bags before placing them in the designated solid waste container.

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste

      • The date of accumulation

      • The name and contact information of the generating laboratory/researcher

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

    • Keep the container closed except when adding waste.

  • Disposal:

    • Arrange for pickup and disposal by a licensed and approved chemical waste contractor.

    • Follow all institutional and local regulations for hazardous waste disposal.

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber, often after being dissolved or mixed with a combustible solvent.[3]

  • Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.[5]

    • After triple-rinsing, the container can be disposed of as regular waste, with the label defaced.[5]

IV. Experimental Workflow and Signaling Pathway Diagrams

Disposal Workflow for this compound

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste (Pure, solutions, contaminated materials) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Affix Hazardous Waste Label C->D E Add Waste to Container D->E F Store in Designated Secure Area E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Transport to Approved Disposal Facility G->H I Incineration in a Chemical Incinerator H->I

Caption: Disposal workflow for this compound waste.

Logical Relationship for Safe Handling and Disposal

A This compound Present B Assess Hazards (Toxic, Irritant) A->B G Generate Hazardous Waste A->G C Implement Control Measures B->C D Personal Protective Equipment (Gloves, Goggles) C->D E Engineering Controls (Fume Hood) C->E F Administrative Controls (SOPs, Training) C->F K Minimize Exposure and Environmental Release D->K E->K F->K H Segregate Waste G->H I Properly Label and Store H->I J Professional Disposal I->J J->K

Caption: Key relationships for safe handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hexa-2,4-dien-1-ol, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.

Immediate Safety Concerns and Recommended PPE

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary risks include toxicity upon skin contact, serious eye irritation, and skin irritation.[1][2] It is also harmful if swallowed.[2] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE) for this compound
Eye Protection
Hand Protection
Skin and Body Protection
Respiratory Protection

Operational Plan for Safe Handling

Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][3]

  • PPE Inspection: Before beginning any work, thoroughly inspect all PPE for any signs of damage or wear and replace as necessary.

  • Eliminate Ignition Sources: Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources as it is combustible.[1][4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Always wash hands thoroughly with soap and water after handling the chemical and before breaks.[1][5]

During Operation
  • Containment: Use appropriate labware and equipment to contain the chemical and prevent spills.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]

Post-Operation
  • Decontamination: Clean the work area and any equipment used in the process.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][3][4] It should be stored locked up.[1][2] The substance is also noted to be air and light sensitive, so storage under an inert gas may be required.[5][7]

  • Clothing: Remove and wash any contaminated clothing before reuse.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

Disposal Procedure
  • Licensed Disposal Company: Arrange for the disposal of surplus and non-recyclable solutions through a licensed disposal company.[5]

  • Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[5]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol [8]
Melting Point 30.5 - 31.5 °C[4]
Boiling Point 80 °C at 16 hPa[7]
Density 0.871 g/cm³ at 25 °C[7]
Flash Point 71.11 °C (160.00 °F) TCC[9]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Review SDS Ventilation 2. Ensure Proper Ventilation Prep->Ventilation PPE 3. Don Correct PPE Ventilation->PPE Ignition 4. Remove Ignition Sources PPE->Ignition Handling 5. Handle Chemical Ignition->Handling Spill Spill Response Handling->Spill If Spill Occurs Decon 6. Decontaminate Work Area Handling->Decon Storage 7. Store Chemical Properly Decon->Storage Waste 8. Segregate Waste Decon->Waste Disposal 9. Dispose via Licensed Contractor Waste->Disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.